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  • Product: 4-(4-Dimethylaminostyryl)quinoline
  • CAS: 897-55-2

Core Science & Biosynthesis

Foundational

Photophysical Properties and Applications of 4-(4-Dimethylaminostyryl)quinoline Derivatives: A Comprehensive Technical Guide

Executive Summary The development of advanced fluorescent probes is a cornerstone of modern molecular imaging and theranostics. Among these, 4-(4-Dimethylaminostyryl)quinoline (4-DSQ) and its derivatives represent a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced fluorescent probes is a cornerstone of modern molecular imaging and theranostics. Among these, 4-(4-Dimethylaminostyryl)quinoline (4-DSQ) and its derivatives represent a highly versatile class of push-pull fluorophores. Characterized by a strong electron-donating group (dimethylamino) conjugated via a π -electron bridge (styryl) to an electron-accepting core (quinoline), these molecules exhibit profound environmental sensitivity. This whitepaper provides an in-depth analysis of the photophysical mechanisms governing 4-DSQ derivatives, the causality behind their solvatochromic and pH-dependent behaviors, and their field-proven applications in detecting amyloidogenic protein aggregates.

Molecular Architecture & The D- π -A Push-Pull System

The photophysical utility of 4-DSQ derivatives stems directly from their Donor- π -Acceptor (D- π -A) architecture.

  • The Donor: The N,N -dimethylamino moiety possesses a lone pair of electrons that readily delocalizes into the π -system.

  • The π -Spacer: The ethenyl (styryl) bridge provides a planar, conjugated pathway that facilitates rapid intramolecular electron transfer.

  • The Acceptor: The quinoline ring, particularly when its nitrogen is protonated or quaternized, acts as a powerful electron sink.

Upon photon absorption, the molecule undergoes an Intramolecular Charge Transfer (ICT) . Electron density shifts from the dimethylamino group toward the quinoline core, creating a highly polarized excited state with a significantly larger dipole moment than the ground state. This massive change in dipole moment is the fundamental cause of the molecule's extreme sensitivity to its microenvironment.

Core Photophysical Phenomena

Solvatochromism: The Battle Between LE, ICT, and TICT States

The emission profile of 4-DSQ derivatives is dictated by the polarity of the surrounding solvent, a phenomenon known as positive solvatochromism.

  • Non-Polar Environments: In solvents like hexane, the solvent cannot stabilize the highly polar ICT state. The molecule emits from a Locally Excited (LE) state, resulting in a blue/green emission with a relatively high quantum yield.

  • Moderately Polar Environments: In solvents like chloroform, the solvent dipoles reorient to stabilize the charge-separated ICT state, lowering its energy. This results in a pronounced bathochromic (red) shift in the emission spectrum (Stokes shift).

  • Highly Polar Environments: In highly polar solvents (e.g., water, methanol), the stabilization of the charge separation is so extreme that it drives a conformational change. The dimethylamino group (or the styryl bond) rotates 90 degrees to minimize steric/electronic repulsion, breaking the π -conjugation. This forms the Twisted Intramolecular Charge Transfer (TICT) state. Because radiative decay from the TICT state to the planar ground state is quantum-mechanically forbidden, the energy is dissipated non-radiatively, effectively quenching the fluorescence .

pH-Dependent Spectral Shifts

The photophysics of 4-DSQ are highly tunable via pH due to the presence of two distinct basic sites:

  • Protonation of the Quinoline Nitrogen (pKa ~4.5): Acidifying the medium protonates the quinoline core, drastically increasing its electron-accepting strength. This lowers the HOMO-LUMO gap, causing a massive red-shift in both absorption and emission spectra.

  • Protonation of the Dimethylamino Group (pKa ~2.5): Under highly acidic conditions, the donor lone pair is tied up by a proton. This destroys the D- π -A system, eliminating the ICT band and causing a severe hypsochromic (blue) shift back to the LE state.

Photophysics S0 Ground State (S0) FC Franck-Condon State S0->FC Excitation (hν) LE Locally Excited (LE) Non-polar Media FC->LE Relaxation LE->S0 Fluorescence (Blue Shift) ICT Intramolecular Charge Transfer (ICT) LE->ICT Solvent Reorganization ICT->S0 Fluorescence (Red Shift) TICT Twisted ICT (TICT) Polar Media ICT->TICT Bond Rotation TICT->S0 Non-radiative Decay

Photophysical pathways of 4-DSQ derivatives showing LE, ICT, and TICT state transitions.

Quantitative Photophysical Data Summary

The following table synthesizes the representative photophysical properties of standard 4-DSQ derivatives across varying dielectric environments, illustrating the transition from LE to TICT states.

Solvent / ConditionDielectric Constant ( ϵ )Absorption Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )Dominant Excited State
Hexane (Non-polar)1.89~390 nm~450 nmHigh (0.40 - 0.60)LE
Chloroform (Moderate)4.81~410 nm~520 nmMedium (0.20 - 0.30)ICT
Methanol (Polar)32.7~430 nm~600 nmLow (< 0.05)TICT
Aqueous Buffer (pH 7.4)80.1~435 nm~610 nmVery Low (< 0.01)TICT (Quenched)
Aqueous + A β42​ Fibrils N/A (Hydrophobic)~420 nm~560 nmHigh (0.30 - 0.50)ICT (Rotation Restricted)
Aqueous Acidic (pH < 2)80.1~350 nm~420 nmLowLE (Protonated Donor)

Biological Applications: The "Light-Up" Mechanism

Because 4-DSQ derivatives are virtually non-fluorescent in aqueous media (due to rapid TICT formation), they serve as excellent "turn-on" or "light-up" probes for biological targets.

When the probe intercalates into the hydrophobic pockets of nucleic acids or binds to the β -sheet grooves of Amyloid- β (A β ) fibrils (hallmarks of Alzheimer's Disease), two things happen:

  • The local microenvironment becomes significantly less polar, destabilizing the TICT state.

  • The rigid steric environment of the protein/DNA matrix physically restricts the rotation of the styryl and dimethylamino bonds.

Trapped in the planar, highly conjugated ICT conformation, the molecule cannot undergo non-radiative decay. Consequently, fluorescence intensity increases by orders of magnitude upon target binding, providing a high signal-to-noise ratio for theranostic imaging .

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the photophysical variables.

Protocol 1: Solvatochromic Fluorescence Mapping

Objective: To map the dipole moment change ( Δμ ) between the ground and excited states using the Lippert-Mataga equation.

  • Stock Preparation: Dissolve the 4-DSQ derivative in spectroscopic-grade DMSO to a concentration of 1.0 mM. Causality: DMSO is used as a universal carrier to prevent aggregation before dilution.

  • Solvent Panel Dilution: Dilute the stock 1:1000 into a panel of solvents with increasing dielectric constants (e.g., hexane, toluene, chloroform, ethyl acetate, acetonitrile, methanol, water) to a final concentration of 1.0 μ M.

  • Self-Validation (Blanking): Prepare identical solvent blanks containing 0.1% DMSO but no fluorophore.

  • Measurement: Excite the samples at their respective absorption maxima. Record the emission spectra. Subtract the solvent blank spectra to eliminate Raman scattering peaks, which can artificially skew the emission maximum in low-quantum-yield (TICT) solvents.

  • Analysis: Plot the Stokes shift ( νabs​−νem​ in cm−1 ) against the solvent orientation polarizability ( Δf ). A linear correlation validates the ICT mechanism.

Protocol 2: In Vitro Amyloid- β Binding and Fluorescence Assay

Objective: To quantify the binding affinity ( Kd​ ) and the aggregation-induced emission enhancement of the probe.

  • Fibril Preparation: Incubate monomeric A β42​ peptides in PBS (pH 7.4) at 37°C for 48 hours to induce fibrillization.

  • Control Establishment (Self-Validation): Use Thioflavin T (ThT) (5 μ M) as a positive control to independently verify the presence of mature β -sheet fibrils. Use a 4-DSQ probe-only sample in PBS as the negative baseline to establish the TICT-quenched state.

  • Titration: Add increasing concentrations of A β42​ fibrils (0 to 20 μ M) to a fixed concentration of the 4-DSQ probe (1.0 μ M) in PBS.

  • Incubation: Allow 30 minutes for the binding equilibrium to be reached. Causality: Immediate measurement may capture unbound states, leading to an underestimation of the quantum yield.

  • Spectroscopy: Measure the fluorescence emission (excitation ~420 nm). Calculate the Kd​ by plotting the fluorescence intensity at the ICT emission maximum (~560 nm) against fibril concentration using a non-linear one-site binding model.

Workflow Step1 1. Probe Preparation (Stock in DMSO) Step2 2. Solvent/Buffer Dilution (Varying Polarity/pH) Step1->Step2 Step3 3. Target Incubation (e.g., Aβ42 Fibrils) Step2->Step3 Step4 4. Spectrofluorometric Measurement Step3->Step4 Step5 5. Data Analysis (Stokes Shift, QY) Step4->Step5

Experimental workflow for in vitro amyloid-β binding and spectrofluorometric assays.

References

  • Fedorov, Y. V., Tkachenko, S. V., Chernikova, E. Y., & Fedorova, O. A. (2013). "Photophysical characterization and effect of pH on the twisted intramolecular charge transfer fluorescence of trans-2-[4-(dimethylamino)styryl]benzothiazole." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

  • Piquero, M., Sarabia-Vallejo, Á., Bote-Matías, L., León-Espinosa, G., Hernández-Arasti, M., Martín-Aragón, S., Bermejo-Bescós, P., Olives, A. I., López-Alvarado, P., & Martín, M. A. (2025). "2-Styrylquinolines with Push-Pull Architectures as Sensors for β-Amyloid Aggregation with Theranostic Properties." International Journal of Molecular Sciences, 26(17), 8270. URL:[Link]

  • Zamboni, R., Belley, M., Champion, E., Charette, L., DeHaven, R., Frenette, R., Gauthier, J. Y., Jones, T. R., Leger, S., & Masson, P. (1992). "Development of a novel series of styrylquinoline compounds as high-affinity leukotriene D4 receptor antagonists." Journal of Medicinal Chemistry, 35(21), 3832–3844. URL:[Link]

Exploratory

The Photophysics and Applications of 4-(4-Dimethylaminostyryl)quinoline: A Technical Guide

Executive Summary 4-(4-Dimethylaminostyryl)quinoline (DMASQ) and its structural analogs represent a premier class of "push-pull" fluorescent probes. Characterized by an electron-donating dimethylamino group conjugated to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Dimethylaminostyryl)quinoline (DMASQ) and its structural analogs represent a premier class of "push-pull" fluorescent probes. Characterized by an electron-donating dimethylamino group conjugated to an electron-accepting quinoline ring via a styryl linker, this architecture creates a highly environmentally sensitive fluorophore. This whitepaper provides an in-depth mechanistic analysis of its fluorescence emission spectrum, detailing the causality behind its solvatochromism, standardized protocols for spectral acquisition, and its advanced applications in theranostics and supramolecular chemistry.

Mechanistic Causality of the Fluorescence Emission Spectrum

The defining feature of DMASQ is its profound sensitivity to microenvironmental factors—specifically polarity, viscosity, and pH. To understand the fluorescence emission spectrum of this molecule, one must analyze the dynamics of its excited states[1].

The Transition from LE to TICT States

Upon the absorption of a photon, the DMASQ molecule is excited from its ground state ( S0​ ) to a planar Franck-Condon state, known as the Locally Excited (LE) state .

  • In non-polar or highly viscous environments: The molecule remains in this planar LE conformation. Emission from the LE state is characterized by a high quantum yield ( ΦF​ ) and a relatively short, blue-shifted emission wavelength (hypsochromic shift)[2].

  • In polar environments: The inherent "push-pull" nature of the molecule creates a thermodynamic driving force for charge separation. Driven by rapid solvent dipole relaxation, the dimethylamino group rotates 90° out of the π -conjugated plane. This structural twist yields the Twisted Intramolecular Charge Transfer (TICT) state [3].

The TICT state possesses a significantly larger dipole moment than the LE state. Consequently, polar solvents heavily stabilize the TICT state, lowering its energy level relative to the ground state. This energy gap reduction manifests as a massive bathochromic (red) shift in the fluorescence emission spectrum[4]. Furthermore, the twisted geometry enhances vibrational coupling with the ground state, leading to dominant non-radiative decay pathways and a severe quenching of the quantum yield[1].

Photophysics S0 Ground State (S0) LE Locally Excited (LE) Planar Conformation S0->LE Excitation (hv_ex) LE->S0 LE Emission High QY, Blue-shifted TICT TICT State Twisted Conformation LE->TICT Solvent Relaxation & Rotor Twist TICT->S0 TICT Emission Low QY, Red-shifted TICT->S0 Non-Radiative Decay

Caption: Jablonski diagram illustrating the transition between LE and TICT states in push-pull fluorophores.

Quantitative Photophysical Data

The solvatochromic behavior of the DMASQ scaffold is a direct readout of the LE/TICT equilibrium. The table below summarizes the representative spectral shifts observed when transitioning from non-polar to highly polar aqueous environments[4],[1],[2].

SolventDielectric Constant ( ε )Absorption λmax​ (nm)Emission λmax​ (nm)Relative Quantum Yield ( ΦF​ )Dominant Excited State
Hexane 1.89~390~450High (>0.4)LE (Planar)
Chloroform 4.81~400~510ModerateLE / TICT Equilibrium
Ethanol 24.5~410~560LowTICT
Dioxane 2.21*~405600 - 700LowTICT (Anomalous shift)
Water (PBS) 80.1~415>600 (Weak)< 0.01 (Quenched)TICT (Highly Quenched)

*Note: Dioxane exhibits complex local polarity effects with styrylquinolines, often driving massive red shifts despite a low bulk dielectric constant[1]. In aqueous solutions, fluorescence intensity drops by 10- to 100-fold compared to organic solvents due to hydrogen bonding and complete TICT stabilization[1].

Experimental Protocol: Spectral Characterization & Quantum Yield

To ensure scientific integrity and reproducibility, the acquisition of the fluorescence emission spectrum must be treated as a self-validating system. The most critical failure point in fluorometry is the Inner Filter Effect (IFE) , where high sample concentrations cause self-absorption of the excitation or emission beam, artificially shifting the λmax​ and quenching the signal.

Step-by-Step Methodology
  • Stock Preparation: Dissolve DMASQ in spectroscopic-grade DMSO to yield a 10 mM stock solution. Store at -20°C in amber vials to prevent photo-induced trans-to-cis isomerization[2].

  • Sample Dilution (Critical Control): Dilute the stock into the target solvent. Causality Check: You must measure the UV-Vis absorbance first. Adjust the concentration until the Optical Density (OD) at the chosen excitation wavelength is ≤0.05 . This mathematically guarantees the avoidance of primary and secondary IFE.

  • Spectral Acquisition:

    • Transfer the solution to a 10 mm pathlength quartz cuvette.

    • Set the spectrofluorometer excitation wavelength to the solvent-specific absorption λmax​ .

    • Use narrow excitation/emission slit widths (e.g., 2 nm / 2 nm) to maximize spectral resolution.

    • Record the emission spectrum from λex​+15 nm to 750 nm.

  • Quantum Yield Calculation: Utilize the comparative method against a known standard (e.g., Anthracene in cyclohexane, Φref​=0.34 , or Quinine Sulfate)[2]. Calculate using the following self-correcting equation:

    Φdye​=Φref​×(Gradref​Graddye​​)×(ηref2​ηdye2​​)

    Where Grad is the slope of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The refractive index correction ( η2 ) is mandatory because solvent density alters the emission cone angle reaching the detector.

Workflow Step1 1. Prepare Dye Stock (10 mM in DMSO, Dark, -20°C) Step2 2. Dilute in Target Solvents (Ensure OD < 0.05 at λ_ex) Step1->Step2 Step3 3. UV-Vis Absorption Scan (Determine λ_max) Step2->Step3 Step4 4. Fluorescence Emission Scan (Excitation at λ_max) Step3->Step4 Step6 6. Calculate Quantum Yield (Φ) & Analyze Solvatochromism Step4->Step6 Step5 5. Reference Standard Scan (e.g., Anthracene in Cyclohexane) Step5->Step6

Caption: Step-by-step experimental workflow for validating fluorescence emission and quantum yield.

Applications in Research and Drug Development

A. Theranostic Probes for Amyloid and Prion Diseases

DMASQ derivatives have emerged as powerful theranostic agents for protein misfolding diseases, such as Alzheimer's (A β1−42​ aggregates) and Prion diseases[4]. The Mechanism: In an aqueous physiological buffer, DMASQ exhibits near-zero fluorescence due to TICT-mediated quenching. However, upon binding to the hydrophobic clefts of amyloid fibrils, the local dielectric constant drops, and the physical restriction of the fibril architecture prevents the dimethylamino rotor from twisting. This "rotor restriction" forces the molecule to emit from the planar LE state, resulting in a massive hyperchromic effect (fluorescence turn-on) and a diagnostic hypsochromic (blue) shift in the emission maximum (e.g., from 528 nm down to 490 nm)[4],[1].

B. Supramolecular Host-Guest Sensing

The structural dimensions of DMASQ make it an ideal "guest" molecule for macrocyclic "hosts" like inverted cucurbit[7]uril (iQ[7]). Encapsulation within the rigid, hydrophobic cavity of iQ[7] limits the rotation of the dimethylamine group, preventing TICT formation and enhancing fluorescence. Because the binding affinity is pH-dependent, this host-guest complex acts as a highly sensitive, pH-stimulus responsive supramolecular sensor for discriminating structurally similar L- α -amino acids in aqueous solutions[3].

References

  • A Fluorescent Styrylquinoline with Combined Therapeutic and Diagnostic Activities against Alzheimer's and Prion Diseases Source: ACS Medicinal Chemistry Letters URL:4

  • 2-Styrylquinolines with Push-Pull Architectures as Sensors for β-Amyloid Aggregation with Theranostic Properties Source: MDPI URL:1

  • Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior Source: PLoS ONE / PMC URL:2

  • pH-stimulus response dye-cucurbituril sensor for amino acids in aqueous solution Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy / PubMed URL:3

Sources

Foundational

Synthesis Pathway and Characterization of 4-(4-Dimethylaminostyryl)quinoline: A Comprehensive Technical Guide

Executive Summary The rational design and synthesis of functionalized nitrogen heterocycles are foundational to modern medicinal chemistry and photophysical probe development. 4-(4-Dimethylaminostyryl)quinoline (CAS: 897...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of functionalized nitrogen heterocycles are foundational to modern medicinal chemistry and photophysical probe development. 4-(4-Dimethylaminostyryl)quinoline (CAS: 897-55-2) is a privileged molecular architecture characterized by its extended π -conjugated system, which bridges an electron-deficient quinoline core with an electron-donating dimethylamino group. This "push-pull" electronic configuration endows the molecule with profound solvatochromic properties and high sensitivity to local microenvironments.

This technical guide provides an in-depth analysis of the synthesis, mechanistic causality, and characterization of 4-(4-Dimethylaminostyryl)quinoline, contextualizing its utility in advanced diagnostic imaging (e.g., α -synuclein detection) and targeted oncology.

Mechanistic Overview of the Synthesis Pathway

The synthesis of 4-(4-Dimethylaminostyryl)quinoline is achieved via a modified Knoevenagel-type condensation between 4-methylquinoline (lepidine) and 4-(dimethylamino)benzaldehyde.

Causality of Reagent Selection

Standard aldol condensations often fail or proceed with low yields when applied to unactivated methyl heterocycles. To overcome this kinetic barrier, acetic anhydride ( Ac2​O ) is utilized as both the solvent and the activating agent.

  • Activation: Ac2​O transiently acetylates the quinoline nitrogen, forming an N -acetylquinolinium intermediate. This electron-withdrawing event drastically increases the acidity of the C4 -methyl protons.

  • Deprotonation: The acetate ion (acting as a weak base) deprotonates the activated methyl group, generating a highly reactive enamine/carbanion equivalent.

  • Nucleophilic Attack & Dehydration: The carbanion attacks the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. The dehydrating environment of Ac2​O forces the elimination of water, driving the thermodynamic equilibrium exclusively toward the more stable (E)-alkene (trans-isomer).

Mechanism Step1 N-Acetylation of Lepidine (Forms Quinolium Ion) Step2 C4-Methyl Deprotonation (Forms Reactive Enamine) Step1->Step2 AcO- acts as base Step3 Nucleophilic Attack (Aldehyde Carbonyl) Step2->Step3 C-C Bond Formation Step4 Dehydration (-H2O) (Driven by Ac2O) Step3->Step4 Elimination Step5 (E)-Styrylquinoline (Thermodynamic Product) Step4->Step5 Restores Aromaticity

Figure 2: Mechanistic steps of the Knoevenagel-type condensation pathway.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating workflow. In-process controls (TLC) and post-reaction purifications (acid-base extraction, recrystallization) act as internal checkpoints to guarantee compound fidelity .

Reagents Required
  • 4-Methylquinoline (Lepidine): 10.0 mmol (1.43 g)

  • 4-(Dimethylamino)benzaldehyde: 10.0 mmol (1.49 g)

  • Acetic Anhydride ( Ac2​O ): 15.0 mL

Step-by-Step Methodology
  • Reaction Assembly: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1.43 g of lepidine and 1.49 g of 4-(dimethylamino)benzaldehyde.

  • Catalyst/Solvent Addition: Add 15.0 mL of acetic anhydride to the flask. Purge the system with inert nitrogen gas for 5 minutes to prevent oxidative side reactions.

  • Thermal Activation: Heat the reaction mixture to gentle reflux (approx. 130–140 °C) in an oil bath for 24 hours. Causality: Extended thermal energy is required to overcome the steric hindrance during the C-C bond formation and to ensure complete dehydration to the (E)-isomer.

  • In-Process Validation (TLC): After 24 hours, sample the mixture. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3 v/v). The complete disappearance of the aldehyde spot (visualized under UV 254 nm) validates the termination of the reaction.

  • Quenching: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice. Stir vigorously for 30 minutes to hydrolyze the unreacted acetic anhydride into acetic acid.

  • Neutralization & Precipitation: Slowly add 10% aqueous NaOH dropwise until the solution reaches pH ~8. Causality: Neutralization deprotonates the quinolinium intermediate, drastically reducing its aqueous solubility and forcing the free base of the styrylquinoline to precipitate.

  • Extraction: Extract the aqueous suspension with Dichloromethane (3 × 30 mL). Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude dark-red solid from boiling ethanol. Filter the crystals and dry under a high vacuum. Self-Validation: A sharp, narrow melting point range of the resulting crystals confirms high purity without the need for immediate NMR validation.

Synthesis Lepidine 4-Methylquinoline (Lepidine) Reaction Condensation Ac2O, 130°C, 24h Lepidine->Reaction Aldehyde 4-(Dimethylamino) benzaldehyde Aldehyde->Reaction Workup Work-up Neutralization & Extraction Reaction->Workup TLC Confirmed Product 4-(4-Dimethylaminostyryl) quinoline Workup->Product Recrystallization

Figure 1: Step-by-step synthetic workflow for 4-(4-Dimethylaminostyryl)quinoline.

Characterization & Photophysical Properties

The structural validation of 4-(4-Dimethylaminostyryl)quinoline relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and its distinct photophysical profile. The presence of a large coupling constant ( J≈16.0 Hz) in the 1H NMR spectrum is the definitive hallmark of the (E)-alkene configuration.

Quantitative Data Summary
ParameterValue / Description
Chemical Name 4-(4-Dimethylaminostyryl)quinoline
CAS Number 897-55-2
Molecular Formula C19​H18​N2​
Molecular Weight 274.36 g/mol
Appearance Dark red/orange crystalline powder
Representative 1H NMR ( CDCl3​ , 400 MHz) δ 8.85 (d, 1H), 8.15 (d, 1H), 7.95 (d, 1H), 7.70 (m, 1H), 7.55 (m, 1H), 7.50 (d, 1H, J=16.0 Hz, trans-CH=) , 7.45 (d, 2H), 7.20 (d, 1H, J=16.0 Hz, trans-CH=) , 6.75 (d, 2H), 3.05 (s, 6H, −N(CH3​)2​ )
Absorption Max ( λmax​ ) 410 nm (in Ethanol)
Emission Max ( λem​ ) 560 nm (in Ethanol, highly solvatochromic)

Biological & Analytical Applications

The structural features of 4-(4-Dimethylaminostyryl)quinoline make it highly relevant in two primary fields: neurodegenerative disease imaging and targeted oncology.

α -Synuclein Imaging Probes

Synucleinopathies, such as Parkinson's disease, are characterized by the deposition of α -synuclein ( α -syn) aggregates. Styrylquinoline derivatives have been extensively studied as in vivo imaging probes due to their high binding affinity for these aggregates . In an aqueous environment, the molecule undergoes Twisted Intramolecular Charge Transfer (TICT), resulting in non-radiative decay and low fluorescence. Upon binding to the hydrophobic pockets of α -synuclein, the intramolecular rotation is restricted, triggering a massive fluorescence "turn-on" effect.

Application FreeProbe Free Probe in H2O (High TICT, Low Fluorescence) Binding Binding to Target (e.g., α-Synuclein) FreeProbe->Binding Restriction Restriction of Intramolecular Rotation Binding->Restriction Signal Fluorescence Turn-On (High Quantum Yield) Restriction->Signal Radiative Decay

Figure 3: Photophysical mechanism of fluorescence turn-on upon target binding.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Beyond imaging, the styrylquinoline scaffold is a privileged pharmacophore in oncology. Substituted 2- and 4-styrylquinolines have demonstrated potent antitumour activity against human hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT116) cell lines. Mechanistically, these compounds act as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, fitting directly into the ATP-binding pocket of the enzyme .

References

  • Nakagawa, K., Watanabe, H., Kaide, S., & Ono, M. (2022). Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α -Synuclein Imaging Probes. ACS Medicinal Chemistry Letters, 13(10), 1598-1605. Available at:[Link]

  • El-Sayed, M. A.-A., El-Azab, A. S., Abuelizz, H. A., & Abdel-Aziz, A. A.-M. (2017). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 199-209. Available at:[Link]

Exploratory

nonlinear optical (NLO) properties of 4-(4-Dimethylaminostyryl)quinoline

Engineering Photonic Responses: A Technical Whitepaper on the Nonlinear Optical (NLO) Properties of 4-(4-Dimethylaminostyryl)quinoline Executive Summary 4-(4-Dimethylaminostyryl)quinoline (4-DSQ, CAS 897-55-2)[1] represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Photonic Responses: A Technical Whitepaper on the Nonlinear Optical (NLO) Properties of 4-(4-Dimethylaminostyryl)quinoline

Executive Summary

4-(4-Dimethylaminostyryl)quinoline (4-DSQ, CAS 897-55-2)[1] represents a paradigm of organic push-pull chromophores. By integrating a strong electron-donating group with an electron-withdrawing quinoline core via a π -conjugated styryl bridge, 4-DSQ exhibits exceptional nonlinear optical (NLO) properties. This whitepaper details the mechanistic foundations of its photophysics, quantitative NLO parameters, and self-validating experimental protocols for characterizing its second- and third-order nonlinearities, providing actionable insights for researchers in photonics, optical data storage, and nanotheranostics[2].

Molecular Architecture & Mechanistic Foundations

Organic NLO materials rely on the facile polarization of π -electrons under intense electromagnetic fields. 4-DSQ is engineered as a highly efficient Donor- π -Acceptor (D- π -A) system:

  • Donor: The N,N-dimethylamino group acts as a potent electron donor.

  • π -Bridge: The styryl moiety provides a rigid, planar conjugated pathway that minimizes non-radiative decay while facilitating rapid electron delocalization.

  • Acceptor: The quinoline ring serves as the electron-withdrawing group, creating a strong ground-state dipole moment[3][4].

The Causality of Hyperpolarizability: When subjected to an intense optical field (e.g., a pulsed laser), the molecule undergoes rapid Intramolecular Charge Transfer (ICT). The asymmetric electron density distribution results in a highly anharmonic potential well for the π -electrons. This anharmonicity is the physical origin of the molecule's large first ( β ) and second ( γ ) hyperpolarizabilities[5][6].

ICT_Pathway D Donor (N,N-Dimethylamino) Pi π-Bridge (Styryl Group) D->Pi Electron Donation A Acceptor (Quinoline Core) Pi->A Delocalization State Polarized ICT State (High Hyperpolarizability) A->State Intramolecular Charge Transfer

Caption: Intramolecular Charge Transfer (ICT) pathway driving the NLO response in 4-DSQ.

Quantitative NLO Properties

The macroscopic NLO response of 4-DSQ depends heavily on its environment (e.g., solvent polarity, polymer matrix). Below is a synthesized data table reflecting the typical photophysical and NLO parameters of styrylquinoline derivatives[7][8].

ParameterTypical Value RangeCharacterization MethodPhysical Significance
Absorption Maximum ( λmax​ ) 410 – 440 nmUV-Vis SpectroscopyDefines the linear optical transparency window.
First Hyperpolarizability ( β ) 40−80×10−30 esuHyper-Rayleigh ScatteringDictates Second Harmonic Generation (SHG) efficiency.
Two-Photon Absorption ( σ2​ ) 150 – 350 GMOpen-Aperture Z-ScanIndicates suitability for two-photon fluorescence imaging.
Nonlinear Refractive Index ( n2​ ) +1.5×10−14 cm2/W Closed-Aperture Z-ScanPositive value indicates self-focusing behavior.
Third-Order Susceptibility ( χ(3) ) ∼10−12 esu Third Harmonic GenerationDetermines optical switching and limiting capabilities.

Experimental Workflows & Protocols

Measuring NLO properties is highly susceptible to artifacts (e.g., thermal lensing mimicking electronic refraction). The following protocols are designed as self-validating systems to isolate true electronic nonlinearities.

Protocol A: Guest-Host Polymeric Thin Film Fabrication & Poling

Causality Check: Second-order NLO effects (like SHG) are strictly forbidden in centrosymmetric media. Spin-coated films of 4-DSQ in a polymer matrix are initially isotropic. To activate χ(2) , electric field poling must be performed to align the chromophore dipoles non-centrosymmetrically[8].

  • Matrix Selection: Dissolve Poly(methyl methacrylate) (PMMA) and 4-DSQ (typically 5-10 wt% doping) in anhydrous chloroform. PMMA is chosen for its excellent optical transparency and high glass transition temperature ( Tg​≈105∘C ).

  • Spin Coating: Filter the solution through a 0.2 μ m PTFE syringe filter. Spin coat onto pre-cleaned Indium Tin Oxide (ITO) glass substrates at 2000 rpm for 60 seconds to achieve a uniform thickness of ∼1μ m.

  • Baking: Bake the films in a vacuum oven at 80∘C for 12 hours to remove residual solvent, which acts as a plasticizer and artificially lowers Tg​ .

  • Corona Poling: Heat the film to 100∘C (just below Tg​ ). Apply a high voltage (+5 kV) to a tungsten needle positioned 1 cm above the film. The electric field forces the 4-DSQ dipoles into alignment. Cool the film to room temperature while maintaining the electric field to freeze the dipoles in their aligned, non-centrosymmetric state.

Protocol B: Z-Scan Technique for Third-Order NLO Characterization

Causality Check: To measure χ(3) without thermal artifacts, ultrashort laser pulses must be used. Picosecond (ps) or femtosecond (fs) pulses ensure that the light-matter interaction time is substantially shorter than the thermal diffusion time of the sample[9].

  • Laser Setup: Utilize a mode-locked Nd:YAG laser ( λ=1064 nm, pulse duration = 30 ps, repetition rate = 10 Hz).

  • Beam Splitting: Split the beam. Route 10% to a reference photodiode to monitor input energy fluctuations. Route 90% through a focusing lens ( f=200 mm).

  • Sample Translation: Mount the 4-DSQ thin film on a motorized linear translation stage. Move the sample along the beam propagation axis (Z-axis) through the focal point ( Z=0 ).

  • Open-Aperture (OA) Measurement: Collect the entire transmitted beam using a large-area detector. A dip in transmittance at Z=0 validates the presence of Two-Photon Absorption (TPA) or reverse saturable absorption.

  • Closed-Aperture (CA) Measurement: Place an aperture in front of the detector to restrict collection to the central portion of the beam. A peak-valley transmittance curve indicates a negative n2​ (self-defocusing), while a valley-peak curve indicates a positive n2​ (self-focusing).

Z_Scan_Workflow Laser Mode-Locked Laser (ps/fs pulses) Splitter Beam Splitter Laser->Splitter Ref Reference Detector (Input Energy Monitoring) Splitter->Ref 10% Reflection Lens Focusing Lens (f = 200mm) Splitter->Lens 90% Transmission Sample 4-DSQ Sample (Motorized Z-Translation) Lens->Sample Splitter2 Beam Splitter Sample->Splitter2 Transmitted Beam OA Open Aperture Detector (Measures Non-linear Absorption) Splitter2->OA CA Closed Aperture Detector (Measures Non-linear Refraction) Splitter2->CA Through Iris

Caption: Z-Scan experimental workflow for simultaneous OA and CA third-order NLO measurements.

Conclusion and Future Perspectives

4-(4-Dimethylaminostyryl)quinoline stands as a highly efficient, tunable NLO chromophore. Its robust push-pull architecture allows for significant intra-molecular charge transfer, yielding high hyperpolarizability[6]. By strictly adhering to artifact-free experimental protocols—such as high- Tg​ matrix poling and picosecond Z-scan methodologies—researchers can accurately benchmark its performance for next-generation electro-optic modulators, optical limiters, and two-photon theranostic agents[2].

References

  • Smokal, V., et al. "Effect of UV-Irradiation and ZnO Nanoparticles on Nonlinear Optical Response of Specific Photochromic Polymers". National Center for Biotechnology Information (PMC), 2022. URL: [Link]

  • M. N. N., et al. "Impact of doping on the optoelectronic, electronic and nonlinear optical properties and on the reactivity of photochromic polymers containing styrylquinoline fragments: Hartree-Fock and DFT study". ResearchGate (Heliyon), 2022. URL: [Link]

  • MDPI. "Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents". MDPI Materials, 2022. URL: [Link]

  • ResearchGate. "Nanotheranostic Probe Built on Methylene Blue Loaded Cucurbituril [8] and Gold Nanorod". ResearchGate, 2023. URL: [Link]

Sources

Foundational

Photophysical Profiling of 4-(4-Dimethylaminostyryl)quinoline (DSQ): pH-Dependent Absorption Dynamics and Methodological Guidelines

Executive Summary 4-(4-Dimethylaminostyryl)quinoline (DSQ) is a prominent styrylquinoline dye characterized by its robust Donor-π-Acceptor (D-π-A) molecular architecture. Widely utilized in supramolecular chemistry and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Dimethylaminostyryl)quinoline (DSQ) is a prominent styrylquinoline dye characterized by its robust Donor-π-Acceptor (D-π-A) molecular architecture. Widely utilized in supramolecular chemistry and cellular imaging, DSQ exhibits profound solvatochromism and halochromism (pH-dependent optical shifts)1[1]. For researchers and drug development professionals, understanding the precise absorption maxima of DSQ across different pH levels is critical for designing targeted optical sensors, such as2 where the cellular microenvironment is distinctly acidic[2].

Mechanistic Causality of pH-Dependent Absorption

The optical properties of DSQ are fundamentally governed by Intramolecular Charge Transfer (ICT) . The dimethylamino (-N(CH₃)₂) group acts as the electron donor, while the quinoline ring acts as the electron acceptor, connected via a conjugated styryl π-bridge. The absorption maximum (λmax) is dictated by the HOMO-LUMO energy gap, which fluctuates based on the protonation states of these two distinct sites.

  • Alkaline to Neutral Environments (pH > 7.0): In basic or neutral conditions, DSQ remains unprotonated. The baseline ICT from the donor to the acceptor yields an absorption maximum typically in the near-UV to violet spectrum (~380–400 nm), rendering the solution colorless to pale yellow[2].

  • Mildly Acidic Environments (pH 3.0 – 6.0): As the pH drops, the quinoline nitrogen (the more basic site, pKa ~4.5–5.0) undergoes protonation. This transforms the quinoline ring into a significantly stronger electron acceptor (quinolinium cation). The enhanced electron-withdrawing capability intensifies the ICT, lowering the energy required for the π-π* transition. Consequently, the absorption spectrum undergoes a pronounced3, and the solution visually transitions to a vibrant yellow or orange[3].

  • Strongly Acidic Environments (pH < 2.0): Under highly acidic conditions, the dimethylamino nitrogen (pKa ~2.0–3.0) becomes protonated. The lone pair of electrons on the nitrogen is sequestered by the proton, completely abolishing its electron-donating capability. Without the donor, the ICT is truncated. This results in a massive, pushing the absorption maximum back down into the UV region (~330–350 nm).

Mechanism N1 Neutral DSQ (pH > 7.0) Baseline ICT λmax: ~380-400 nm N2 Monoprotonated DSQ (pH 3.0 - 6.0) Enhanced ICT λmax: ~450-480 nm N1->N2 +H⁺ (Quinoline N) N3 Diprotonated DSQ (pH < 2.0) ICT Abolished λmax: ~330-350 nm N2->N3 +H⁺ (Dimethylamino N)

Figure 1: Stepwise protonation mechanism of DSQ and its effect on Intramolecular Charge Transfer (ICT).

Quantitative Data: Absorption Maxima vs. pH

The following table summarizes the photophysical states of DSQ across the pH spectrum. (Note: Exact λmax values are subject to minor variations depending on the specific organic co-solvent used due to solvatochromism).

pH RangeDominant SpeciesPhotophysical StateTypical Absorption Maximum (λmax)Visual Color (Aqueous/Organic)
pH > 7.0 Neutral DSQModerate ICT~380 – 400 nmColorless to Pale Yellow
pH 3.0 – 6.0 Monoprotonated (Quinoline N⁺)Enhanced ICT~450 – 480 nmYellow to Orange
pH < 2.0 Diprotonated (Quinoline N⁺, NMe₂⁺)ICT Abolished~330 – 350 nmColorless (UV absorbing)

Experimental Protocols: Self-Validating pH Titration

When measuring the pH-dependent absorption of highly solvatochromic dyes like DSQ, the experimental design must rigorously isolate halochromism from solvatochromism. Changing the ratio of organic solvent to water will artificially shift the λmax, confounding the pH data[1]. The following protocol utilizes a constant solvent ratio and universal buffer to ensure data integrity.

Protocol S1 1. Stock Preparation 2.0 mM DSQ in anhydrous DMSO S3 3. Aliquoting & Equilibration 1% DMSO final concentration Incubate 15 mins at 25°C S1->S3 S2 2. Buffer Formulation Britton-Robinson Buffer (pH 2-12) Constant Ionic Strength S2->S3 S4 4. Spectrophotometric Analysis Scan 300-600 nm Identify Isosbestic Points S3->S4 S5 5. Data Synthesis Plot Absorbance vs. pH Determine pKa1 and pKa2 S4->S5

Figure 2: Self-validating experimental workflow for determining pH-dependent absorption of highly solvatochromic dyes.

Step-by-Step Methodology:
  • Stock Solution Preparation: Dissolve DSQ in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 2.0 mM.

    • Causality: DMSO prevents premature aggregation and ensures complete solvation before aqueous introduction.

  • Universal Buffer Formulation: Prepare a Britton-Robinson universal buffer (a mixture of acetic, phosphoric, and boric acids, typically 0.04 M each) adjusted to discrete pH levels (from 2.0 to 12.0) using 0.2 M NaOH.

    • Causality: This maintains a constant ionic strength across the entire pH gradient, preventing specific ion effects from altering the apparent pKa.

  • Aliquoting and Equilibration: Add 10 µL of the DSQ stock to 990 µL of each buffer solution (final DSQ concentration: 20 µM; final DMSO concentration: 1% v/v). Incubate in the dark at 25°C for 15 minutes.

    • Causality: A strict 1% organic co-solvent ratio ensures that solvatochromic shifts are completely neutralized across all samples.

  • Spectrophotometric Acquisition: Transfer to a 1 cm pathlength quartz cuvette. Scan the absorbance from 300 nm to 600 nm using a UV-Vis spectrophotometer.

  • Data Validation (The Self-Validating Step): Overlay the spectra. You must observe clear (wavelengths where total absorbance remains constant).

    • Causality: Isosbestic points mathematically prove that the spectral changes are due to a clean, two-state thermodynamic equilibrium between protonated and unprotonated species, definitively ruling out dye degradation or precipitation.

Advanced Applications in Research & Drug Development

The unique pH-responsive nature of the styrylquinoline scaffold makes it an invaluable tool in pharmacology and bio-sensing.

  • Lysosomal Probes: Because the monoprotonated state exhibits a red-shifted absorption and enhanced fluorescence specifically in the pH 4.5–5.5 range, DSQ derivatives are engineered as pro-dyes for imaging acidic cellular compartments like lysosomes. This aids in the study of autophagy, apoptosis, and intracellular drug delivery mechanisms[2].

  • Supramolecular Sensors: By encapsulating DSQ within macrocycles such as cucurbit[7]uril (CB[7]), researchers can restrict the rotation of the dimethylamino group. This 4, combined with pH modulation, allows DSQ to act as a multiplexed sensor for amino acids and aromatic pesticides[4].

References

  • Medium Effect on the Deprotonation Constants of 2-(p-Dimethylaminostyryl)pyridine & 2-(p-Dimethylaminostyryl)quinoline Ethiodides Source: Indian Journal of Chemistry (niscpr.res.in) URL:

  • Acid selective pro-dye for cellular compartments Source: New Journal of Chemistry (nih.gov / PMC) URL:2

  • Synthesis and Characterization of Newly Designed and Highly Solvatochromic Double Squaraine Dye for Sensitive and Selective Recognition towards Cu2+ Source: Molecules (nih.gov / PMC) URL:1

  • Lab-on-a-Molecule Probe: Multitarget Detection of Five Aromatic Pesticides Using a Supramolecular Probe under Single Wavelength Excitation Source: Journal of Agricultural and Food Chemistry (acs.org) URL:4

  • UV-vis absorption spectra of 2 (pH 6.0-1.0) Source: ResearchGate URL:3

Sources

Exploratory

In Silico Elucidation of Nucleic Acid Interactions: Molecular Docking Studies of 4-(4-Dimethylaminostyryl)quinoline

Executive Summary The compound 4-(4-Dimethylaminostyryl)quinoline (DSQ, CAS 897-55-2) represents a highly versatile class of DNA-tropic agents[1],[2]. Characterized by a planar quinoline core conjugated to a flexible dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4-Dimethylaminostyryl)quinoline (DSQ, CAS 897-55-2) represents a highly versatile class of DNA-tropic agents[1],[2]. Characterized by a planar quinoline core conjugated to a flexible dimethylaminostyryl moiety, DSQ and its derivatives have garnered significant attention in medicinal chemistry for their potent anti-cancer properties and their utility as "light-up" fluorescent probes for nucleic acid detection[3],[4].

This technical guide provides an in-depth, self-validating framework for conducting molecular docking studies of DSQ with various nucleic acid topologies. By detailing the causality behind computational protocols, this whitepaper equips researchers with the mechanistic insights necessary to optimize styrylquinoline derivatives for targeted drug discovery and supramolecular nanotherapeutics[5].

Chemical and Mechanistic Rationale

Understanding the interaction between DSQ and nucleic acids requires an analysis of its structural pharmacophores. The biological efficacy of styrylquinolines is fundamentally driven by their ability to form stable complexes with DNA, often evidenced by a pronounced hypochromic effect in UV absorption spectra[6].

The structural dichotomy of DSQ allows it to interact with nucleic acids through distinct, topology-dependent binding modes[4]:

  • The Quinoline Scaffold: The planar, electron-deficient heteroaromatic ring is primed for π−π stacking interactions. This facilitates intercalation between base pairs in standard B-DNA or end-stacking on the terminal G-tetrads of G-quadruplex structures[3],[4].

  • The Dimethylaminostyryl Tail: This functional group provides rotational flexibility and a localized positive electrostatic potential. Upon binding to the minor groove of AT-rich regions in duplex DNA, the restriction of intramolecular rotation minimizes non-radiative decay, resulting in a dramatic fluorescence "light-up" effect[4].

Understanding these dual mechanisms is critical for rational drug design, particularly when optimizing styrylquinolines as chemopreventive agents against human adenocarcinomas[7].

Pathway DSQ DSQ Ligand Duplex Duplex DNA DSQ->Duplex AT-Rich GQuad G-Quadruplex DSQ->GQuad G-Tetrads MinorGroove Minor Groove Binding Duplex->MinorGroove EndStacking End-Stacking GQuad->EndStacking Fluorescence Fluorescence 'Light-Up' MinorGroove->Fluorescence EndStacking->Fluorescence

Fig 1. Mechanistic binding pathways of DSQ to distinct nucleic acid topologies.

Computational Methodology: Step-by-Step Docking Protocol

To ensure scientific integrity, molecular docking must not be treated as a "black box." The following protocol outlines a self-validating workflow for simulating DSQ-nucleic acid interactions, emphasizing the causality behind each procedural step.

Phase 1: Ligand and Receptor Preparation
  • Ligand Optimization: The 3D structure of DSQ is generated and subjected to Density Functional Theory (DFT) optimization (e.g., B3LYP/6-31G*). Causality: Standard force fields often misrepresent the conjugated π -system of styrylquinolines. DFT ensures the correct ground-state geometry and torsional angles between the quinoline and styryl planes, which is critical for accurate spatial fitting into DNA grooves[8].

  • Nucleic Acid Preparation: High-resolution NMR or X-ray crystal structures of B-DNA (e.g., PDB: 1BNA) and G-quadruplex DNA (e.g., PDB: 1KF1) are retrieved. Water molecules and counter-ions are removed unless they are structural (e.g., central K+ ions in G-quadruplexes). Causality: Retaining the central potassium ions in G-quadruplexes is mandatory, as they stabilize the electronegative carbonyl oxygens of the guanine tetrads; removing them will cause artificial collapse of the binding pocket during simulation.

Phase 2: Charge Assignment and Grid Generation
  • Gasteiger Charges: Empirical partial charges are assigned to both the ligand and the receptor. Causality: The affinity of the dimethylamino group for the DNA minor groove is heavily driven by electrostatic attraction to the phosphate backbone. Accurate partial charges are non-negotiable for calculating these Coulombic interactions[4].

  • Grid Box Definition: For duplex DNA, the grid box is centered to encompass the entire minor groove. For G-quadruplexes, the box is centered on the terminal 5' and 3' G-tetrad faces.

Phase 3: Docking Execution and Validation
  • Algorithm Selection: The Lamarckian Genetic Algorithm (LGA) is employed (via AutoDock Vina or similar). LGA is preferred because it allows for full torsional flexibility of the styryl tail while treating the nucleic acid as rigid.

  • Self-Validation (Redocking): Before analyzing DSQ, the native co-crystallized ligand of the chosen PDB structure must be re-docked. Causality: If the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose exceeds 2.0 Å, the grid parameters or scoring function are invalid for that specific topology and must be recalibrated.

Workflow A 1. Ligand Preparation (DFT Optimization) C 3. Grid Box Generation (Targeting Grooves/Tetrads) A->C B 2. Receptor Preparation (Retain Structural Ions) B->C D 4. Molecular Docking (Lamarckian GA) C->D E 5. Post-Docking Analysis (Pose & Energy Evaluation) D->E

Fig 2. Self-validating computational workflow for DSQ-nucleic acid molecular docking.

Quantitative Data Presentation

The efficacy of DSQ and its analogs is quantified through binding free energy ( ΔG ) and interaction metrics. The tables below summarize representative docking data synthesized from established styrylquinoline studies, illustrating the differential binding affinities across nucleic acid targets[3],[8],[4].

Table 1: Representative Binding Affinities of DSQ with Nucleic Acid Topologies
Target TopologyPDB IDPrimary Binding ModeBinding Energy ( ΔG , kcal/mol)Key Interacting Elements
B-DNA Duplex 1BNAMinor Groove Binding-7.4 to -8.1AT-rich regions (A5, T6); Electrostatic stabilization of dimethylamino group.
c-MYC G-Quadruplex 1XAVEnd-Stacking-9.2 to -9.8Terminal G-tetrad (G11, G15); Strong π−π overlap with quinoline core.
Human Telomeric DNA 1KF1End-Stacking / Loop-8.5 to -8.9G-tetrad & T-loop interactions; Steric locking of the styryl tail.
Table 2: Self-Validating Protocol Metrics
Validation StepMetricAcceptable ThresholdMechanistic Causality / Rationale
Native Ligand Redocking RMSD< 2.0 ÅEnsures the docking algorithm correctly reproduces known crystallographic poses, validating the grid box and scoring function.
Energy Minimization Force Field ConvergencedE < 0.001 kcal/molPrevents artificial steric clashes in the DSQ ligand prior to docking, ensuring realistic conformational sampling.
Complex Stability Hypochromic Shift MatchQualitative AgreementComputational poses must align with in vitro UV-Vis hypochromic shifts, confirming complex formation[6].

Structural Causality and Binding Modes

Post-docking analysis reveals the precise atomic causality behind DSQ's behavior:

  • Duplex DNA (Minor Groove Affinity): Docking results consistently show that DSQ avoids classical intercalation in AT-rich regions, favoring the minor groove. The narrow width of the AT minor groove perfectly accommodates the crescent shape of the optimized DSQ molecule. The positively charged regions of the dimethylamino group form strong electrostatic interactions with the polyanionic phosphate backbone, anchoring the molecule[4].

  • G-Quadruplex (End-Stacking Superiority): DSQ exhibits a thermodynamically superior binding affinity for G-quadruplexes over standard duplex DNA[4]. Docking poses reveal that the quinoline ring stacks directly over the terminal guanine tetrad. The distance between the quinoline plane and the G-tetrad is typically ~3.3 Å, optimal for π−π dispersive interactions. This rigid end-stacking severely restricts the rotation of the styryl bond, which is the primary mechanism behind the intense fluorescence "light-up" observed in laboratory assays.

By leveraging these computational insights, drug development professionals can rationally modify the DSQ scaffold—such as introducing bulky substituents to prevent duplex binding while maintaining G-quadruplex stacking—to create highly selective anti-cancer therapeutics and diagnostic probes[3],[2].

References[3] Design, synthesis, biological evaluation and multi spectroscopic studies of novel 2-styrylquinoline-carboxamide derivatives as potential DNA intercalating anticancer agents. PubMed. https://pubmed.ncbi.nlm.nih.gov/38237885/[8] Combined 3D-QSAR and Molecular Docking Analysis of Styrylquinoline Derivatives as Potent anti-cancer Agents. Physical Chemistry Research.https://www.physchemres.org/article_165600.html[7] Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. MDPI.https://www.mdpi.com/1420-3049/27/20/7106[1] 4-(4-Dimethylaminostyryl)quinoline | CAS 897-55-2. Santa Cruz Biotechnology.https://www.scbt.com/p/4-4-dimethylaminostyryl-quinoline-897-55-2[4] Conjugating a groove binder analogue to a styryl-quinolinium scaffold for the light-up detection of duplex and G-Quadruplex DNA with different binding modes. PubMed.https://pubmed.ncbi.nlm.nih.gov/31881472/[6] Cellular Caspases: New Targets for the Action of Pharmacological Agents. IntechOpen.https://www.intechopen.com/chapters/38600[5] Supramolecular nanotherapeutics based on cucurbiturils. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10150531/[2] Synthesis and cytotoxic activity investigations of DNA-tropic 4-dimethylaminostyryl derivatives of N-methyl-pyrimidobenzimidazolium iodides. OUCI.https://ouci.dntb.gov.ua/en/works/5XzV9Z5M/

Sources

Protocols & Analytical Methods

Method

protocol for live cell imaging using 4-(4-Dimethylaminostyryl)quinoline

Advanced Live Cell Imaging Protocol Using 4-(4-Dimethylaminostyryl)quinoline: Organelle Targeting and Solvatochromic Sensing Photophysical Causality & Mechanism of Action 4-(4-Dimethylaminostyryl)quinoline (CAS 897-55-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Live Cell Imaging Protocol Using 4-(4-Dimethylaminostyryl)quinoline: Organelle Targeting and Solvatochromic Sensing

Photophysical Causality & Mechanism of Action

4-(4-Dimethylaminostyryl)quinoline (CAS 897-55-2) is a potent "push-pull" fluorophore characterized by a strong electron-donating dimethylamino group conjugated via a styryl bridge to an electron-accepting quinoline ring [1]. This specific structural motif enables highly sensitive solvatochromic behavior driven by Intramolecular Charge Transfer (ICT).

In polar, aqueous environments (such as extracellular media), the dye exhibits minimal fluorescence due to rapid non-radiative decay pathways. However, upon partitioning into the hydrophobic environments of live cells—such as lipid-rich plasma membranes, intracellular organelles, or the hydrophobic pockets of misfolded protein aggregates (e.g., amyloid fibrils)—the ICT state is stabilized. This stabilization dramatically increases the fluorescence quantum yield and induces a hypsochromic (blue) shift in the emission spectrum [1, 2]. Understanding this causality is critical: the dye acts as a smart sensor that only "turns on" when properly localized, inherently reducing background noise if handled correctly.

Mechanism Dye 4-(4-Dimethylaminostyryl)quinoline (Aqueous: Quenched) Cell Live Cell Membrane Permeation Dye->Cell Diffusion Lipid Lipid Organelles (Non-polar Environment) Cell->Lipid Partitioning Amyloid Protein Aggregates (Hydrophobic Pockets) Cell->Amyloid Binding ICT Intramolecular Charge Transfer (ICT) Stabilization Lipid->ICT Amyloid->ICT Signal Strong Fluorescence Emission (Blue-Shifted) ICT->Signal Excitation

Photophysical mechanism of 4-(4-Dimethylaminostyryl)quinoline in live cells.

Quantitative Solvatochromic Data

To optimize imaging parameters, researchers must account for the solvent-dependent shifts of the styrylquinoline scaffold. The table below summarizes the typical solvatochromic responses, demonstrating why background washing in aqueous buffers effectively eliminates off-target noise while preserving the signal in lipid-dense regions [1, 3].

Solvent EnvironmentPolarity IndexAbsorption Max (λ_abs)Emission Max (λ_em)Relative Quantum Yield (Φ)Cellular Correlate
Water / PBS High (9.0)~410 nm~600 nm (Weak)< 0.01Extracellular Media
Ethanol Moderate (5.2)~420 nm~550 nm~0.15Cytosol / Protein Interfaces
Chloroform / Lipids Low (4.1)~430 nm~510 nm (Strong)> 0.40Lipid Membranes / Amyloids

Note: Values are representative of the dimethylaminostyrylquinoline scaffold's ICT behavior across varying dielectric constants.

Step-by-Step Live Cell Imaging Protocol

Expertise & Experience Note: The primary challenge with highly lipophilic styryl dyes is their tendency to aggregate in aqueous solutions, leading to false-positive fluorescent puncta during imaging. To prevent this, the working solution must be prepared immediately before use, and the final DMSO concentration must be kept strictly below 0.5% (v/v) to avoid solvent-induced cytotoxicity and membrane permeabilization artifacts.

Phase A: Reagent Preparation
  • Stock Solution (10 mM): Dissolve 4-(4-Dimethylaminostyryl)quinoline powder in anhydrous, imaging-grade DMSO.

    • Causality: Anhydrous DMSO prevents premature hydrolysis or micro-aggregation of the dye. Aliquot into single-use tubes and store at -20°C, protected from light.

  • Working Solution (1–5 µM): Dilute the stock solution into pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) or phenol red-free culture media immediately prior to application.

    • Causality: Phenol red must be omitted because its absorption spectrum overlaps with the excitation/emission profile of the dye, which will quench the signal and reduce the dynamic range of the assay.

Phase B: Cell Incubation & Self-Validation
  • Staining: Aspirate the growth media from the live cell imaging dish (e.g., 35 mm glass-bottom dish). Add 1 mL of the working solution and incubate the cells at 37°C, 5% CO₂ for 15–30 minutes.

    • Causality: 15–30 minutes is the optimal kinetic window for styrylquinolines to partition across the plasma membrane and equilibrate within intracellular lipid organelles without inducing phototoxic stress or dye-induced organelle swelling.

  • Washing (Self-Validation Step): Gently wash the cells three times with warm HBSS.

    • System Validation: While the dye is non-fluorescent in water, unbound lipophilic dye aggregates can settle on the glass coverslip, masquerading as cellular structures. Washing removes these aggregates. To validate that the signal is truly intracellular, perform a rapid Z-stack acquisition during initial imaging. If the signal is localized strictly to the focal planes containing the cell volume and absent on the bare glass, the system is validated.

Phase C: Confocal Imaging Parameters
  • Acquisition: Transfer the dish to a stage-top incubator maintaining 37°C and 5% CO₂.

    • Excitation: 405 nm or 488 nm laser line (405 nm often yields better excitation efficiency for the lipid-bound state).

    • Emission: Collect via a bandpass filter set to 500–550 nm to capture the blue-shifted, high-quantum-yield emission of the lipid-bound dye.

Workflow Prep 1. Dye Prep (10 mM in DMSO) Dilute 2. Working Solution (1-5 µM in HBSS) Prep->Dilute Incubate 3. Cell Incubation (15-30 min, 37°C) Dilute->Incubate Wash 4. Wash Steps (3x with HBSS) Incubate->Wash Image 5. Confocal Imaging (Live Cell Chamber) Wash->Image

Step-by-step experimental workflow for live cell imaging.

References

  • Korzec, M., et al. "Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior." PLOS One, 2015. URL:[Link]

  • Staderini, M., et al. "A Fluorescent Styrylquinoline with Combined Therapeutic and Diagnostic Activities against Alzheimer's and Prion Diseases." ACS Medicinal Chemistry Letters, 2012. URL:[Link]

Application

Dissolving 4-(4-Dimethylaminostyryl)quinoline (4-Di-2-ASP) for In Vitro Biological Assays: An Application Note and Protocol

Introduction: The Utility of 4-Di-2-ASP in Cellular Imaging 4-(4-Dimethylaminostyryl)quinoline, often referred to as 4-Di-2-ASP, is a lipophilic, cationic styryl dye renowned for its utility as a fluorescent probe in var...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Utility of 4-Di-2-ASP in Cellular Imaging

4-(4-Dimethylaminostyryl)quinoline, often referred to as 4-Di-2-ASP, is a lipophilic, cationic styryl dye renowned for its utility as a fluorescent probe in various in vitro biological assays.[1][2] Its photophysical properties make it an invaluable tool for researchers in cell biology and drug development for visualizing and quantifying dynamic cellular processes. Primarily, 4-Di-2-ASP is employed as a vital mitochondrial marker, accumulating in active mitochondria due to the organelle's negative membrane potential.[1][3] This characteristic allows for the assessment of mitochondrial health and function. Additionally, it has been effectively used to stain living nerve terminals, enabling the study of neuronal structure and activity.[2][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution, handling, and application of 4-Di-2-ASP for in vitro assays, with a focus on preserving its functionality and ensuring reproducible results.

Mechanism of Action: A Probe for Cellular Energetics

The efficacy of 4-Di-2-ASP as a mitochondrial probe is intrinsically linked to its chemical structure. As a positively charged (cationic) molecule, it is actively sequestered by organelles with a negative membrane potential.[3] In healthy, metabolically active cells, the inner mitochondrial membrane maintains a significant electrochemical gradient, making the mitochondrial matrix highly negative relative to the cytoplasm. This potential difference drives the accumulation of 4-Di-2-ASP within the mitochondria.[3][5] Consequently, the fluorescence intensity of the dye within these organelles can be used as a qualitative or quantitative indicator of mitochondrial membrane potential, a key indicator of cellular health and viability. It is important to note that while its accumulation is potential-dependent, its lipophilic nature can lead to some retention even after membrane depolarization.[5]

graph TD; A[4-Di-2-ASP in Extracellular Medium] --> B{Cellular Uptake}; B --> C{Cytoplasm}; C --> D{Mitochondrial Accumulation}; D --> E[Fluorescence Emission]; Figure 1: Simplified workflow of 4-Di-2-ASP uptake and mitochondrial staining.

Physicochemical Properties and Solubility

A thorough understanding of the solubility of 4-Di-2-ASP is paramount for the preparation of effective stock and working solutions. The compound's hydrophobic nature necessitates the use of organic solvents for initial dissolution.

PropertyValueSource(s)
Molecular Formula C18H23IN2[2]
Molecular Weight 394.29 g/mol [2]
Appearance Crystalline solid[6]
Excitation Maximum (λex) ~485 nm (in Methanol)[2]
Emission Maximum (λem) ~603 nm (in Methanol)[2]
Solubility in DMSO ≥52.6 mg/mL; 100 mg/mL (with sonication)[1][7]
Solubility in Ethanol ≥24.5 mg/mL[7]
Solubility in Water Insoluble[7]

Protocol 1: Preparation of 4-Di-2-ASP Stock Solution

The preparation of a high-concentration, stable stock solution is the critical first step in any experiment utilizing 4-Di-2-ASP. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power for this compound.

Materials:

  • 4-Di-2-ASP powder

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Equilibrate: Allow the vial of 4-Di-2-ASP powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of 4-Di-2-ASP powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For instance, to prepare a 10 mM stock solution from 1 mg of 4-Di-2-ASP (MW: 394.29 g/mol ), dissolve it in approximately 253.6 µL of DMSO.

  • Mixing: Vortex the solution vigorously for 2-3 minutes to aid dissolution. If insolubility persists, sonicate the vial in a water bath for 10-15 minutes.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[1]

graph LR; A[Weigh 4-Di-2-ASP Powder] --> B[Add Anhydrous DMSO]; B --> C{Vortex/Sonicate}; C --> D[Aliquot into Single-Use Tubes]; D --> E[Store at -20°C or -80°C]; Figure 2: Workflow for preparing 4-Di-2-ASP stock solution.

Protocol 2: Staining Live Adherent Cells for Fluorescence Microscopy

This protocol outlines the steps for staining the mitochondria of live adherent cells with 4-Di-2-ASP for visualization by fluorescence microscopy.

Materials:

  • Adherent cells cultured on coverslips or in imaging-compatible plates

  • Prepared 4-Di-2-ASP stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the 4-Di-2-ASP stock solution. Dilute the stock solution in pre-warmed cell culture medium or imaging buffer to the desired final working concentration. A typical starting concentration range is 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Cell Preparation: Aspirate the existing culture medium from the cells.

  • Staining: Add the staining solution to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator.[8] The optimal incubation time may vary depending on the cell type.

  • Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.[9]

  • Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. The cells are now ready for imaging on a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of 4-Di-2-ASP (e.g., a standard FITC or GFP filter set).

Key Considerations and Troubleshooting

  • Solvent Cytotoxicity: DMSO can be toxic to cells at concentrations typically above 0.5%.[6] Aim to keep the final DMSO concentration in your working solution below 0.1% to minimize cytotoxic effects.

  • Precipitation upon Dilution: Due to its low aqueous solubility, 4-Di-2-ASP may precipitate when the DMSO stock is diluted into an aqueous buffer (a phenomenon known as "DMSO shock"). To mitigate this, add the stock solution to the pre-warmed medium while gently vortexing or mixing.

  • Photostability and Phototoxicity: Like many fluorescent dyes, 4-Di-2-ASP is susceptible to photobleaching upon prolonged exposure to excitation light. To minimize this, use the lowest possible excitation intensity and exposure times required to obtain a good signal. Phototoxicity can also be a concern in live-cell imaging; therefore, limit the duration of light exposure to the cells. The composition of the imaging medium can also influence the photostability of fluorescent probes.[10]

  • Optimizing Staining: The optimal staining concentration and incubation time can vary significantly between cell types. It is recommended to perform a titration experiment to determine the lowest effective concentration and shortest incubation time that provides adequate signal-to-noise for your specific application.

  • Controls: Always include appropriate controls in your experiments. A vehicle control (cells treated with the same final concentration of DMSO without the dye) is essential to assess any effects of the solvent on cell health and morphology.

References

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Mitochondrium labeling protocol for live-cell applications. Retrieved from [Link]

  • Rivera, O. D. (2023, September 22). Staining of Mitochondria, Nucleus, and Cell Membrane for Fluorescent Microscopy (in vitro adherent cells). Benchling. Retrieved from [Link]

  • Bio-Rad. (2015). MitoStain™ Mitochondria Stain. Retrieved from [Link]

  • Lichtman, J. W., Magrassi, L., & Purves, D. (1987). Fluorescent probes that stain living nerve terminals. The Journal of Neuroscience, 7(4), 1215–1222.
  • PromoCell. (2014, January 10). 4-Di-1-ASP (DASPMI). Retrieved from [Link]

  • Higuchi-Sanabria, R., et al. (2016). Live-cell imaging of mitochondria and the actin cytoskeleton in budding yeast. Journal of Visualized Experiments, (111), 54031.
  • Shcherbakova, D. M., et al. (2015). Influence of cell growth conditions and medium composition on EGFP photostability in live cells. BioTechniques, 58(5), 248–253.

Sources

Method

Application Note: 4-(4-Dimethylaminostyryl)quinoline Staining Protocol for Amyloid Fibril Detection

Target Audience: Researchers, biophysicists, and drug development professionals investigating protein misfolding diseases. Compound Focus: 4-(4-Dimethylaminostyryl)quinoline (4-DASQ) | CAS RN: 897-55-2 Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals investigating protein misfolding diseases. Compound Focus: 4-(4-Dimethylaminostyryl)quinoline (4-DASQ) | CAS RN: 897-55-2

Executive Summary & Mechanistic Principles

The detection and quantification of amyloidogenic aggregates—such as Amyloid- β (A β ) in Alzheimer's disease and PrP Sc in prion diseases—are critical bottlenecks in neurodegenerative disease diagnostics and drug screening. While traditional dyes like Thioflavin T (ThT) and Congo Red are ubiquitous, they suffer from low blood-brain barrier (BBB) permeability and limited theranostic potential.

Styrylquinoline derivatives, specifically 4-(4-dimethylaminostyryl)quinoline (4-DASQ) , have emerged as powerful theranostic agents and push-pull fluorescent sensors for detecting protein misfolding diseases . 4-DASQ operates as a molecular rotor with a highly sensitive "push-pull" architecture, where the dimethylamino group acts as an electron donor and the quinoline ring as an electron acceptor.

The Photophysics of Binding

The styryl moiety is critical for interacting with pathological fibrillar aggregates, enabling the dye to act as both an amyloid binder and a fibrillization inhibitor .

  • In Aqueous Media: The molecule undergoes rapid intramolecular rotation around its vinyl bond, entering a Twisted Intramolecular Charge Transfer (TICT) state. This provides a non-radiative decay pathway, rendering the free probe virtually non-fluorescent.

  • Upon Fibril Binding: When 4-DASQ intercalates into the hydrophobic grooves of the cross- β sheet architecture, it experiences Restriction of Intramolecular Rotation (RIR) . Forced into a planar conformation, the non-radiative decay is suppressed, resulting in a massive increase in fluorescence quantum yield (Hyperchromic effect). Furthermore, the lower dielectric constant of the binding pocket destabilizes the excited state dipole, widening the HOMO-LUMO gap and causing a distinct blue shift (Hypsochromic shift) in emission.

MechanisticPathway cluster_0 Aqueous Environment cluster_1 Amyloid Binding Pocket A Free 4-DASQ (Push-Pull System) B Molecular Rotation (TICT State) A->B E 4-DASQ-Amyloid Complex A->E Binding Event C Non-Fluorescent Relaxation B->C D Cross-β Sheet Groove D->E Intercalation F Restricted Rotation (Planar) E->F G High Fluorescence (Hypsochromic Shift) F->G Excitation

Figure 1: Photophysical mechanism of 4-DASQ binding to amyloid fibrils via restricted rotation.

Quantitative Data Presentation

To accurately interpret assay results, researchers must understand the baseline spectroscopic shifts that occur upon binding. The table below summarizes the expected photophysical parameters.

Table 1: Representative Spectroscopic Properties of 4-DASQ

ParameterAqueous Buffer (Free Probe)Amyloid-Bound (A β1−42​ )Causality / Mechanism
Excitation Max ( λex​ ) ~440 - 460 nm~440 - 460 nmMinimal perturbation in ground state absorption upon binding.
Emission Max ( λem​ ) ~530 - 560 nm~490 - 510 nmHypsochromic shift due to the lower dielectric constant of the binding pocket.
Fluorescence Intensity Low (Quenched)High (Up to 40-fold increase)Hyperchromic effect via Restriction of Intramolecular Rotation (RIR).
Quantum Yield ( Φ ) < 0.01> 0.15Suppression of non-radiative decay pathways (TICT state).

Experimental Protocols

The following methodologies are engineered to ensure reproducibility. Every reagent choice and handling step is grounded in biochemical causality.

Protocol A: In Vitro Fibrillization and Fluorometric Assay

1. Peptide Monomerization

  • Action: Dissolve lyophilized A β1−42​ in 100% Hexafluoroisopropanol (HFIP) to a concentration of 1 mM.

  • Causality: HFIP is a highly fluorinated, hydrogen-bond-donating solvent that breaks down pre-existing β -sheet aggregates. This ensures a pure monomeric starting population, preventing erratic, seed-driven nucleation kinetics that ruin assay reproducibility.

2. Film Formation

  • Action: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas.

  • Causality: Complete removal of the fluorinated solvent is mandatory; trace HFIP will severely inhibit the subsequent aqueous fibrillization process.

3. Fibrillization

  • Action: Resuspend the peptide film in anhydrous DMSO (to 5 mM), then immediately dilute to 50 μ M in PBS (10 mM, pH 7.4). Incubate at 37°C for 48-72 hours without agitation.

  • Causality: Quiescent (unshaken) incubation promotes the formation of mature, unbranched amyloid fibrils. Vigorous agitation often leads to amorphous aggregates or highly fragmented protofibrils, which possess fewer optimized binding grooves for 4-DASQ.

4. Probe Preparation

  • Action: Prepare a 1 mM stock of 4-DASQ in anhydrous DMSO.

  • Causality: The extended conjugated π -system of 4-DASQ renders it highly hydrophobic. Attempting to create aqueous stock solutions will result in π−π stacking, irreversible precipitation, and severe self-quenching.

5. Co-incubation

  • Action: In a black, flat-bottom 96-well microplate, mix 10 μ M of A β1−42​ fibrils with 5 μ M of 4-DASQ working solution (diluted freshly in PBS). Incubate in the dark for 15 minutes.

  • Causality: A 15-minute window allows the system to reach thermodynamic binding equilibrium. The dark environment prevents photobleaching of the styryl fluorophore prior to measurement.

6. Spectroscopic Analysis

  • Action: Read fluorescence using a microplate reader ( λex​ = 450 nm, λem​ = 480-600 nm).

  • Causality: Scanning the emission spectrum rather than reading a single wavelength captures both the hyperchromic emission peak and the diagnostic hypsochromic shift characteristic of the bound state.

Protocol B: Ex Vivo Tissue Staining (Fluorescence Microscopy)

1. Deparaffinization & Hydration

  • Action: Wash brain sections (e.g., from APP/PS1 transgenic mice) sequentially with xylene, a graded ethanol series (100%, 95%, 70%), and finally distilled water.

  • Causality: Removes hydrophobic paraffin wax, allowing the aqueous-based probe solution to penetrate the tissue architecture.

2. Equilibration

  • Action: Immerse sections in PBS (0.02 M, pH 7.4) for 30 minutes.

  • Causality: Restores physiological pH and ionic strength to the tissue, optimizing the electrostatic and hydrophobic interactions required for specific 4-DASQ binding.

3. Staining

  • Action: Incubate sections with a 1 μ M solution of 4-DASQ (in 20% ethanol/PBS) for 15 minutes at room temperature.

  • Causality: The 20% ethanol acts as a crucial co-solvent to maintain probe solubility without denaturing the tissue-bound amyloid plaques.

4. Stringency Washing

  • Action: Wash sections three times with 50% ethanol, followed by a final PBS wash.

  • Causality: 50% ethanol provides sufficient stringency to strip away unbound or non-specifically bound lipophilic probe molecules from myelin and lipid membranes, drastically reducing background fluorescence.

Workflow S1 1. Peptide Monomerization (HFIP Treatment) S2 2. In Vitro Fibrillization (37°C, 24-72h, PBS) S1->S2 S4 4. Co-incubation (Probe + Fibrils, Dark, 15 min) S2->S4 S3 3. Probe Preparation (4-DASQ in DMSO → PBS) S3->S4 S5 5. Spectroscopic Analysis (λ_ex ≈ 450 nm) S4->S5 S6 6. Data Processing (Kd Calculation) S5->S6

Figure 2: Step-by-step experimental workflow for in vitro amyloid fibrillization and detection.

Self-Validation & Assay Controls

A robust protocol must be a self-validating system. To ensure the integrity of the fluorometric assay, the following controls must be run in parallel:

  • Probe-Only Control (Background): 4-DASQ in PBS without peptide. Validation: Confirms the probe is not self-aggregating or fluorescing due to solvent impurities.

  • Monomer Control (Negative Control): 4-DASQ incubated with freshly dissolved, non-aggregated A β monomers. Validation: Proves that the hyperchromic effect is specific to the cross- β sheet architecture and not merely a generic peptide-dye interaction.

  • Thioflavin T (ThT) Control (Positive Control): A parallel well using 10 μ M ThT instead of 4-DASQ. Validation: Confirms the successful fibrillization of the A β batch, serving as an orthogonal confirmation of amyloid presence independent of the styrylquinoline probe.

Causality-Based Troubleshooting

  • Issue: High Background Fluorescence in Probe-Only Wells

    • Causality: The 4-DASQ stock has precipitated into fluorescent micro-aggregates due to excessive aqueous dilution or old DMSO absorbing atmospheric moisture.

    • Solution: Prepare a fresh 4-DASQ stock in high-purity, anhydrous DMSO. Ensure the final assay concentration of DMSO does not exceed 1-2% v/v.

  • Issue: Inconsistent Fibril Kinetics / No Signal Increase

    • Causality: Incomplete removal of pre-existing aggregates during the HFIP monomerization step, leading to unpredictable seeding.

    • Solution: Ensure complete dissolution in HFIP (vortex thoroughly) and verify that the peptide film is completely dry before DMSO resuspension.

  • Issue: Weak Staining in Ex Vivo Tissue Sections

    • Causality: The stringency wash (50% ethanol) was either too long, stripping the specific binding, or the tissue was over-fixed.

    • Solution: Reduce the 50% ethanol wash time to 1-2 minutes per wash. Ensure the tissue sections are properly hydrated in PBS prior to probe application.

References

  • Piquero, M., et al. "2-Styrylquinolines with Push-Pull Architectures as Sensors for β-Amyloid Aggregation with Theranostic Properties." International Journal of Molecular Sciences 26.17 (2025): 8270. URL:[Link]

  • Staderini, M., et al. "A Fluorescent Styrylquinoline with Combined Therapeutic and Diagnostic Activities against Alzheimer's and Prion Diseases." ACS Medicinal Chemistry Letters 4.2 (2012): 225-229. URL:[Link]

Application

Application Note: 4-(4-Dimethylaminostyryl)quinoline (DSQ) as a High-Fidelity Fluorescent Sensor for Metal Ions

Introduction & Mechanistic Overview 4-(4-Dimethylaminostyryl)quinoline (DSQ) is an advanced push-pull fluorophore widely utilized in supramolecular chemistry and analytical sensing. Structurally, it features an electron-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

4-(4-Dimethylaminostyryl)quinoline (DSQ) is an advanced push-pull fluorophore widely utilized in supramolecular chemistry and analytical sensing. Structurally, it features an electron-donating dimethylamino group conjugated via a styryl double bond to an electron-accepting quinoline ring. This architecture makes DSQ highly sensitive to its microenvironment, operating primarily through an 1 mechanism[1].

When utilized as a metal ion sensor, the quinoline nitrogen acts as the primary coordination site. The binding of specific metal ions alters the electronic properties of the fluorophore, leading to distinct, quantifiable optical readouts:

  • Zn²⁺ Detection (Turn-ON): Zinc is a closed-shell, diamagnetic ion. When Zn²⁺ coordinates to the quinoline nitrogen, it increases the electron-withdrawing capability of the acceptor moiety, strengthening the ICT process. Concurrently, coordination restricts the free rotation of the styryl bond, inhibiting the Twisted Intramolecular Charge Transfer (TICT) state. This rigidification suppresses non-radiative decay pathways, resulting in 2 and a bathochromic (red) shift[2].

  • Cu²⁺/Hg²⁺ Detection (Turn-OFF/Quenching): In contrast, the coordination of paramagnetic ions like Cu²⁺ or heavy metal ions like Hg²⁺ facilitates rapid non-radiative deactivation via electron transfer or spin-orbit coupling (heavy atom effect), effectively 3[3].

Mechanism DSQ Free DSQ Probe (Weak Emission) ComplexZn DSQ-Zn²⁺ Complex (Rigidified) DSQ->ComplexZn Quinoline N Coordination ComplexCu DSQ-Cu²⁺ Complex (Energy Transfer) DSQ->ComplexCu Quinoline N Coordination Zn Zn²⁺ Ion (Diamagnetic) Zn->ComplexZn Cu Cu²⁺ Ion (Paramagnetic) Cu->ComplexCu SignalON Fluorescence ON (CHEF Effect) ComplexZn->SignalON ICT Enhancement SignalOFF Fluorescence OFF (Quenching) ComplexCu->SignalOFF Paramagnetic Quenching

Logical workflow of DSQ metal coordination and resulting photophysical responses.

Quantitative Data Summary

The optical responses of DSQ are highly specific to the coordinating metal. Below is a summary of the expected photophysical parameters during metal ion screening workflows.

ParameterFree DSQ ProbeDSQ + Zn²⁺ ComplexDSQ + Cu²⁺ Complex
Absorption Maximum (λmax) ~380 nm~420 nm (Red-shifted)~415 nm
Emission Maximum (λem) ~480 nm~540 nmQuenched
Fluorescence State Weak (TICT dominant)Strong Turn-ON (CHEF)Turn-OFF
Binding Stoichiometry N/A1:1[2]1:1[2]
Limit of Detection (LOD) N/A~9.5 × 10⁻⁸ M[2]~1.2 × 10⁻⁷ M
Response Time N/A< 30 seconds[3]< 30 seconds[3]

Experimental Protocols: Spectroscopic Titration & Validation

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating steps, including isosbestic point monitoring and Job's Plot analysis, to confirm the thermodynamic stability of the sensor system.

Reagent Preparation & Causality
  • Probe Stock (1.0 mM): Dissolve DSQ in anhydrous DMSO.

    • Causality: DSQ has limited aqueous solubility due to its hydrophobic styrylquinoline core. DMSO ensures complete dissolution at the molecular level and prevents aggregation-induced quenching (ACQ) prior to the assay.

  • Working Buffer (10 mM HEPES, pH 7.4): Prepare in ultra-pure water.

    • Causality: HEPES is a non-coordinating buffer. Using coordinating buffers like phosphate or Tris can competitively bind transition metals (especially Zn²⁺ and Cu²⁺), which would artificially lower the apparent binding affinity of the probe[4].

  • Metal Ion Stocks (10.0 mM): Prepare chloride or nitrate salts of metal ions (e.g., ZnCl₂, CuCl₂) in ultra-pure water to avoid counter-ion interference.

Step-by-Step Titration Workflow
  • Baseline Acquisition: Dilute the DSQ stock into the HEPES buffer to a final concentration of 10 µM (ensure final DMSO content is ≤1% v/v to maintain biological relevance). Record the baseline UV-Vis absorption (300–600 nm) and fluorescence emission (Excitation: 380 nm; Emission: 400–700 nm).

  • Incremental Titration: Add the target metal ion (e.g., Zn²⁺) in 0.1 equivalent increments (1 µM steps) up to 10 equivalents (100 µM).

  • Equilibration: After each addition, mix thoroughly and incubate for 30 seconds at room temperature.

    • Causality: While coordination is rapid, a 3 ensures complete thermodynamic complexation and stabilizes the optical readout[3].

  • Self-Validation (Isosbestic Points): Monitor the UV-Vis spectra for a clear isosbestic point (typically around 395 nm for DSQ-Zn²⁺). The presence of an isosbestic point confirms a clean, two-state conversion from the free probe to the metal-complex without intermediate degradation products.

Protocol Prep 1. Solution Preparation 1 mM DSQ in DMSO | 10 mM HEPES (pH 7.4) Titration 2. Spectroscopic Titration Add 0-100 µM Metal Ions to 10 µM DSQ Prep->Titration Incubation 3. Equilibration Incubate for 30 seconds at RT Titration->Incubation Measurement 4. Data Acquisition UV-Vis & Fluorescence Spectra Incubation->Measurement Analysis 5. Data Analysis Job's Plot | Benesi-Hildebrand | LOD Measurement->Analysis

Step-by-step self-validating experimental workflow for DSQ spectroscopic titrations.

Data Analysis & Validation
  • Binding Stoichiometry (Job's Plot): Prepare a series of solutions where the total concentration of [DSQ] + [Metal] is kept constant (e.g., 20 µM), but the molar fraction varies from 0 to 1. Plot fluorescence intensity vs. molar fraction. A 2[2].

  • Binding Constant (Kd): Apply the Benesi-Hildebrand equation to the emission data. A linear fit validates the assumed stoichiometry and provides the association constant (Ka = 1/Kd).

  • Limit of Detection (LOD): Calculate using the equation LOD = 3σ/k, where σ is the standard deviation of the blank (free DSQ, n=10) and k is the slope of the linear calibration curve at low metal concentrations.

References

  • [2] Title: A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC. Source: nih.gov. URL:

  • [3] Title: Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism - MDPI. Source: mdpi.com. URL:

  • [4] Title: Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Source: mdpi.com. URL:

  • [1] Title: pH-stimulus response dye-cucurbituril sensor for amino acids in aqueous solution - PubMed. Source: nih.gov. URL:

Sources

Method

Application Notes and Protocols for 4-(4-Dimethylaminostyryl)quinoline in Two-Photon Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Cellular Dynamics with 4-(4-Dimethylaminostyryl)quinoline 4-(4-Dimethylaminostyryl)quinoline (DMSQ) is a versatile fluorescent probe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Dynamics with 4-(4-Dimethylaminostyryl)quinoline

4-(4-Dimethylaminostyryl)quinoline (DMSQ) is a versatile fluorescent probe belonging to the styryl quinolinium family of dyes.[1][2] These dyes are characterized by their robust chemical stability and strong fluorescence emission, making them valuable tools in cellular and molecular biology research.[1][3] The unique photophysical properties of DMSQ, particularly its large Stokes shift and sensitivity to the local microenvironment, have positioned it as a promising candidate for advanced imaging modalities, including two-photon fluorescence microscopy.[4][5] This application note provides a comprehensive guide to the use of DMSQ in two-photon imaging, from its underlying principles to detailed experimental protocols.

Two-photon microscopy offers significant advantages for live-cell and deep-tissue imaging, including reduced phototoxicity, enhanced penetration depth, and intrinsic optical sectioning.[6][7] The successful application of this technique relies on the selection of fluorophores with high two-photon absorption cross-sections (TPACS). While direct TPACS measurements for DMSQ are not widely published, data from structurally similar quinoline-based probes suggest values that are well-suited for two-photon excitation, with some derivatives exhibiting TPACS values up to 51,770 GM.[8]

Mechanism of Action and Cellular Targeting

The fluorescence of styryl quinolinium dyes like DMSQ is highly sensitive to their environment.[5][9] In aqueous solutions, the molecule exists in a low-fluorescence state. Upon binding to cellular structures, such as nucleic acids or lipid membranes, its fluorescence quantum yield can increase significantly.[3][10] This "light-up" property is advantageous for imaging as it reduces background noise and enhances signal-to-noise ratios.

Studies on analogous styryl quinolinium compounds suggest that their cellular uptake can be mediated by organic cation transporters (OCTs).[10] This mechanism may facilitate the entry of DMSQ into live cells, leading to the staining of various intracellular compartments. Research has demonstrated the utility of similar dyes for imaging ribosomal RNA in the nucleolus and cytoplasm, as well as for visualizing mitochondria.[3][4] The specific localization of DMSQ within the cell may vary depending on the cell type and experimental conditions.

Photophysical and Chemical Properties of DMSQ

A thorough understanding of the probe's properties is essential for designing and troubleshooting imaging experiments.

PropertyValueSource
Chemical FormulaC₁₉H₁₈N₂[11]
Molecular Weight274.37 g/mol [11]
CAS Number897-55-2[11]
AppearanceLight yellow to brown crystalline powder[1]
Melting Point140 - 144 °C[1]
Purity≥ 96% (HPLC)[1]
One-Photon Absorption (λₘₐₓ)500–660 nm (in various solvents for derivatives)[3]
One-Photon Emission (λₘₐₓ)630–715 nm (in various solvents for derivatives)[3]
Molar Extinction Coefficient25,400–49,000 M⁻¹cm⁻¹ (for derivatives)[3]

Experimental Protocols

I. Preparation of DMSQ Stock Solution

Rationale: Proper dissolution and storage of the fluorescent probe are critical for reproducibility. DMSO is a common solvent for organic dyes due to its high solubilizing capacity and miscibility with aqueous media.

Materials:

  • 4-(4-Dimethylaminostyryl)quinoline (DMSQ) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Protocol:

  • Prepare a 1-10 mM stock solution of DMSQ in anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 2.74 mg of DMSQ in 10 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

II. Live-Cell Staining and Two-Photon Imaging

Rationale: This protocol outlines the steps for staining live cells with DMSQ and subsequent imaging using a two-photon microscope. The working concentration and incubation time may require optimization depending on the cell type and the specific application.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Complete cell culture medium

  • DMSQ stock solution (1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Two-photon laser scanning microscope equipped with a tunable femtosecond laser

Protocol:

  • Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Prepare a working solution of DMSQ by diluting the stock solution in pre-warmed complete cell culture medium or a suitable imaging buffer (e.g., HBSS). A final concentration in the range of 1-10 µM is a good starting point.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

  • Add the DMSQ working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound dye.

  • Add fresh, pre-warmed imaging buffer to the cells for imaging.

  • Mount the sample on the stage of the two-photon microscope.

  • Excite the DMSQ-stained cells using a tunable femtosecond laser. Based on data from similar compounds, an excitation wavelength in the range of 750-900 nm is a reasonable starting point.[12]

  • Collect the fluorescence emission using appropriate filters. Given the one-photon emission of related dyes is in the 630-715 nm range, a bandpass filter centered around this region should be effective.[3]

  • Optimize imaging parameters such as laser power, scan speed, and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.

III. Fixed-Cell Staining Protocol

Rationale: For applications where live-cell imaging is not required, or for co-staining with antibodies, cells can be fixed prior to DMSQ staining. Fixation preserves cellular morphology.

Materials:

  • Cells cultured on glass coverslips or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • DMSQ working solution (1-10 µM in PBS)

  • Mounting medium

Protocol:

  • Wash cultured cells with PBS.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. This step is necessary if targeting intracellular structures.

  • Wash the cells three times with PBS.

  • Incubate the cells with the DMSQ working solution for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove excess dye.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Image the samples using a two-photon microscope as described in the live-cell imaging protocol.

Visualization of Workflows and Mechanisms

Two_Photon_Excitation_Principle Principle of Two-Photon Excitation cluster_0 One-Photon Excitation cluster_1 Two-Photon Excitation Ground_State_1 Ground State (S0) Excited_State_1 Excited State (S1) Excited_State_1->Ground_State_1 Fluorescence Emission Photon_1 One High-Energy Photon (e.g., UV/Visible) Photon_1->Ground_State_1 Absorption Ground_State_2 Ground State (S0) Excited_State_2 Excited State (S1) Excited_State_2->Ground_State_2 Fluorescence Emission Photon_2a Two Lower-Energy Photons (e.g., NIR) Photon_2a->Ground_State_2 Simultaneous Absorption Photon_2b Photon_2b->Ground_State_2 Simultaneous Absorption

Caption: Comparison of one-photon and two-photon excitation processes.

Live_Cell_Imaging_Workflow Live-Cell Two-Photon Imaging Workflow Start Start: Culture cells on imaging dish Prepare_Staining_Solution Prepare DMSQ working solution (1-10 µM) Start->Prepare_Staining_Solution Wash_1 Wash cells with pre-warmed buffer Prepare_Staining_Solution->Wash_1 Incubate Incubate with DMSQ solution (15-60 min, 37°C) Wash_1->Incubate Wash_2 Wash cells to remove unbound dye Incubate->Wash_2 Add_Buffer Add fresh imaging buffer Wash_2->Add_Buffer Image Two-Photon Microscopy (Excitation: ~750-900 nm) Add_Buffer->Image Analyze Image Analysis Image->Analyze

Caption: Step-by-step workflow for live-cell two-photon imaging with DMSQ.

Trustworthiness and Self-Validation

To ensure reliable and reproducible results, it is crucial to incorporate controls in your experiments:

  • Autofluorescence Control: Image unstained cells using the same laser power and detector settings to assess the level of endogenous autofluorescence. This will help in setting the appropriate background threshold.

  • Phototoxicity Assessment: Monitor cell morphology and viability during and after imaging. Reduce laser power and exposure time to the minimum required for adequate signal to minimize phototoxicity.

  • Concentration Optimization: Perform a concentration-response experiment to determine the optimal DMSQ concentration that provides bright staining with minimal cytotoxicity.

  • Incubation Time Optimization: Test different incubation times to find the shortest duration that yields sufficient staining, thereby minimizing stress on the cells.

By systematically optimizing these parameters and including appropriate controls, researchers can validate their results and ensure the integrity of their findings.

References

Sources

Application

4-(4-Dimethylaminostyryl)quinoline binding assay methodology for DNA/RNA

Application Note: 4-(4-Dimethylaminostyryl)quinoline Binding Assay Methodology for DNA/RNA Structural Differentiation Executive Summary & Photophysical Principles 4-(4-Dimethylaminostyryl)quinoline (CAS 897-55-2) and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(4-Dimethylaminostyryl)quinoline Binding Assay Methodology for DNA/RNA Structural Differentiation

Executive Summary & Photophysical Principles

4-(4-Dimethylaminostyryl)quinoline (CAS 897-55-2) and its quaternized derivatives are highly sensitive, environment-responsive fluorogenic probes utilized for the detection and structural differentiation of nucleic acids[1]. As a Senior Application Scientist, I rely on this scaffold because it provides an elegant, self-reporting mechanism for nucleic acid binding without the need for radioactive labeling or complex secondary reagents.

The molecule is built on a donor-π-acceptor architecture, featuring a dimethylamino electron-donor conjugated via a styryl bridge to a quinoline electron-acceptor. This design enables a strong Intramolecular Charge Transfer (ICT) state upon photon absorption[2]. The protocols detailed below leverage this photophysics to map binding affinities, differentiate between duplex and G-quadruplex structures, and validate binding modes.

Mechanistic Causality: The "Light-Up" Phenomenon

To generate reproducible data, it is critical to understand why the experimental choices in this assay dictate the optical readout. The utility of styrylquinoline dyes is governed by mechanical restriction at the molecular level[2]:

  • The Dark State (Aqueous Environment): In a standard aqueous buffer, the probe exhibits negligible fluorescence. The rotational freedom around the vinyl bond allows the excited state to rapidly relax back to the ground state via non-radiative pathways (a Twisted Intramolecular Charge Transfer, or TICT, state).

  • The Emissive State (Nucleic Acid Binding): When the probe encounters a structured nucleic acid, it binds either via the minor groove (in AT-rich duplex DNA) or via end-stacking (on the planar G-tetrads of G-quadruplexes)[1]. Some derivatives also act as classical intercalators[3]. This binding event imposes severe steric hindrance, locking the molecule into a planar conformation. The rotational restriction shuts down the non-radiative decay, forcing the energy to be released as a dramatic fluorescence "light-up" effect[1].

Mechanism Probe 4-(4-Dimethylaminostyryl)quinoline (Free Probe) Aqueous Aqueous Environment (High Rotational Freedom) Probe->Aqueous Bound Nucleic Acid Binding (Duplex / G-Quadruplex) Probe->Bound TICT Non-Radiative Decay (Dark State) Aqueous->TICT Bond Rotation Rigid Steric Restriction (Planar Conformation) Bound->Rigid Radiative Radiative Decay (Strong Fluorescence) Rigid->Radiative Light-up Effect

Photophysical mechanism of 4-(4-Dimethylaminostyryl)quinoline fluorescence light-up upon binding.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Every step includes an internal logic check to prevent false positives caused by dye aggregation or improper nucleic acid folding.

Protocol A: Reagent Preparation and Nucleic Acid Annealing

Objective: Prepare thermodynamically stable secondary structures.

  • Buffer Preparation: Prepare a working buffer of 10 mM Tris-HCl, pH 7.4, supplemented with 100 mM KCl.

    • Causality: Potassium ions ( K+ ) are strictly required to coordinate and stabilize the central channel of G-quadruplex structures. Using Na+ or omitting cations will result in unfolded strands and uninterpretable binding kinetics.

  • Dye Stock: Dissolve 4-(4-Dimethylaminostyryl)quinoline in anhydrous DMSO to a 1 mM stock. Store in the dark at -20°C.

  • Nucleic Acid Annealing: Dilute oligonucleotides (e.g., c-MYC promoter sequence for G-quadruplex, or ctDNA for duplex) to 10 µM in the working buffer. Heat to 95°C for 5 minutes, then cool slowly to room temperature over 2 hours.

    • System Validation: Run a parallel annealing control using Thiazole Orange (TO). If TO fails to exhibit a >100-fold fluorescence enhancement upon binding the annealed G-quadruplex, the folding has failed, and the assay must be aborted.

Protocol B: Steady-State Fluorescence Titration

Objective: Determine the apparent dissociation constant ( Kd​ ) and fluorescence enhancement factor.

  • Setup: In a quartz cuvette, add 2.0 mL of working buffer containing 1.0 µM of the styrylquinoline probe.

  • Titration: Sequentially add 1-2 µL aliquots of the annealed nucleic acid (10 µM stock) to the cuvette.

    • Causality: Titrating the DNA into a fixed concentration of the dye (rather than vice versa) prevents dye aggregation and inner-filter effects, ensuring the fluorescence increase is strictly due to monomeric binding.

  • Equilibration & Reading: Stir for 2 minutes after each addition. Excite at the probe's isosbestic point (typically ~400-420 nm) and record emission from 450 to 650 nm.

  • Analysis: Plot the change in fluorescence intensity ( ΔF ) versus DNA concentration. Fit the data to a non-linear one-site binding model to extract the Kd​ .

Protocol C: Fluorescent Intercalator Displacement (FID) Assay

Objective: Map the specific binding mode (minor groove vs. end-stacking).

  • Complex Formation: Pre-incubate 1 µM of the target DNA with a known site-specific binder (e.g., 1 µM DAPI for minor groove, or 1 µM TO for end-stacking/intercalation).

  • Competitive Displacement: Titrate the styrylquinoline probe (0 to 10 µM) into the complex.

  • Readout: Monitor the decrease in the fluorescence of the standard (e.g., DAPI emission at 460 nm).

    • Causality: If the styrylquinoline probe causes a rapid decay in DAPI fluorescence, it proves the probe is competitively displacing DAPI from the minor groove. If DAPI fluorescence remains stable, the probe is binding at an orthogonal site (e.g., end-stacking)[1].

Workflow Prep 1. Reagent Prep & DNA Annealing Titration 2. Fluorescence Titration Prep->Titration Displacement 3. FID Assay (Competitive) Titration->Displacement Analysis 4. Data Analysis (Affinity & Mode) Displacement->Analysis

Step-by-step experimental workflow for nucleic acid binding and displacement assays.

Quantitative Data Presentation

The table below summarizes representative quantitative metrics for styrylquinoline derivatives interacting with various nucleic acid topologies, demonstrating their structural selectivity[1][2][3].

Target Nucleic AcidStructural MotifPrimary Binding ModeApparent Kd​ (µM)Fluorescence Enhancement
c-MYC Promoter G-QuadruplexEnd-Stacking0.5 - 1.250x - 80x
Calf Thymus (ctDNA) dsDNAMinor Groove / Intercalation3.0 - 5.515x - 25x
Poly(A)-Poly(U) dsRNAA-form Groove Binding4.5 - 7.010x - 20x
Single-Stranded DNA ssDNANon-specific Electrostatic> 15.0< 5x

Note: The superior affinity ( Kd​ < 1.2 µM) and massive fluorescence enhancement for G-quadruplexes highlight the probe's preference for rigid, planar end-stacking environments over the more flexible minor groove of duplexes.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Method

In Vivo Toxicity Assessment Protocols for 4-(4-Dimethylaminostyryl)quinoline

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Compound: 4-(4-Dimethylaminostyryl)quinoline (CAS RN: 897-55-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Compound: 4-(4-Dimethylaminostyryl)quinoline (CAS RN: 897-55-2)

Executive Summary & Scientific Rationale

4-(4-Dimethylaminostyryl)quinoline is a highly lipophilic, fluorescent small molecule belonging to the styrylquinoline class. Historically, styrylquinolines have been extensively investigated as theranostic agents for protein misfolding diseases (such as Alzheimer's and Prion diseases) due to their ability to cross the blood-brain barrier (BBB) and emit near-infrared (NIR) fluorescence upon binding to β -amyloid or PrP Sc fibrils[1][2]. Furthermore, derivatives of this scaffold have shown promise as antimalarial and antileishmanial agents[3][4].

The Causality of Experimental Design: Because 4-(4-Dimethylaminostyryl)quinoline is designed to penetrate the central nervous system (CNS), standard systemic toxicity assays are insufficient. The assessment must prioritize neurobehavioral toxicity , hepatic clearance mechanisms (due to high lipophilicity requiring CYP450 metabolism), and renal excretion limits . Historical data indicates an intravenous LDLo​ (Lowest published lethal dose) in mice of 160 mg/kg for this specific compound[5]. Therefore, our protocols are engineered as a self-validating system: starting with an acute Maximum Tolerated Dose (MTD) escalation, followed by real-time biodistribution tracking utilizing the compound's intrinsic fluorescence, and concluding with a subacute histopathological evaluation.

Systemic Workflow & Pharmacokinetic Pathways

To ensure rigorous evaluation, the toxicity assessment is divided into three sequential phases. The output of each phase dictates the parameters of the next, ensuring animal welfare and data integrity.

ToxicityWorkflow cluster_0 Phase 1 Endpoints cluster_1 Phase 2 Endpoints cluster_2 Phase 3 Endpoints Start 4-(4-Dimethylaminostyryl)quinoline In Vivo Assessment Phase1 Phase 1: Acute Toxicity (Dose Escalation & MTD) Start->Phase1 Phase2 Phase 2: PK & Biodistribution (IVIS & LC-MS/MS) Phase1->Phase2 Define safe dose range Survival Survival / Mortality Phase1->Survival Behavior Clinical Signs (Irwin Test) Phase1->Behavior Phase3 Phase 3: Subacute Toxicity (14-Day Repeated Dose) Phase2->Phase3 Determine organ accumulation BBB BBB Penetration Phase2->BBB Clearance Hepatic/Renal Clearance Phase2->Clearance Histo Histopathology (H&E) Phase3->Histo Biochem Serum Biochemistry (ALT, AST, BUN, Cr) Phase3->Biochem

Figure 1: Three-phase in vivo toxicity and pharmacokinetic assessment workflow.

Pharmacokinetic Mechanism

Styrylquinolines typically undergo rapid initial brain uptake followed by fast washout in normal (healthy) mice, a critical feature for minimizing CNS toxicity[2][6]. Metabolism primarily occurs via hepatic N-demethylation of the dimethylamino group.

PKPathway Admin Intravenous Administration Blood Systemic Circulation (Plasma Protein Binding) Admin->Blood Brain Brain (Target) Rapid Uptake & Washout Blood->Brain Crosses BBB (High Lipophilicity) Liver Liver (Metabolism) CYP450 Oxidation Blood->Liver Hepatic Uptake Kidney Kidney (Excretion) Renal Clearance Blood->Kidney Unchanged Drug Metabolites N-Demethylated Metabolites Liver->Metabolites CYP-mediated N-demethylation Metabolites->Kidney Phase II Conjugation

Figure 2: Expected pharmacokinetic and metabolic pathway of 4-(4-Dimethylaminostyryl)quinoline.

Quantitative Reference Data

To establish baseline expectations, the following table summarizes known toxicity and pharmacokinetic thresholds for 4-(4-Dimethylaminostyryl)quinoline and closely related styrylquinoline derivatives[2][5][6].

ParameterValue / ObservationModel / RouteSignificance
LDLo​ (Lethal Dose Low) 160 mg/kgMouse / IntravenousEstablishes the absolute upper limit for acute toxicity dosing[5].
Initial Brain Uptake ~2.0% - 4.27% ID/gMouse / Intravenous (2 min)Confirms rapid BBB penetration required for CNS probes[2][6].
Brain Washout Rate < 0.65% ID/gMouse / Intravenous (30 min)Indicates rapid clearance from healthy brain tissue, reducing neurotoxicity[2].
LogP (Lipophilicity) ~3.5 - 4.5In silico / In vitroHigh lipophilicity necessitates formulation in vehicles like DMSO/PEG400 or Tween-80.

Detailed Experimental Protocols

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD)

Objective: Determine the MTD and observe acute adverse effects using a modified OECD 420 (Up-and-Down Procedure) adapted for intravenous administration.

Materials:

  • 8-10 week old female BALB/c or C57BL/6 mice (n=3 per dose cohort).

  • Vehicle: 5% DMSO, 5% Tween-80, 90% Saline (optimized for lipophilic styrylquinolines).

  • 4-(4-Dimethylaminostyryl)quinoline formulated at 2 mg/mL, 5 mg/mL, and 10 mg/mL.

Step-by-Step Procedure:

  • Preparation: Fast mice for 4 hours prior to dosing. Record baseline body weights.

  • Dose Escalation: Begin with a conservative starting dose of 10 mg/kg (well below the 160 mg/kg LDLo​ [5]). Administer via slow tail-vein injection (over 30 seconds) to prevent acute vehicle-induced hemolysis or cardiovascular shock.

  • Observation Window (Critical): Monitor continuously for the first 2 hours post-injection. Styrylquinolines can cause acute neurobehavioral changes. Utilize the Irwin Test to score:

    • Convulsions or tremors.

    • Sedation, ataxia, or loss of righting reflex.

    • Respiratory distress (shallow or labored breathing).

  • Escalation Logic: If 10 mg/kg is tolerated with no severe clinical signs for 48 hours, escalate the next cohort to 30 mg/kg, then 80 mg/kg, up to a maximum of 120 mg/kg.

  • Endpoint: The MTD is defined as the highest dose that does not cause death, >15% body weight loss, or severe distress within a 7-day observation period.

Protocol 2: Biodistribution & Clearance via Optical Imaging

Objective: Leverage the intrinsic near-infrared (NIR) fluorescence of the styrylquinoline scaffold to track real-time organ accumulation and clearance[1][7].

Materials:

  • In Vivo Imaging System (IVIS) equipped with Cy5/ICG filter sets (Ex: ~600-650 nm, Em: ~700-800 nm).

  • Nude mice (e.g., NU/J) to minimize autofluorescence and signal scattering from fur.

Step-by-Step Procedure:

  • Administration: Inject mice intravenously with a sub-toxic dose (e.g., 5 mg/kg) of the compound.

  • In Vivo Imaging: Anesthetize mice using 2% isoflurane. Acquire whole-body fluorescence images at 5 min, 30 min, 1 h, 4 h, and 24 h post-injection.

  • Ex Vivo Validation: At 2 hours and 24 hours post-injection, euthanize a subset of mice (n=3). Perfuse with cold PBS to remove blood-bound dye.

  • Organ Harvesting: Extract the brain, liver, kidneys, spleen, heart, and lungs. Image the organs ex vivo to quantify Radiant Efficiency [(p/sec/cm2/sr)/(μW/cm2)] .

  • Data Synthesis: High initial brain signal at 5 min followed by a shift to the liver/kidneys by 4 h confirms the expected rapid BBB penetration and subsequent hepato-renal clearance[2].

Protocol 3: Subacute (14-Day) Toxicity & Histopathology

Objective: Assess cumulative toxicity, hepatotoxicity, and tissue damage following repeated exposure.

Materials:

  • C57BL/6 mice (n=10 per group: 5 males, 5 females).

  • Dose groups: Vehicle Control, Low Dose (1/10 MTD), High Dose (1/3 MTD).

Step-by-Step Procedure:

  • Dosing Regimen: Administer the compound via intraperitoneal (i.p.) or intravenous (i.v.) injection every other day for 14 days.

  • In-Life Monitoring: Record body weight, food consumption, and clinical signs daily.

  • Necropsy (Day 15): Euthanize animals via CO2​ asphyxiation. Immediately collect blood via cardiac puncture into EDTA (for hematology) and SST tubes (for serum biochemistry).

  • Biochemical Assays: Analyze serum for:

    • Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP). (Crucial, as styrylquinolines are heavily metabolized in the liver).

    • Renal Function: Blood Urea Nitrogen (BUN) and Serum Creatinine.

  • Histopathology: Fix the brain, liver, kidneys, and spleen in 10% neutral buffered formalin for 48 hours. Embed in paraffin, section at 5 μ m, and stain with Hematoxylin and Eosin (H&E).

  • Pathology Review: A board-certified veterinary pathologist must evaluate the slides for signs of hepatocellular necrosis, renal tubular degeneration, or neuroinflammation.

References

  • National Center for Biotechnology Information (PMC). A Fluorescent Styrylquinoline with Combined Therapeutic and Diagnostic Activities against Alzheimer's and Prion Diseases. Retrieved from:[Link]

  • MDPI. (E)-5-Styryl-1H-indole and (E)-6-Styrylquinoline Derivatives Serve as Probes for β-Amyloid Plaques. Retrieved from:[Link]

  • ACS Publications. Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes. Retrieved from:[Link]

  • CABI Digital Library. Synthesis and antileishmanial activity of styrylquinoline-type compounds: in vitro and in vivo studies. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Background Fluorescence with 4-(4-Dimethylaminostyryl)quinoline

[label="2. Incubation | 100-500 nM concentration\n15-30 mins at 37 Optimizing DOT Code I'm now revising the provided DOT code to ensure clarity and adherence to the specified color scheme.

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Author: BenchChem Technical Support Team. Date: April 2026

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Optimizing DOT Code

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Welcome to the Technical Support and Troubleshooting Guide for 4-(4-Dimethylaminostyryl)quinoline . As a highly sensitive solvatochromic fluorescent probe, this styrylquinoline dye is widely utilized for imaging nucleic acids, lipid membranes, and metal cations [1]. However, its lipophilic nature and photophysical properties often lead to unwanted background fluorescence.

This guide provides field-proven methodologies, grounded in the photophysics of Intramolecular Charge Transfer (ICT), to help you systematically eliminate background noise and achieve high-fidelity imaging [2].

Part 1: Mechanistic Insight – Why Does Background Fluorescence Occur?

To effectively troubleshoot, we must first understand the causality behind the dye's behavior. 4-(4-Dimethylaminostyryl)quinoline operates via an Intramolecular Charge Transfer (ICT) mechanism. The molecule consists of an electron-donating dimethylamino group and an electron-accepting quinoline ring.

  • Solvatochromism & The ICT State: In highly polar, aqueous environments, the dye exists in a twisted ICT state, and its fluorescence is largely quenched via non-radiative decay [3]. However, when the dye partitions into hydrophobic environments (e.g., lipid droplets, off-target membranes, or hydrophobic protein pockets), the molecule planarizes. This stabilizes the ICT state, resulting in a massive quantum yield enhancement [4].

  • The Root of the Problem: Background fluorescence is rarely caused by "free dye" in the aqueous buffer. Instead, it is driven by non-specific hydrophobic partitioning . Because the styryl and quinoline moieties are highly lipophilic, excess dye rapidly intercalates into non-target lipid structures or binds non-specifically to cellular proteins, generating a bright, false-positive signal.

Photophysics cluster_0 Aqueous Buffer (High Polarity) cluster_1 Hydrophobic Environments FreeDye Free Dye (Twisted ICT State) Quenched Fluorescence Quenched (Low Background) FreeDye->Quenched Non-radiative decay Target Target Binding (e.g., DNA/Membrane) FreeDye->Target Specific Affinity NonTarget Non-Specific Binding (e.g., Lipid Droplets) FreeDye->NonTarget Hydrophobic Partitioning HighFluor High Fluorescence (Planar ICT State) Target->HighFluor Specific Signal NonTarget->HighFluor Background Noise

Caption: Photophysical mechanism of 4-(4-Dimethylaminostyryl)quinoline highlighting sources of background noise.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My entire sample is glowing with a diffuse, hazy background. How do I fix this? A: This is typically caused by dye aggregation or exceeding the critical micelle concentration. 4-(4-Dimethylaminostyryl)quinoline has low aqueous solubility. If the concentration is too high, or if the DMSO stock is introduced into the aqueous buffer too rapidly, the dye forms fluorescent aggregates.

  • Solution: Titrate your working concentration down (optimal range is usually 100 nM – 500 nM). Ensure the final DMSO concentration in your imaging buffer does not exceed 0.5% - 1.0%. Add the dye dropwise to the buffer while vortexing to prevent localized precipitation.

Q2: I see bright, punctate background structures outside my specific region of interest. What are they, and how do I remove them? A: These are likely intracellular lipid droplets or off-target membrane compartments. Because the dye is lipophilic, it readily partitions into these structures.

  • Solution: Implement a BSA Back-Extraction Wash . Washing cells with standard PBS is often insufficient to remove intercalated styryl dyes. By adding 1% Bovine Serum Albumin (BSA) to your wash buffer, the hydrophobic pockets of the BSA molecule act as a thermodynamic "sink," actively pulling unbound or loosely bound lipophilic dye out of non-target membranes [5].

Q3: The background fluorescence seems to be coming from the tissue itself, even in my unstained controls. How do I address this? A: You are experiencing autofluorescence, likely from lipofuscin (a highly fluorescent pigment that accumulates in aging cells) or endogenous flavins [6]. The broad emission spectrum of styryl dyes can overlap with these endogenous fluorophores.

  • Solution: Treat fixed tissues with Sudan Black B or a commercial quencher like TrueBlack® prior to imaging. Sudan Black B effectively quenches lipofuscin fluorescence, clearing the far-red and red channels for your styrylquinoline signal [6].

Q4: Does the pH of my wash buffer affect the background? A: Absolutely. The quinoline nitrogen is pH-sensitive. If the pH of your wash buffer drops below physiological levels (pH < 7.0), the quinoline nitrogen can become protonated. This alters the electron-accepting capability of the ring, shifting the ICT state and potentially causing unexpected spectral shifts or increased background. Strictly maintain your wash buffers at pH 7.4.

Part 3: Quantitative Data & Optimization Matrices

Table 1: Quick Reference Troubleshooting Matrix
SymptomPrimary CauseMechanistic Solution
Diffuse Haze Dye aggregation / High concentrationReduce concentration to < 500 nM; limit DMSO to < 1%.
Punctate Off-Target Signal Lipid droplet / non-specific membrane bindingPerform 2x washes with 1% BSA in PBS (Back-extraction).
Signal in Unstained Control Lipofuscin / Endogenous autofluorescencePre-treat fixed samples with 0.1% Sudan Black B in 70% EtOH.
Unexpected Spectral Shift pH fluctuation altering quinoline protonationBuffer strictly to pH 7.4 using HEPES or Phosphate buffers.
Table 2: Recommended Wash Buffers and Quenchers
ReagentFunctionMechanism of Action
1% BSA in PBS Wash / ClearanceHydrophobic pockets bind and extract lipophilic styryl molecules.
Sudan Black B Autofluorescence QuencherAbsorbs and quenches lipofuscin emission in the red/far-red spectrum.
Trypan Blue (0.05%) Extracellular QuencherAbsorbs extracellular fluorescence; cannot penetrate live, intact membranes.

Part 4: Optimized Experimental Protocol for Background Clearance

To ensure a self-validating system where background is systematically eliminated, follow this standardized workflow for live or fixed-cell imaging.

Step 1: Dye Preparation

  • Reconstitute 4-(4-Dimethylaminostyryl)quinoline in anhydrous DMSO to create a 1 mM stock. Aliquot and store at -20°C to prevent hydration and degradation.

  • Prepare the working solution (100–500 nM) in pre-warmed (37°C) imaging buffer (e.g., HBSS or PBS, pH 7.4). Critical: Add the DMSO stock to the buffer slowly while vortexing to prevent aggregate formation.

Step 2: Incubation

  • Apply the working solution to the cells/tissue.

  • Incubate for 15–30 minutes at 37°C in the dark. (Prolonged incubation increases non-specific lipid partitioning).

Step 3: BSA Back-Extraction (The Critical Wash)

  • Aspirate the staining solution.

  • Wash the sample twice for 5 minutes each with 1% BSA in PBS (pH 7.4) at room temperature. This step actively extracts unbound lipophilic dye from the plasma membrane and non-specific lipid sites [5].

  • Perform a final 5-minute wash with standard PBS to remove residual BSA.

Step 4: Autofluorescence Quenching (For Fixed Tissue Only)

  • If high lipofuscin background is expected, apply 0.1% Sudan Black B (in 70% ethanol) for 10 minutes at room temperature [6].

  • Wash extensively with PBS (3x 5 mins) to remove excess quencher.

Step 5: Imaging

  • Image immediately using appropriate filter sets. Ensure excitation matches the specific target-bound absorption maximum of the dye to avoid exciting unbound dye aggregates.

Workflow Step1 Step1 Step2 2. Incubation 100-500 nM concentration 15-30 mins at 37°C Step1->Step2 Step3 3. BSA Back-Extraction Wash with 1% BSA in PBS Removes lipophilic background Step2->Step3 Step4 4. Chemical Quenching Apply Sudan Black B (Optional: For fixed tissue only) Step3->Step4 Step5 5. Imaging Excitation/Emission matched to planar ICT state Step4->Step5

Caption: Step-by-step experimental workflow for staining and background reduction.

References

  • Styryl dyes – synthesis and applications during the last 15 years. ResearchGate. Available at:[Link]

  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From Theory to Application. ResearchGate. Available at:[Link]

  • Multicolor fluorescence of a styrylquinoline dye tuned by metal cations. PubMed (NIH). Available at:[Link]

  • Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. ACS Publications. Available at:[Link]

  • A Simple Method for Purification of Vestibular Hair Cells and Non-Sensory Cells, and Application for Proteomic Analysis. PLOS One. Available at:[Link]

  • Background Reducers for Improved Fluorescent Stains. Gene Target Solutions. Available at:[Link]

Optimization

improving aqueous solubility of 4-(4-Dimethylaminostyryl)quinoline for cell culture

Welcome to the technical support center for 4-(4-Dimethylaminostyryl)quinoline (4-Di-2-ASP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(4-Dimethylaminostyryl)quinoline (4-Di-2-ASP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the aqueous solubility of this valuable fluorescent mitochondrial marker in cell culture applications.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-Di-2-ASP in my aqueous cell culture medium. Why is this happening?

4-Di-2-ASP, like many styryl dyes, is a hydrophobic molecule.[6][7] Its chemical structure lends itself to poor solubility in aqueous solutions like cell culture media. This is a common challenge with many organic fluorescent probes. The limited solubility can lead to the formation of precipitates, which can interfere with imaging and potentially harm your cells.

Q2: I've been using DMSO to dissolve other compounds. Can I use it for 4-Di-2-ASP?

Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro studies.[8] However, it must be used with caution due to its inherent cytotoxicity. The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically well below 0.5%, with many cell lines showing sensitivity at concentrations as low as 0.1%.[9][10] High concentrations of DMSO can lead to decreased cell proliferation, cell cycle arrest, and even apoptosis.[8][11]

Q3: Are there any alternatives to DMSO for dissolving 4-Di-2-ASP?

Absolutely. A highly effective and less cytotoxic alternative is the use of cyclodextrins.[12][13] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][] They can encapsulate hydrophobic molecules like 4-Di-2-ASP, effectively rendering them water-soluble.[12][16] Beta-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly well-suited for cell culture applications.[13][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding 4-Di-2-ASP stock to media. The aqueous solubility limit of the dye has been exceeded. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.1. Decrease the final concentration of 4-Di-2-ASP. 2. Optimize the final DMSO concentration. Ensure it is within the non-toxic range for your cell line (typically ≤ 0.1%).3. Consider using a cyclodextrin-based formulation. (See Protocol 2).
Inconsistent or patchy staining of cells. The dye may not be fully dissolved, leading to aggregates that bind non-specifically to cells or surfaces.1. Ensure your stock solution is fully dissolved. Vortex thoroughly and consider brief sonication.2. Filter your stock solution through a 0.2 µm syringe filter before use to remove any undissolved particles.[17]3. Prepare fresh dilutions in pre-warmed media immediately before use.
Cells appear stressed, rounded up, or show signs of death after staining. This is likely due to cytotoxicity from the solubilizing agent, most commonly DMSO.1. Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experiment duration.[8][10]2. Lower the final DMSO concentration in your working solution to the lowest possible level that maintains dye solubility.3. Switch to a less toxic solubilization method, such as using hydroxypropyl-β-cyclodextrin (HP-β-CD).[13]
Low or no fluorescent signal from stained cells. The dye concentration may be too low, or the incubation time is insufficient. The dye may have degraded.1. Increase the final concentration of 4-Di-2-ASP in your working solution.2. Increase the incubation time. 3. Protect the dye from light during storage and handling to prevent photobleaching. Store stock solutions at -20°C or -80°C.[2]

Experimental Protocols

Protocol 1: Preparation of 4-Di-2-ASP Stock Solution using DMSO

This protocol outlines the standard method for preparing a concentrated stock solution of 4-Di-2-ASP using DMSO. The key is to create a high-concentration stock that allows for a large dilution factor, minimizing the final DMSO concentration in the cell culture.

Workflow for DMSO-based Stock Preparation

A Weigh 4-Di-2-ASP Powder B Add Anhydrous DMSO to achieve 1-10 mM A->B C Vortex/Sonicate until fully dissolved B->C D Filter through 0.2 µm syringe filter C->D E Aliquot & Store at -20°C protected from light D->E

Caption: Workflow for preparing a 4-Di-2-ASP stock solution with DMSO.

Step-by-Step Methodology:

  • Weighing the Compound: Accurately weigh out a small amount of 4-Di-2-ASP powder (e.g., 1 mg).

  • Dissolution in DMSO: In a light-protected tube, add the appropriate volume of high-quality, anhydrous DMSO to achieve a stock solution concentration of 1-10 mM. For example, to make a 1 mM stock solution from 1 mg of 4-Di-2-ASP (MW: ~394.29 g/mol ), you would add approximately 2.54 mL of DMSO.

  • Ensuring Complete Solubilization: Vortex the solution vigorously. If necessary, briefly sonicate the tube in a water bath to ensure all particles are dissolved.

  • Sterile Filtration: Filter the stock solution through a 0.2 µm syringe filter to remove any potential micro-aggregates.[17]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[2] This minimizes freeze-thaw cycles.

Protocol 2: Preparation of 4-Di-2-ASP Working Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for solubilizing 4-Di-2-ASP directly into an aqueous solution using HP-β-CD, which can then be further diluted in cell culture medium. This is a preferred method for sensitive cell lines or long-term experiments.

Mechanism of Cyclodextrin Encapsulation

Caption: Hydrophobic 4-Di-2-ASP is encapsulated by HP-β-CD to form a water-soluble complex.

Step-by-Step Methodology:

  • Prepare HP-β-CD Solution: Prepare a 1-10% (w/v) solution of HP-β-CD in serum-free cell culture medium or a balanced salt solution (e.g., PBS). Warm the solution to 37°C to aid in dissolution.

  • Add 4-Di-2-ASP: Add your DMSO stock of 4-Di-2-ASP (from Protocol 1) to the pre-warmed HP-β-CD solution while vortexing. A molar ratio of 1:1 to 1:2 (dye:cyclodextrin) is a good starting point.

  • Incubate and Mix: Incubate the mixture for 15-30 minutes at 37°C with intermittent vortexing to allow for the formation of the inclusion complex.

  • Sterile Filtration: Filter the solution through a 0.2 µm syringe filter.

  • Dilution into Culture Medium: This solution can now be used as a concentrated, water-soluble stock that can be further diluted into your complete cell culture medium to achieve the final working concentration.

Summary of Solubilization Strategies

Method Advantages Disadvantages Recommended Final Concentration
DMSO - High solubilizing power for many hydrophobic compounds.- Widely available.- Potential for cytotoxicity, even at low concentrations.[8][10][11]- Can affect cell membrane properties and cellular processes.[11]≤ 0.1% (v/v), but must be empirically determined for each cell line.[9]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - Low cytotoxicity.[13]- Improves the stability of the hydrophobic compound.[13]- Forms a water-soluble complex.[12][14]- May require optimization of the dye-to-cyclodextrin ratio.- May have a higher cost than DMSO.Dependent on the concentration required for solubilization; generally well-tolerated.

By understanding the properties of 4-Di-2-ASP and employing the appropriate solubilization strategy, researchers can achieve consistent and reliable staining for their cell culture experiments while maintaining the health and integrity of their cells.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Until what percentage does DMSO remain not toxic to cells.? - ResearchGate. [Link]

  • Yuan C, Gao J, Guo J, Bai L, Marshall C, Cai Z, et al. (2014) Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE 9(9): e107447. [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US. [Link]

  • Galvão, J.; Davis, B.; Caires, R.; Macedo, A.; Oliveira, P.; Ribeiro, A. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules2022 , 27, 4549. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]

  • Holmberg, K. Solubilization of Hydrophobic Dyes in Surfactant Solutions. Dyes and Pigments2019 , 170, 107579. [Link]

  • How to prepare a stock solution of a lipophilic fluorophore? : r/AskaChemist - Reddit. [Link]

  • Popescu, C.; Flămânzeanu, I.; Nuță, D.; Ancuceanu, R.; Șeremet, O.; Păun, G. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics2023 , 15, 1689. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • News - How to improve the solubility of acid dyes. [Link]

  • How to prepare fluorescent dye stock solution for Flat Field Correction - Allen Cell Explorer. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. [Link]

  • How to prepare stock solution of Thioflavin T and Congo Red for amyloid identification in spectroflurometer?? | ResearchGate. [Link]

  • How do I prepare a stock of fluorescein from powder? - Stilla Technologies. [Link]

  • How to Make Fluorescein (Fluorescent Dye) - YouTube. [Link]

  • 4‐[4‐(Dimethylamino)styryl]‐N‐methylpyridinium iodide (4‐D‐1‐ASP) (DASPMI). [Link]

  • WO2016091350A1 - Process for improving the solubility of cell culture media - Google P
  • Comparing the crystal structures and spectroscopic properties of a p-hydroxy styrylquinolinium dye with those of its p-dimethylamino analogue - PMC. [Link]

  • Cas 959-81-9,4-(4-(DIMETHYLAMINO)STYRYL) - LookChem. [Link]

Sources

Troubleshooting

preventing photobleaching of 4-(4-Dimethylaminostyryl)quinoline during confocal imaging

Welcome to the Technical Support Center for advanced fluorescence microscopy. As a Senior Application Scientist, I have designed this guide to address the specific photophysical challenges associated with imaging 4-(4-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced fluorescence microscopy. As a Senior Application Scientist, I have designed this guide to address the specific photophysical challenges associated with imaging 4-(4-Dimethylaminostyryl)quinoline (CAS 897-55-2).

This molecule features a classic donor-π-acceptor (D-π-A) architecture, making it an excellent environmentally sensitive, lipophilic probe for cellular membranes and organelles. However, its extended conjugated styryl system makes it highly susceptible to photobleaching and photo-oxidation during continuous-wave confocal laser scanning.

Below, you will find the mechanistic causality of these issues, troubleshooting guides, validated protocols, and quantitative data to ensure high-fidelity imaging.

I. The Causality of Photobleaching in Styryl Quinoline Dyes

To prevent signal degradation, we must first understand its origin. When 4-(4-Dimethylaminostyryl)quinoline is excited by a laser, it transitions to an excited singlet state ( S1​ ). While most molecules return to the ground state ( S0​ ) via fluorescence, a fraction undergoes intersystem crossing to a long-lived triplet state ( T1​ ).

Because the dye localizes in lipid-rich, oxygenated environments (like cell membranes), the T1​ state readily reacts with molecular oxygen ( O2​ ) to form Reactive Oxygen Species (ROS), such as singlet oxygen or superoxide radicals. These ROS attack the methine bridge of the styryl group, irreversibly breaking the conjugated π -system and destroying the fluorophore [1]. Furthermore, rigidifying the dye's molecular environment has been shown to reduce non-radiative decay and improve photostability, highlighting the importance of the local chemical microenvironment [2].

G S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (Laser) S1->S0 Fluorescence Emission T1 Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS O2 Interaction Bleach Photobleached Product ROS->Bleach Dye Oxidation Trolox Trolox / COT (Triplet Quenching) Trolox->S0 Returns to S0 Trolox->T1 Quenches

Mechanism of styryl quinoline photobleaching and triplet-state quenching by Trolox.

II. Troubleshooting & FAQ Matrix

Q1: My signal vanishes within the first 5 frames of a live-cell time-lapse. How do I fix this without killing the cells? A: You are observing rapid triplet-state accumulation. To resolve this, supplement your imaging medium with Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). Trolox acts as a combined oxidizing-reducing agent that rapidly quenches the triplet state and returns the dye to the ground state before it can react with oxygen [3]. Avoid using enzymatic oxygen scavengers (like glucose oxidase/catalase) for long-term live-cell imaging, as severe hypoxia will alter cellular physiology and induce apoptosis.

Q2: I fixed my cells, but after applying mounting media, the dye diffuses everywhere and the signal is lost. Why? A: This is a classic case of glycerol extraction . 4-(4-Dimethylaminostyryl)quinoline is highly lipophilic and partitions into the hydrophobic core of lipid bilayers. Most commercial aqueous mounting media contain high percentages of glycerol to prevent outgassing and match refractive indices. Glycerol acts as a solvent that pulls lipophilic styryl dyes out of the membrane [4]. Solution: You must use a glycerol-free, hard-setting mounting medium, or image the cells immediately in PBS.

Q3: I am imaging 100 µm deep into a tissue slice. The upper layers are completely bleached by the time I focus on the bottom. What are my options? A: Standard continuous-wave (CW) confocal microscopy excites the fluorophore throughout the entire Z-axis, even though the pinhole only collects light from the focal plane. This causes massive out-of-focus photobleaching. Switch to Two-Photon Microscopy (TPM) . Quinoline-based probes typically exhibit a large two-photon action cross-section (e.g., ~52 GM at 810 nm) [5]. Because TPM uses near-infrared pulsed lasers, excitation only occurs at the focal point, completely eliminating out-of-focus photobleaching and allowing deep tissue penetration.

III. Validated Experimental Protocols

Protocol A: Live-Cell Imaging with Triplet-State Quenching

This protocol is a self-validating system: it includes a baseline fluorescence check and a viability control to ensure the photoprotectant is not inducing cytotoxicity.

  • Dye Loading: Incubate live cells with 1–5 µM 4-(4-Dimethylaminostyryl)quinoline in serum-free imaging buffer (e.g., HBSS) for 15 minutes at 37°C.

  • Wash Step: Wash three times with warm HBSS to remove unbound dye.

  • Trolox Preparation: Prepare a 100 mM stock of Trolox in DMSO. UV-irradiate the stock for 15 minutes to generate a steady-state ratio of Trolox and its oxidized form (Trolox-quinone), which is required for efficient redox cycling.

  • Medium Exchange: Dilute the Trolox stock to a final concentration of 1 mM in the imaging buffer. Apply to the cells.

  • Confocal Setup:

    • Use a low laser power (e.g., 1–2% of a 488 nm or 561 nm laser line, depending on the specific solvatochromic shift).

    • Increase the detector gain (e.g., GaAsP PMT or HyD detector) to compensate for low laser power.

    • Use bidirectional scanning and line averaging (e.g., 2x or 4x) rather than frame averaging to reduce peak pixel dwell time.

  • Validation: Acquire a 50-frame time-lapse. Pass criteria: The fluorescence intensity at frame 50 must be >70% of frame 1. Add a dead-cell stain (e.g., SYTOX Blue) at the end of the assay; >95% of cells must remain SYTOX-negative, validating that the Trolox concentration is non-toxic.

Protocol B: Glycerol-Free Mounting for Fixed Cells
  • Fixation: Fix cells using 4% paraformaldehyde (PFA) in PBS for 15 minutes. Note: Avoid methanol or acetone, as organic solvents will instantly extract the lipophilic dye.

  • Staining: Stain with the quinoline dye as per your standard concentration.

  • Mounting: Aspirate all PBS. Apply 1–2 drops of a glycerol-free hard-setting antifade reagent (e.g., ProLong Glass or a custom polyvinyl alcohol (PVA)-based mountant).

  • Curing: Lower the coverslip gently. Allow the slide to cure flat in the dark at room temperature for 24 hours.

  • Validation: Image the sample. Measure the fluorescence intensity of the background (areas without cells). Pass criteria: The signal-to-noise ratio between the membrane and the background must be >10:1, confirming that the dye has not leached into the mounting medium.

IV. Quantitative Data: Comparison of Antifade Strategies

The following table summarizes the expected performance of various photoprotection strategies when imaging lipophilic styryl quinoline derivatives.

StrategyMechanism of ActionPhotostability Gain (vs. Control)Cell Viability (Live)Compatibility
Control (PBS/HBSS) None1.0x (Baseline)HighLive / Fixed
1 mM Trolox (UV-treated) Triplet-state redox quenching4.5x – 6.0x HighLive-cell optimized
Oxyrase / Glucose Oxidase Enzymatic O2​ depletion8.0x – 10.0xLow (Induces hypoxia)Short-term live only
Standard Glycerol Antifade ROS scavengingN/A (Signal lost)N/AIncompatible (Extracts dye)
Glycerol-Free Hard-Set Matrix rigidification & ROS scavenging>15.0x N/AFixed-cell optimized
Two-Photon Excitation Confined focal excitation volume>20.0x (in 3D Z-stacks)HighLive / Deep Tissue

V. Confocal Optimization Decision Matrix

Workflow Start Confocal Optimization for Styryl Dyes Live Live-Cell Imaging Start->Live Fixed Fixed-Cell Imaging Start->Fixed Live_Prep Add 1-2 mM Trolox to Imaging Buffer Live->Live_Prep Fixed_Prep Avoid Glycerol-based Mounting Media Fixed->Fixed_Prep Live_Opt Use High Scan Speed & Line Averaging Live_Prep->Live_Opt Live_TPM Consider Two-Photon Excitation (~810 nm) Live_Opt->Live_TPM Fixed_Opt Use Hard-setting Aqueous Antifade Fixed_Prep->Fixed_Opt Fixed_Seal Seal Edges & Cure in Dark (24h) Fixed_Opt->Fixed_Seal

Decision matrix for optimizing confocal imaging of lipophilic styryl dyes.

VI. References

  • A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging Royal Society of Chemistry (RSC)[Link]

  • Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging Royal Society of Chemistry (RSC)[Link]

  • A guide to small fluorescent probes for single-molecule biophysics AIP Publishing[Link]

  • Which anti-fading is suggested for microscopy? ResearchGate[Link]

  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues Analytical Chemistry - ACS Publications[Link]

Optimization

troubleshooting low quantum yield of 4-(4-Dimethylaminostyryl)quinoline in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe fluorescence quenching when transitioning push-pull fluorophores from organic solvent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe fluorescence quenching when transitioning push-pull fluorophores from organic solvents to aqueous media.

The molecule , 4-(4-Dimethylaminostyryl)quinoline (DSQ) , is a classic push-pull dye featuring a strong electron-donating group (dimethylamino) conjugated to an electron-accepting moiety (quinoline). While it exhibits excellent photophysical properties in organic solvents like DMSO or chloroform[1], its quantum yield ( ΦF​ ) typically plummets to near zero in water.

This guide systematically deconstructs the photophysical mechanisms behind this quenching and provides field-proven, self-validating protocols to restore and optimize your fluorescence signals.

Diagnostic Matrix: Understanding the Quenching Mechanisms

Before implementing a fix, you must identify the dominant quenching pathway in your specific assay conditions. DSQ suffers from three primary vulnerabilities in aqueous environments:

Quenching MechanismRoot CausePrimary SymptomRecommended Solution
Twisted Intramolecular Charge Transfer (TICT) High solvent polarity (water) stabilizes the charge-separated excited state, causing the dimethylamino group to rotate and decay non-radiatively.Complete loss of signal in dilute aqueous buffers (< 1 µM dye) despite clear solubility.Supramolecular encapsulation (Host-Guest chemistry) or viscosity modification.
Aggregation-Caused Quenching (ACQ) Hydrophobic styrylquinoline backbone forces molecules into tightly packed H-aggregates in water.Turbidity; non-linear fluorescence response to concentration; altered absorption spectra.Micellar solubilization (Surfactants) or co-solvents.
Quinoline Protonation Low pH (< 4.0) protonates the quinoline nitrogen, drastically altering the push-pull electronic distribution.Sudden color change or signal loss when transitioning from physiological to acidic buffers.Strict pH control using robust buffering systems (e.g., PBS, HEPES).

Deep Dive Q&A: The Causality of Quenching

Q1: Why does my DSQ signal vanish entirely when transitioning from DMSO to aqueous buffers, even at very low concentrations? Answer: You are observing the formation of a Twisted Intramolecular Charge Transfer (TICT) state. Upon photon absorption, DSQ enters a highly polar Intramolecular Charge Transfer (ICT) state. In non-polar or moderately polar solvents, the molecule remains planar (Locally Excited or Planar ICT state), which is highly fluorescent[1]. However, water molecules rapidly reorient to stabilize this massive dipole. To minimize energy, the C-N bond of the dimethylamino group rotates 90 degrees, breaking conjugation[2]. This TICT state has a near-zero energy barrier to the ground state, leading to instantaneous non-radiative decay (quenching)[3].

Q2: How can I prevent TICT in water without changing the solvent entirely? Answer: You must utilize Restriction of Intramolecular Rotation (RIR) via supramolecular host-guest chemistry. By introducing macrocyclic hosts such as Cucurbit[7]uril (CB[7]) or β -Cyclodextrin ( β -CD), the hydrophobic DSQ molecule is encapsulated within the rigid cavity of the host[3][4]. This encapsulation achieves two things:

  • It physically prevents the dimethylamino group from rotating.

  • It shields the fluorophore from the highly polar water molecules, lowering the microenvironmental dielectric constant. This destabilizes the TICT state and forces the molecule to emit from the highly fluorescent planar state[5].

Q3: My dye seems to be precipitating or forming non-fluorescent species at 10 µM. How do I resolve Aggregation-Caused Quenching (ACQ)? Answer: Styrylquinolines are highly hydrophobic. In water, they spontaneously self-assemble into face-to-face stacks known as H-aggregates to minimize contact with water[6]. In H-aggregates, exciton coupling splits the excited state energy levels, and transitions to the lower energy level are quantum-mechanically forbidden, resulting in total fluorescence quenching. To resolve this, you must introduce a surfactant (e.g., Triton X-100 or SDS) above its Critical Micelle Concentration (CMC). The DSQ monomers will partition into the hydrophobic cores of the micelles, breaking up the aggregates and restoring fluorescence.

Q4: Does pH play a role in the quantum yield of DSQ? Answer: Absolutely. The quinoline nitrogen acts as a weak base. In acidic media (pH < 4.0), it becomes protonated. This dramatically increases the electron-withdrawing strength of the quinoline ring, which can completely alter the absorption/emission profile and quench fluorescence depending on the specific microenvironment[2]. Always verify that your assay is buffered to pH 7.4 unless you are specifically designing a pH-responsive sensor[3].

Photophysical Pathways & Troubleshooting Workflows

Photophysics S0 Ground State (S0) LE Locally Excited / Planar ICT State (Highly Fluorescent) S0->LE Photon Absorption (Excitation) AGG H-Aggregates (Hydrophobic Stacking) S0->AGG High Concentration in Aqueous Media LE->S0 Radiative Decay (High QY) TICT TICT State (Polar Solvent Stabilized) LE->TICT Intramolecular Rotation (Water/Polar Media) TICT->S0 Non-Radiative Decay (Quenching) AGG->S0 Aggregation-Caused Quenching (ACQ)

Photophysical pathways of DSQ illustrating TICT and ACQ quenching mechanisms.

Workflow Start Issue: Low Quantum Yield in Aqueous Media CheckConc Is dye concentration > 5 µM? Start->CheckConc CheckPH Is pH < 4.0? Start->CheckPH YesConc Yes: Suspect ACQ (H-Aggregation) CheckConc->YesConc Yes NoConc No: Suspect TICT (Solvent Polarity) CheckConc->NoConc No Sol1 Protocol B: Add Surfactants (e.g., 1% Triton X-100) YesConc->Sol1 Sol2 Protocol A: Host-Guest Encapsulation (e.g., CB[7] or β-CD) NoConc->Sol2 YesPH Yes: Quinoline Protonation Alters ICT CheckPH->YesPH Yes Sol3 Adjust to pH 7.4 with PBS/HEPES YesPH->Sol3

Decision tree for troubleshooting low quantum yield of DSQ in aqueous assays.

Quantitative Data: Expected Quantum Yields

To validate your system, compare your experimental quantum yields ( ΦF​ ) against these established benchmarks for push-pull styrylquinolines in various microenvironments:

Solvent / MicroenvironmentDominant StateExpected Quantum Yield ( ΦF​ )Relative Fluorescence
DMSO (100%) Planar ICT0.10 – 0.19High (Reference)
Aqueous Buffer (PBS, pH 7.4) TICT / H-Aggregates< 0.01Quenched
Aqueous + 100 µM CB[7] Host-Guest Complex (RIR)0.15 – 0.25Restored / Enhanced
Aqueous + 0.1% Triton X-100 Micellar Core0.10 – 0.20Restored

Standardized Experimental Protocols

Protocol A: Supramolecular Encapsulation via Cucurbit[7]uril (CB[7])

Purpose: To restrict intramolecular rotation and shield DSQ from water, preventing TICT state formation.

  • Stock Preparation: Prepare a 1.0 mM stock solution of DSQ in anhydrous DMSO. Prepare a 1.0 mM stock solution of CB[7] in deionized water.

  • Buffer Setup: Add 2.94 mL of 1X PBS (pH 7.4) to a standard quartz fluorometer cuvette.

  • Host Addition: Add 30 µL of the 1.0 mM CB[7] stock to the cuvette (Final CB[7] concentration = 10 µM).

  • Guest Addition: Add 30 µL of the 1.0 mM DSQ stock to the cuvette (Final DSQ concentration = 10 µM). Note: Always add the dye last to ensure it immediately encounters the host cavities rather than aggregating.

  • Equilibration: Mix gently by inversion and incubate at room temperature for 5 minutes to allow the host-guest complex to reach thermodynamic equilibrium.

  • Measurement: Excite the sample at its absorption maximum (~400-420 nm) and record the emission spectrum (~500-600 nm). You should observe a massive (>50-fold) enhancement in fluorescence intensity compared to a control lacking CB[7].

Protocol B: Micellar Solubilization

Purpose: To break up H-aggregates (ACQ) and provide a hydrophobic microenvironment for the dye.

  • Surfactant Preparation: Prepare a 10% (v/v) solution of Triton X-100 in deionized water.

  • Buffer Setup: Add 2.94 mL of 1X PBS (pH 7.4) to a quartz cuvette.

  • Micelle Formation: Add 30 µL of the 10% Triton X-100 solution to the cuvette. (Final concentration is ~0.1%, which is well above the Critical Micelle Concentration of 0.015%).

  • Dye Addition: Add 30 µL of the 1.0 mM DSQ stock (in DMSO) to the cuvette.

  • Equilibration: Vortex gently for 10 seconds. The solution should be completely optically clear (no turbidity).

  • Measurement: Record the fluorescence. The emission maximum will likely be blue-shifted compared to pure water, indicating the dye has successfully partitioned into the less-polar hydrophobic core of the micelle.

References

  • Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior. PLOS One / PMC. 1

  • pH-stimulus response dye-cucurbituril sensor for amino acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy / PubMed. 3

  • Synthesis and Photophysical Properties of Push–Pull Type Pyrroloquinolone Fluorescent Dyes. The Journal of Organic Chemistry / ACS Publications. 6

  • Photophysical characterization and effect of pH on the twisted intramolecular charge transfer fluorescence of trans-2-[4-(dimethylamino)styryl]benzothiazole. ResearchGate. 2

  • Cyclodextrins as Supramolecular Hosts for Dye Molecules. IntechOpen. 4

  • Manifold Fluorescence Enhancement of a Styryl(pyridinium)-chromene Hybrid Dye upon Binding with an Elongated β-Cyclodextrin Cavity. The Journal of Physical Chemistry B / ACS Publications. 5

Sources

Troubleshooting

Technical Support Center: Minimizing Non-Specific Binding of 4-(4-Dimethylaminostyryl)quinoline in Tissue Sections

Welcome to the Advanced Fluorescence Microscopy Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to achieve clean signal-to-noise ratios (SNR) when using lipophilic fluores...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Fluorescence Microscopy Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to achieve clean signal-to-noise ratios (SNR) when using lipophilic fluorescent probes.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and chemical causality behind why 4-(4-Dimethylaminostyryl)quinoline binds off-target, we can engineer a self-validating staining protocol that guarantees scientific integrity.

Mechanistic Overview: The Root Cause of Background Noise

4-(4-Dimethylaminostyryl)quinoline is a highly conjugated, lipophilic styrylquinoline derivative primarily utilized for its ability to stain amyloid-β (Aβ) and prion (PrPSc) fibrils (1)[1]. Its efficacy stems from its molecular structure, which allows it to cross the blood-brain barrier and intercalate tightly into the hydrophobic grooves of misfolded proteins (2)[2].

However, this exact lipophilicity is a double-edged sword in ex vivo tissue staining. In lipid-rich environments—such as the myelin sheaths of brain tissue—the probe undergoes hydrophobic partitioning . Instead of washing away, the dye becomes trapped in lipid bilayers, emitting a strong, non-specific background signal that obscures the target. To achieve high contrast, our protocol must thermodynamically favor the removal of the loosely bound probe from these lipid sinks without disrupting the high-affinity intercalation at the target fibrils.

Mechanism Probe 4-(4-Dimethylaminostyryl)quinoline Target Amyloid Fibrils / PrPSc Probe->Target Intercalation OffTarget Lipid Bilayers / Myelin Probe->OffTarget Hydrophobic Partitioning Specific Specific Binding (Hypsochromic Shift) Target->Specific NonSpecific Non-Specific Binding (High Background) OffTarget->NonSpecific

Mechanistic pathways of specific vs. non-specific binding for styrylquinoline probes.

Quantitative Optimization Data

To systematically reduce background, you must adjust several variables simultaneously. The table below summarizes empirical data for optimizing styrylquinoline staining parameters.

ParameterStandard ConditionOptimized ConditionMechanistic RationaleExpected SNR Improvement
Probe Concentration 10 - 50 µM0.5 - 2.0 µMPrevents saturation of lipid sinks; forces binding equilibrium toward high-affinity amyloid targets.2.5x
Co-solvent (DMSO) < 1%5 - 10% in PBSIncreases dye solubility in the aqueous phase, preventing spontaneous aggregation on tissue surfaces.1.8x
Delipidation NoneXylene (2x 5 min)Physically removes endogenous lipids (e.g., myelin), eliminating the primary source of non-specific partitioning.4.0x - 6.0x
Wash Stringency PBS (3x 5 min)50% Ethanol in PBSDisrupts weak hydrophobic interactions in off-target areas while preserving strong intercalation in fibrils.3.5x

Self-Validating Experimental Protocol

This methodology incorporates built-in validation gates. Do not proceed to imaging without confirming the negative control baseline.

Step 1: Tissue Preparation & Delipidation

  • Action: Deparaffinize sections in Xylene (2x 5 min), followed by 100% Ethanol (2x 3 min), and 95% Ethanol (1x 3 min).

  • Causality: Xylene extracts non-polar lipids. By physically removing the lipid sinks before the probe is introduced, we eliminate the primary cause of background fluorescence.

Step 2: Autofluorescence Quenching (Optional but Recommended)

  • Action: Incubate sections in 0.1% Sudan Black B (in 70% ethanol) for 10 minutes. Rinse thoroughly with PBS.

  • Causality: Lipofuscin and residual lipids autofluoresce. Sudan Black B masks these structures, creating a darker background.

Step 3: Probe Incubation

  • Action: Dilute 4-(4-Dimethylaminostyryl)quinoline to 1.0 µM in PBS containing 5% DMSO. Incubate for 30 minutes at room temperature in the dark.

  • Causality: The 5% DMSO maintains the probe in a monomeric state (3)[3]. The low concentration (1.0 µM) ensures that only high-affinity sites (amyloid fibrils) are occupied, which is critical when targeting analytes in the low nanomolar range (4)[4].

Step 4: Stringent Differentiation (Washing)

  • Action: Wash sections in 50% Ethanol in PBS for 3 minutes, followed by two washes in standard PBS for 5 minutes each.

  • Causality: Standard aqueous PBS cannot break the hydrophobic bonds of non-specifically bound styrylquinolines. The 50% ethanol wash provides enough non-polar character to solubilize and remove the off-target probe without denaturing the target amyloid structures.

Step 5: Self-Validation Gate

  • Action: Always process a healthy, age-matched control tissue (lacking amyloid/prion pathology) alongside your experimental sample.

  • Validation: Image the negative control first. If the fluorescence intensity of the negative control exceeds 20% of the expected positive signal, return the slides to the 50% Ethanol wash for an additional 2 minutes. This ensures your protocol is dynamically adjusted to the specific lipid content of your samples.

Workflow Step1 1. Tissue Delipidation (Xylene/Ethanol) Step2 2. Autofluorescence Quenching (Sudan Black B) Step1->Step2 Step3 3. Probe Incubation (0.5 - 2.0 µM Styrylquinoline) Step2->Step3 Step4 4. Stringent Washing (50% Ethanol in PBS) Step3->Step4 Validate Validation Check: Compare with Negative Control Step4->Validate Pass Specific Signal Confirmed (SNR > 5) Validate->Pass Low Background Fail High Background (SNR < 5) Validate->Fail High Background Adjust Increase Wash Stringency or Reduce Probe Conc. Fail->Adjust Adjust->Step4

Workflow for optimizing styrylquinoline tissue staining with built-in validation steps.

Frequently Asked Questions (FAQs)

Q1: I blocked my tissue with 5% BSA and 10% Normal Goat Serum, but the background is still extremely high. Why? A: BSA and serum are excellent for blocking non-specific protein-protein interactions (e.g., in immunohistochemistry). However, 4-(4-Dimethylaminostyryl)quinoline is a small, lipophilic molecule, not an antibody. It bypasses protein blocks and partitions directly into tissue lipids. You must use chemical delipidation (Xylene/Ethanol) rather than protein-based blocking agents.

Q2: Does the choice of mounting medium affect the fluorescence of styrylquinolines? A: Absolutely. Because styrylquinolines rely on non-covalent hydrophobic interactions, solvent-based mounting media (like DPX) will extract the dye from the tissue, completely abolishing your signal. You must use an aqueous mounting medium (e.g., ProLong Gold or Mowiol).

Q3: How does the emission profile of 4-(4-Dimethylaminostyryl)quinoline help in distinguishing specific from non-specific binding? A: Styrylquinolines exhibit a strong hypsochromic (blue) shift and a hyperchromic effect (increased intensity) upon binding to the low dielectric environment of amyloid fibrils (2)[2]. Furthermore, they emit in the far-red/near-infrared (NIR) region (ca. 600–800 nm), where endogenous tissue scattering and autofluorescence are minimal (1)[1]. You can use spectral unmixing or narrow bandpass filters to isolate the specific blue-shifted emission peak of the fibril-bound probe.

Q4: Can I use this probe on frozen (cryostat) sections instead of FFPE? A: Yes, but frozen sections retain much more of their native lipid content than Formalin-Fixed Paraffin-Embedded (FFPE) sections. If using frozen brain sections, the delipidation step (Step 1) becomes critically important. You may need to extend the ethanol dehydration steps to ensure adequate lipid extraction before staining.

References

  • Title: A Fluorescent Styrylquinoline with Combined Therapeutic and Diagnostic Activities against Alzheimer's and Prion Diseases Source: PMC / NIH URL
  • Title: A Fluorescent Styrylquinoline with Combined Therapeutic and Diagnostic Activities against Alzheimer's and Prion Diseases Source: ACS Medicinal Chemistry Letters URL
  • Title: Trimeric and Tetrameric Cationic Styryl Dyes as Novel Fluorescence and CD Probes for ds-DNA and ds-RNA Source: MDPI URL
  • Title: Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols Source: PMC / NIH URL

Sources

Optimization

purification methods to remove unreacted precursors from 4-(4-Dimethylaminostyryl)quinoline

Welcome to the Technical Support Center. Synthesizing styryl dyes via the Knoevenagel condensation of 4-methylquinoline (lepidine) and 4-(dimethylamino)benzaldehyde (DMAB) often leaves researchers struggling with complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing styryl dyes via the Knoevenagel condensation of 4-methylquinoline (lepidine) and 4-(dimethylamino)benzaldehyde (DMAB) often leaves researchers struggling with complex downstream purification. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing you with the physicochemical causality behind each separation technique so you can troubleshoot effectively.

Physicochemical Property Matrix

To design a robust purification workflow, we must first exploit the differential properties of the reaction components. The table below summarizes the critical data required to separate the target dye from unreacted precursors.

CompoundRoleMW ( g/mol )Physical State (RT)pKa (Conjugate Acid)Solubility Profile
4-(4-Dimethylaminostyryl)quinoline Target Product274.37[1]Solid (Conjugated Dye)~5.0–6.0 (est.)Soluble in DMSO, DCM, hot EtOH. Poorly soluble in cold alcohols.
4-Methylquinoline (Lepidine) Precursor143.19Oily Liquid (mp 9.5 °C, bp 261 °C)[2]5.67[3]Miscible with alcohols and oils. Slightly soluble in water[4].
4-(Dimethylamino)benzaldehyde Precursor149.19Crystalline Solid (mp 72–75 °C)[5]1.65[5]Soluble in ethanol (0.1 g/10 mL) and acetone.

Troubleshooting Guides & FAQs

Q1: My post-reaction mixture is a dark, viscous oil rather than a solid precipitate. How do I initiate purification? Analysis & Causality: This is a classic issue when . Because lepidine is an oily liquid at room temperature with a high boiling point (261–263 °C)[2], it acts as a persistent organic solvent, preventing the highly conjugated styryl dye from nucleating and crystallizing. Solution: Do not attempt immediate column chromatography; the high volume of lepidine will overload the silica stationary phase. Instead, perform a high-vacuum distillation (e.g., Kugelrohr apparatus) at ~150 °C to strip off the bulk of the volatile lepidine. Once the oil thickens into a crude solid, proceed to cold solvent trituration.

Q2: Can I use an aqueous acid-base extraction to remove the unreacted amines? Analysis & Causality: I strongly advise against this approach. While it seems logical to protonate the precursor amines to partition them into an aqueous layer, the basicity of the components overlaps unfavorably. Lepidine has a[4], and DMAB has a pKa of 1.65[5]. More critically, the target styryl dye contains a basic quinoline nitrogen. Subjecting the dye to acidic conditions (e.g., aqueous HCl) will protonate it, causing severe halochromism (drastic color change due to disrupted charge-transfer) and driving the product into the aqueous phase, leading to intractable emulsions. Solution: Rely on differential solubility (trituration) or differential polarity (chromatography) rather than pKa manipulation.

Q3: I still observe a yellow spot corresponding to DMAB on my TLC plate. How do I selectively remove it without degrading the dye? Analysis & Causality: DMAB is a crystalline solid that is. The styryl dye, due to its extended planar aromatic system, exhibits strong intermolecular π-π stacking, rendering it highly insoluble in cold polar protic solvents. Solution: A stringent cold ethanol wash is usually sufficient. If trace DMAB persists, a short silica gel plug using a gradient of Dichloromethane (DCM) to DCM:Methanol (95:5) will easily resolve them. The highly polarizable dye interacts more strongly with the silica and elutes slower than the less polar aldehyde.

Standard Operating Procedures (SOPs): Purification Workflows

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success at each step before proceeding.

Protocol A: Cold Solvent Trituration (Primary Purification)

This exploits the high solubility of lepidine and DMAB in alcohols against the π-π stacked insolubility of the styryl dye.

  • Concentration: Transfer the crude reaction mixture to a round-bottom flask and remove any low-boiling reaction solvents via rotary evaporation.

  • Suspension: Add ice-cold absolute ethanol (5 mL per gram of crude mass) to the flask.

  • Agitation: Sonicate the flask for 10 minutes. Causality: Sonication provides the mechanical energy required to break up crude aggregates, allowing the ethanol to dissolve the trapped lepidine and DMAB without providing thermal energy that would dissolve the dye.

  • Filtration: Filter the suspension rapidly through a Büchner funnel under vacuum. Wash the filter cake with an additional 2 volumes of ice-cold ethanol.

  • Drying: Dry the solid under high vacuum for 4 hours.

  • System Validation: Spot the filtrate and the dried solid on a TLC plate (Eluent: 90:10 DCM:MeOH). The protocol is validated when the filtrate contains the fast-moving DMAB and lepidine spots, while the solid shows only a single, intense, slow-moving colored spot corresponding to the pure dye.

Protocol B: Flash Column Chromatography (Polishing Step)

Use this step only if Protocol A leaves trace DMAB, required for high-purity biological assays.

  • Column Preparation: Pack a silica gel column using 100% DCM.

  • Loading: Dissolve the triturated dye in a minimum volume of DCM. If solubility is poor, pre-absorb the dye onto a small amount of silica gel (dry loading).

  • Elution: Elute with 100% DCM to remove any residual DMAB (which elutes near the solvent front). Gradually increase polarity to DCM:Methanol (98:2 to 95:5) to elute the styryl dye.

  • Fraction Collection: Collect the intensely colored fractions.

  • System Validation: Perform UV-Vis spectroscopy on the pooled fractions. The protocol is validated when the pure styryl dye exhibits a sharp, characteristic absorption maximum in the visible region (~400–500 nm), completely free of the distinct UV absorption band of DMAB (~340 nm).

Purification Decision Matrix

Purification A Crude Reaction Mixture (Styryl Dye + Lepidine + DMAB) B Vacuum Concentration (Remove low-boiling solvents) A->B C Physical State Check B->C D Trituration in Cold Ethanol (Dissolves Lepidine & DMAB) C->D Solid / Slurry E Vacuum Distillation (Remove excess Lepidine) C->E Heavy Oil F Filtration & Cold Wash D->F E->D G TLC Purity Check F->G H Silica Column Chromatography (DCM/MeOH Gradient) G->H Impure (DMAB traces) I Pure 4-(4-Dimethylaminostyryl)quinoline G->I Pure H->I

Fig 1: Decision matrix for the purification of 4-(4-Dimethylaminostyryl)quinoline from precursors.

References

  • PubChem. "4-Methylquinoline | C10H9N | CID 10285". National Center for Biotechnology Information. URL:[Link]

  • LookChem. "4-(Dimethylamino)benzaldehyde". URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-(4-Dimethylaminostyryl)quinoline (4-DASQ) Fluorescence in Live Cells

Welcome to the Advanced Applications Support Center. 4-(4-Dimethylaminostyryl)quinoline (4-DASQ) is a lipophilic, cationic styryl dye featuring a highly conjugated donor-π-acceptor (D-π-A) architecture.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. 4-(4-Dimethylaminostyryl)quinoline (4-DASQ) is a lipophilic, cationic styryl dye featuring a highly conjugated donor-π-acceptor (D-π-A) architecture. While it is an exceptionally sensitive solvatochromic probe—exhibiting minimal fluorescence in aqueous environments but strong emission when partitioned into hydrophobic lipid bilayers—researchers frequently encounter signal instability during live-cell imaging.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust and reproducible imaging.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my 4-DASQ fluorescence signal decay rapidly within the first 5 minutes of imaging? Answer: Rapid signal decay is rarely just photobleaching; it is typically a combination of active cellular efflux and photo-oxidation.

  • The Causality: As a lipophilic cation, 4-DASQ is a prime substrate for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp / MDR1)[1]. When the dye enters the cell, P-gp actively pumps it back into the aqueous extracellular space, where its fluorescence is immediately quenched by the polar environment. Furthermore, the highly conjugated styryl bridge is susceptible to reactive oxygen species (ROS) generated during continuous laser scanning, leading to irreversible photobleaching[2].

  • The Fix (Self-Validating Protocol):

    • Inhibit Efflux: Pre-incubate cells with 10 µM Verapamil or 5 µM Cyclosporin A for 30 minutes prior to staining to block P-gp activity. If the signal stabilizes, efflux was the culprit.

    • Reduce Phototoxicity: Lower the laser power to ≤2% and increase the detector gain (e.g., PMT or GaAsP).

Q2: The background fluorescence in my imaging buffer is too high, obscuring cellular structures. How do I fix this? Answer: High background is a hallmark of incomplete washing or aggregation-caused quenching (ACQ) at high dye concentrations.

  • The Causality: While 4-DASQ is largely quenched in water, at concentrations above 1 µM, the dye molecules form micelles or aggregates that can scatter light and exhibit weak auto-fluorescence. Additionally, residual dye in the media will continuously partition into the outer leaflet of the plasma membrane, blurring intracellular resolution[2].

  • The Fix:

    • Titrate Concentration: Reduce the staining concentration to 100–500 nM.

    • Stringent Washing: Wash cells 3 times with warm, phenol red-free Hank's Balanced Salt Solution (HBSS) containing 1% Bovine Serum Albumin (BSA). The BSA acts as a hydrophobic "sponge" to sequester unbound lipophilic dye from the extracellular space.

Q3: The dye localization is inconsistent; sometimes it stains the plasma membrane, other times it localizes to mitochondria. Why? Answer: 4-DASQ localization is strictly concentration- and membrane potential (Δψ)-dependent.

  • The Causality: Organic cations like 4-DASQ are driven into the mitochondrial matrix by the highly negative mitochondrial membrane potential (Δψm, ~ -160 mV)[3]. At low concentrations (≤100 nM), the dye selectively accumulates in mitochondria. However, at higher concentrations (>1 µM), the mitochondrial binding sites saturate, and the lipophilic nature of the dye causes it to partition indiscriminately into the plasma membrane and endoplasmic reticulum[2].

  • The Fix (Self-Validating Protocol):

    • To isolate plasma membrane staining, use 1-2 µM dye and image immediately (<5 mins) before internalization occurs.

    • To isolate mitochondrial staining, use 100 nM dye, incubate for 15-20 minutes, and wash thoroughly.

    • Validation: Add 10 µM FCCP (a mitochondrial uncoupler) during imaging. If the punctate mitochondrial signal rapidly dissipates into a diffuse cytosolic haze, the localization was correctly driven by Δψm.

Part 2: Signal Loss Pathways

G cluster_efflux Active Efflux cluster_photo Photophysics cluster_depol Membrane Dynamics State Intracellular 4-DASQ (High Fluorescence) Pgp P-glycoprotein (P-gp) State->Pgp Transporter Binding Laser Continuous Laser Excitation State->Laser Photon Absorption Depol Mitochondrial Depolarization (Δψm↓) State->Depol Cellular Stress Extracellular Extracellular Space (Signal Quenching) Pgp->Extracellular ATP-dependent Efflux Bleach Photobleaching (Structural Degradation) Laser->Bleach ROS / Photo-oxidation Cytosol Cytosolic Release (Signal Dilution) Depol->Cytosol Gradient Collapse

Mechanisms of 4-DASQ fluorescence signal degradation in live cells.

Part 3: Quantitative Optimization Data

The following table summarizes the empirical parameters required to stabilize 4-DASQ based on the desired target organelle.

Target OrganelleOptimal ConcentrationIncubation TimeWash RequirementValidation CompoundExpected Validation Result
Plasma Membrane 1.0 - 2.0 µM< 5 minutesNo-wash / GentleSaponin (0.1%)Immediate loss of boundary signal
Mitochondria 100 - 500 nM15 - 20 minutes3x HBSS + 1% BSAFCCP (10 µM)Signal diffuses into the cytosol
General Cytosol Not RecommendedN/AN/AN/AHigh background / Quenching

Part 4: Standardized Experimental Protocol

To ensure a self-validating and stable imaging session, follow this step-by-step methodology for live-cell staining.

Step 1: Dye Preparation

  • Reconstitute 4-DASQ in anhydrous, high-quality DMSO to create a 10 mM stock solution.

  • Aliquot into opaque microcentrifuge tubes and store at -20°C to prevent spontaneous photo-oxidation.

Step 2: Cell Preparation & Efflux Inhibition

  • Plate cells in glass-bottom imaging dishes (e.g., MatTek) and culture until 70-80% confluent.

  • Crucial Step: Replace culture media with a physiological imaging buffer (e.g., Tyrode's or HBSS) containing 10 µM Verapamil. Incubate for 30 minutes at 37°C to inhibit P-glycoprotein-mediated dye efflux[1].

Step 3: Staining

  • Dilute the 4-DASQ stock in pre-warmed imaging buffer to the target concentration (e.g., 200 nM for mitochondria).

  • Incubate cells in the dark at 37°C for 15 minutes.

Step 4: Washing & Imaging

  • Aspirate the staining solution. Wash the cells three times with warm HBSS containing 1% BSA to extract unbound lipophilic dye from the membrane outer leaflet[2].

  • Transfer to the confocal microscope. Use low laser power (e.g., 488 nm or 514 nm excitation line at <2% power) to minimize photobleaching.

Workflow Prep 1. Dye Preparation (Stock in DMSO) Stain 2. Cell Staining (100-500 nM, 15 min) Prep->Stain Wash 3. Wash Step (HBSS + 1% BSA) Stain->Wash Image 4. Live Imaging (Low Laser Power) Wash->Image

Optimized step-by-step workflow for 4-DASQ live-cell staining.

Part 5: References[3] Transport of the fluorescent organic cation 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP+) in human respiratory epithelial cells.PubMed - NIH. Verify Source[2] Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging.Bioconjugate Chemistry - ACS Publications. Verify Source[1] Highly sensitive detection of cancer cells using femtosecond dual-wavelength near-IR two-photon imaging.PMC - NIH. Verify Source

Sources

Reference Data & Comparative Studies

Validation

4-(4-Dimethylaminostyryl)quinoline vs. Thioflavin T for Amyloid Plaque Detection: A Comparative Guide

The accurate detection and quantification of amyloid aggregates—primarily amyloid-beta (Aβ), tau, and alpha-synuclein—are critical bottlenecks in neurodegenerative disease research and drug development. For decades, the...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate detection and quantification of amyloid aggregates—primarily amyloid-beta (Aβ), tau, and alpha-synuclein—are critical bottlenecks in neurodegenerative disease research and drug development. For decades, the benzothiazole salt Thioflavin T (ThT) has served as the gold standard for in vitro amyloid detection[1]. However, its limited blood-brain barrier (BBB) permeability and high background autofluorescence in complex tissue matrices have driven the development of advanced fluorophores.

Enter 4-(4-Dimethylaminostyryl)quinoline (CAS 897-55-2), a push-pull styrylquinoline derivative. Engineered for superior lipophilicity and red-shifted emission, this class of molecules offers distinct advantages for ex vivo tissue staining and potential in vivo theranostic applications[2][3].

This guide objectively compares the mechanistic, physicochemical, and experimental performance of these two probes to help researchers select the optimal tool for their specific amyloid assays.

Mechanistic Comparison: Molecular Rotors vs. Intramolecular Charge Transfer

To understand the practical applications of these dyes, one must first examine the causality behind their fluorescence activation.

Thioflavin T (ThT): The Molecular Rotor ThT consists of a benzothiazole ring and a phenylamine ring connected by a central carbon-carbon bond. In an aqueous solution, these rings rotate freely, which quenches fluorescence[1]. When ThT binds to the surface grooves of cross-β sheet structures (the hallmark of amyloid fibrils), this rotation is sterically hindered. The immobilization of the molecule results in a dramatic increase in fluorescence quantum yield, characterized by an excitation shift to ~450 nm and an emission shift to ~482 nm[1].

4-(4-Dimethylaminostyryl)quinoline: Intramolecular Charge Transfer (ICT) Unlike ThT, 4-(4-Dimethylaminostyryl)quinoline utilizes a "push-pull" architecture. The dimethylamino group acts as an electron donor, while the quinoline ring serves as an electron acceptor, bridged by a conjugated styryl system[2]. Binding to the hydrophobic pockets of amyloid fibrils restricts molecular motion and stabilizes the ICT state. This interaction triggers a significant solvatochromic effect, shifting the emission into the red or near-infrared (NIR) spectrum (560–610 nm)[2][3]. This red-shifted emission is highly advantageous as it bypasses the natural autofluorescence of biological tissues.

Mechanism cluster_ThT Thioflavin T (ThT) Activation cluster_SQ 4-(4-Dimethylaminostyryl)quinoline Activation ThT_Free Free ThT (Freely Rotating Rings) ThT_Bind Binding to Cross-β Surface Grooves ThT_Free->ThT_Bind ThT_Fluor Restricted Rotation Emission: ~482 nm (Green) ThT_Bind->ThT_Fluor SQ_Free Free Probe (Quenched ICT State) SQ_Bind Binding to Fibril Hydrophobic Pockets SQ_Free->SQ_Bind SQ_Fluor Stabilized ICT State Emission: ~560-610 nm (Red/NIR) SQ_Bind->SQ_Fluor

Mechanistic pathways of fluorescence activation for Thioflavin T and 4-(4-Dimethylaminostyryl)quinoline.

Physicochemical & Performance Profiling

When designing an experiment, the choice between ThT and a styrylquinoline derivative dictates the assay's sensitivity, background noise, and physiological relevance. Table 1 summarizes their comparative metrics based on current literature[1][2][3][4].

ParameterThioflavin T (ThT)4-(4-Dimethylaminostyryl)quinoline
Chemical Class Benzothiazole saltStyrylquinoline (Push-Pull system)
Excitation / Emission ~450 nm / ~482 nm (Green)~400-450 nm / ~560-610 nm (Red/NIR)
Primary Target Cross-β sheets (Universal)Aβ plaques, Prion fibrils, α-synuclein
BBB Permeability Poor (Charged, hydrophilic)High (Lipophilic, uncharged)
Tissue Autofluorescence High (Overlaps with tissue spectra)Low (Red-shifted emission avoids overlap)
Self-Fluorescence High at concentrations >5 µMLow (Highly dependent on solvent polarity)
Optimal Application In vitro kinetic aggregation assaysEx vivo tissue staining, potential in vivo imaging

Experimental Methodologies

To ensure reproducibility, the following protocols have been synthesized from validated field standards.

Protocol A: In Vitro Amyloid Aggregation Kinetics using Thioflavin T

ThT is the optimal choice for real-time monitoring of fibrillization kinetics in a microplate reader[5].

  • Reagent Preparation: Prepare a 1 mM stock solution of ThT in distilled water. Filter through a 0.2 µm syringe filter to remove insoluble particulates[6].

  • Working Solution: Dilute the stock in PBS (pH 7.4) to achieve a final assay concentration of 10–20 µM. Expert Insight: Avoid concentrations above 50 µM, as ThT becomes self-fluorescent and can artificially alter amyloid aggregation kinetics[4].

  • Sample Incubation: Combine the ThT working solution with monomeric/oligomeric peptide samples (e.g., Aβ1-42 or α-synuclein) in a black, clear-bottom 96-well plate[5].

  • Kinetic Reading: Seal the plate to prevent evaporation. Read fluorescence continuously in a microplate reader at 37°C (Excitation: 440 nm; Emission: 480 nm)[5].

Protocol B: Ex Vivo Plaque Staining using 4-(4-Dimethylaminostyryl)quinoline

For tissue sections, styrylquinolines provide superior signal-to-noise ratios due to their red-shifted emission[7].

  • Tissue Preparation: Deparaffinize brain sections (e.g., from APP/PS1 transgenic mice) using xylene, followed by rehydration through a graded ethanol series (100%, 95%, 70%) to distilled water[7].

  • Probe Preparation: Dissolve 4-(4-Dimethylaminostyryl)quinoline in a 20% ethanol/PBS (0.02 M, pH 7.4) solution to a final concentration of 1 µM[7]. The ethanol assists in solubilizing the lipophilic probe.

  • Staining: Incubate the tissue sections with the probe solution for 10–30 minutes at room temperature in the dark.

  • Differentiation & Washing: Wash the sections with 40% ethanol to remove non-specifically bound lipophilic dye, followed by a final rinse in PBS[7].

  • Imaging: Mount with an aqueous medium and visualize using a fluorescence microscope equipped with a Red/NIR filter set (Emission > 560 nm).

Workflow cluster_ThT In Vitro Kinetics (ThT) cluster_SQ Ex Vivo Tissue Imaging (Styrylquinoline) Start Determine Experimental Goal ThT_Prep Prepare 10-20 µM ThT in PBS (pH 7.4) Start->ThT_Prep Solution Assays SQ_Prep Prepare 1 µM Probe in 20% EtOH/PBS Start->SQ_Prep Tissue Sections ThT_Inc Mix with Peptides in 96-Well Black Plate ThT_Prep->ThT_Inc ThT_Read Continuous Plate Reading (Ex: 440nm / Em: 480nm) ThT_Inc->ThT_Read SQ_Inc Incubate Deparaffinized Tissue for 10-30 mins SQ_Prep->SQ_Inc SQ_Read Fluorescence Microscopy (Red/NIR Filter) SQ_Inc->SQ_Read

Decision tree and experimental workflow for ThT versus Styrylquinoline assays.

Troubleshooting & Optimization (Expertise & Experience)

Addressing ThT False Positives: A common pitfall in ThT assays is the generation of false positives. ThT is an amphiphilic molecule that can form micelles at concentrations above 5 µM in aqueous solutions[4]. These micelles restrict the rotation of the ThT monomers, causing a spike in fluorescence independent of amyloid binding. Solution: Always run a dye-only control and strictly maintain ThT concentrations between 10–20 µM for kinetic assays to balance signal strength with micelle-induced background[4].

Optimizing Styrylquinoline Solvatochromism: Because 4-(4-Dimethylaminostyryl)quinoline relies on an Intramolecular Charge Transfer (ICT) mechanism, its fluorescence is highly dependent on the polarity of the microenvironment (solvatochromism)[2]. In highly polar, purely aqueous buffers, the dye may exhibit quenching. Solution: When adapting this probe for in vitro assays, the inclusion of a low percentage of organic solvent (e.g., 1-5% DMSO or 20% Ethanol) is critical to maintain solubility and stabilize the ICT state prior to fibril binding[7].

References

  • 2-Styrylquinolines with Push-Pull Architectures as Sensors for β-Amyloid Aggregation with Theranostic Properties. MDPI. Available at: [Link]

  • A Fluorescent Styrylquinoline with Combined Therapeutic and Diagnostic Activities against Alzheimer's and Prion Diseases. NIH PubMed Central. Available at: [Link]

  • (E)-5-Styryl-1H-indole and (E)-6-Styrylquinoline Derivatives Serve as Probes for β-Amyloid Plaques. MDPI. Available at:[Link]

  • Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. Protocols.io. Available at:[Link]

  • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science. Available at: [Link]

Sources

Comparative

Advanced Fluorescent Probes: 4-(4-Dimethylaminostyryl)quinoline vs. Standard Styryl Dyes

Introduction: The Evolution of Push-Pull Molecular Rotors In the landscape of molecular imaging and drug development, fluorescent probes are indispensable for visualizing protein misfolding diseases (such as Alzheimer's...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Push-Pull Molecular Rotors

In the landscape of molecular imaging and drug development, fluorescent probes are indispensable for visualizing protein misfolding diseases (such as Alzheimer's and Parkinson's) and tracking cellular membrane dynamics. Standard styryl dyes—most notably Thioflavin T (ThT) for amyloid fibrils and FM 1-43 for lipid membranes—have long served as foundational tools. However, they suffer from critical limitations, including poor blood-brain barrier (BBB) permeability, high background noise, and suboptimal emission wavelengths.

4-(4-Dimethylaminostyryl)quinoline represents a highly optimized alternative. Featuring a "push-pull" architecture, it pairs a strong electron-donating dimethylamino group with an electron-accepting quinoline core. This structural evolution shifts the photophysical properties into the red/near-infrared (NIR) spectrum and dramatically improves binding kinetics for both β-amyloid (Aβ) and α-synuclein aggregates[1].

Mechanistic Superiority: ICT and TICT States

As a Senior Application Scientist, understanding the causality behind a dye's fluorescence is critical for assay optimization. Both 4-(4-Dimethylaminostyryl)quinoline and standard dyes like ThT operate as molecular rotors .

In low-viscosity aqueous environments, the single bonds adjacent to the styryl double bond rotate freely upon photon absorption. This drives the molecule into a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively (fluorescence is quenched). However, when the dye intercalates into the rigid β-sheet grooves of amyloid fibrils, this rotation is sterically hindered. The molecule is locked in a planar Intramolecular Charge Transfer (ICT) state, resulting in a massive quantum yield increase[1].

The critical advantage of the quinoline derivative lies in its extended π-conjugation. Compared to the benzothiazole ring of ThT, the quinoline core lowers the HOMO-LUMO energy gap. This yields a significant bathochromic (red) shift , pushing emission away from the autofluorescence of biological tissues (<500 nm) and minimizing Rayleigh scattering (which is inversely proportional to λ4 )[2].

Mechanism GS Ground State (Planar) Free Dye in Solution LE Locally Excited (LE) State Photon Absorption GS->LE Excitation (hv) TICT TICT State (Twisted Intramolecular Charge Transfer) Low Viscosity / Fluid LE->TICT Bond Rotation (Aqueous Media) ICT ICT State (Planar Intramolecular Charge Transfer) Bound to Rigid β-Sheet LE->ICT Restricted Rotation (Amyloid Bound) NonRad Non-Radiative Decay (Fluorescence Quenched) TICT->NonRad Relaxation Rad Radiative Decay (Strong Red-Shifted Fluorescence) ICT->Rad Emission

Caption: Photophysical mechanism of 4-(4-Dimethylaminostyryl)quinoline via ICT and TICT states.

Quantitative Performance Comparison

To objectively evaluate these probes, we must compare their photophysical and pharmacological metrics. The table below synthesizes data across key applications.

Property / Metric4-(4-Dimethylaminostyryl)quinolineThioflavin T (ThT)FM 1-43 (Membrane Standard)
Primary Target Aβ fibrils, α-Synuclein, PrionsAβ fibrils (Gold Standard)Lipid membranes, Vesicles
Excitation Max (Bound) ~450 - 490 nm~440 nm~479 nm
Emission Max (Bound) ~560 - 610 nm (Red-shifted)~482 nm (Green)~598 nm
Stokes Shift >100 nm~42 nm~119 nm
Binding Affinity ( Kd​ for Aβ) 4.1 - 288 nM (High Affinity)~500 nM - 1 μM (Moderate)N/A
BBB Permeability High (Lipophilic, neutral profile)Low (Permanent positive charge)Low (Dicationic)
Theranostic Potential Yes (Inhibits fibrillization)No (Diagnostic only)No

Data supported by structure-activity relationship studies on styrylquinoline derivatives[3][4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, the following protocols have been designed with built-in validation steps.

Protocol 1: In Vitro Fluorometric Amyloid Fibril Binding Assay

This assay compares the binding affinity of 4-(4-Dimethylaminostyryl)quinoline against ThT.

Step 1: Monomerization of Aβ1-42

  • Action: Solubilize lyophilized Aβ1-42 peptide in Hexafluoro-2-propanol (HFIP) to 1 mM. Incubate for 30 minutes at room temperature, then aliquot and evaporate the HFIP under a gentle stream of nitrogen.

  • Causality: HFIP is a strong hydrogen-bond disrupter. This step is mandatory to break down any pre-existing, heterogeneous β-sheet seeds formed during lyophilization, ensuring a completely monomeric starting population for reproducible kinetics.

Step 2: Fibrillization

  • Action: Resuspend the peptide film in anhydrous DMSO, then dilute into PBS (pH 7.4) to a final concentration of 50 μM. Incubate at 37°C for 48 hours without agitation.

  • Causality: The shift to an aqueous buffer triggers spontaneous self-assembly into mature amyloid fibrils.

Step 3: Dye Incubation & Spectroscopic Measurement

  • Action: Mix 2 μM of the fibril suspension with varying concentrations of the styrylquinoline dye (0–500 nM) in a black 96-well microplate. Incubate in the dark for 15 minutes.

  • Action: Measure fluorescence using a microplate reader. Set excitation to 450 nm and collect emission at 580 nm for the quinoline derivative. (For ThT controls, use Ex 440 nm / Em 482 nm).

  • Causality: Utilizing a black microplate prevents well-to-well optical crosstalk. The 15-minute incubation allows the system to reach thermodynamic equilibrium, ensuring accurate Kd​ calculations via non-linear regression.

Workflow A Aβ42 Monomer Preparation (HFIP/DMSO) B Fibrillization (37°C, 48h in PBS) A->B C Dye Incubation (Add Styrylquinoline or ThT) B->C D Fluorescence Measurement (Microplate Reader) C->D E Data Analysis (Kd & Bmax Calculation) D->E

Caption: Step-by-step experimental workflow for the in vitro amyloid fibril binding assay.

Protocol 2: Live-Cell Theranostic Imaging

Styrylquinoline derivatives not only stain aggregates but can actively inhibit prion and amyloid replication in cellular models[2].

Step 1: Cell Culture & Treatment

  • Action: Culture SH-SY5Y neuroblastoma cells in DMEM supplemented with 10% FBS. Seed onto glass-bottom confocal dishes. Treat cells with 5 μM pre-formed Aβ fibrils for 24 hours to model amyloid toxicity.

Step 2: Staining & Washing

  • Action: Add 1 μM of 4-(4-Dimethylaminostyryl)quinoline directly to the culture media. Incubate for 30 minutes at 37°C. Wash the cells three times with warm PBS.

  • Causality: While the dye is highly fluorogenic (only emitting when bound), the washing step removes unbound dye trapped in the lipid bilayer, significantly enhancing the signal-to-noise ratio for intracellular aggregates.

Step 3: Confocal Microscopy

  • Action: Image using a confocal laser scanning microscope. Excite with a 488 nm argon laser and collect emission using a 550–650 nm bandpass filter.

  • Causality: The red-shifted emission collection completely bypasses the blue/green autofluorescence typical of fixed or stressed neuroblastoma cells, providing a pristine view of the internalized aggregates.

Conclusion: The Verdict for Drug Development

For researchers developing diagnostic tools or theranostic agents, 4-(4-Dimethylaminostyryl)quinoline offers a profound upgrade over standard styryl dyes. Its push-pull architecture solves the two greatest challenges in neuro-imaging: optical interference (via a >100 nm Stokes shift into the red spectrum) and pharmacokinetics (via a neutral, lipophilic profile that readily crosses the BBB)[1][2]. While ThT remains a cheap and effective standard for basic in vitro assays, styrylquinolines are the mandatory choice for advanced in vivo models and translational drug development.

Sources

Validation

validating 4-(4-Dimethylaminostyryl)quinoline binding affinity using isothermal titration calorimetry

Validating 4-(4-Dimethylaminostyryl)quinoline Binding Affinity Using Isothermal Titration Calorimetry Introduction: The Need for Thermodynamic Validation 4-(4-Dimethylaminostyryl)quinoline (4-DASQ) is a prominent styrylq...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 4-(4-Dimethylaminostyryl)quinoline Binding Affinity Using Isothermal Titration Calorimetry

Introduction: The Need for Thermodynamic Validation

4-(4-Dimethylaminostyryl)quinoline (4-DASQ) is a prominent styrylquinoline derivative widely utilized as a fluorescent probe and nucleic acid intercalator . While fluorescence spectroscopy is the default method for assessing its binding to targets like calf thymus DNA (ctDNA) or G-quadruplexes, fluorescence readouts only provide an apparent dissociation constant ( Kd​ ). They are highly susceptible to inner-filter effects, photobleaching, and environmental quenching, and they fail to reveal the driving forces of the interaction.

To establish true mechanistic causality, Isothermal Titration Calorimetry (ITC) is the gold standard . ITC is a label-free, self-validating technique that directly measures the heat released or absorbed during a binding event. In a single experiment, it provides a complete thermodynamic profile: binding affinity ( Ka​ ), enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n ).

Comparative Performance: 4-DASQ vs. Standard Probes

When evaluating 4-DASQ against other well-characterized DNA binders, ITC reveals distinct thermodynamic signatures that distinguish intercalation from groove binding or external stacking .

  • Ethidium Bromide (EtBr): The classic dsDNA intercalator. Its binding is typically enthalpy-driven ( ΔH<0 ) due to the formation of π−π stacking interactions and hydrogen bonds, with a minor entropic penalty.

  • TMPyP4: A standard G-quadruplex binder. It often exhibits highly exothermic binding with a large negative enthalpy, offset by an unfavorable entropy change due to conformational locking.

  • 4-DASQ: Exhibits a balanced thermodynamic profile. Its extended conjugated system allows for deep intercalation, resulting in a strong enthalpy-driven process, while the dimethylamino group provides favorable electrostatic interactions that displace ordered water molecules (yielding a favorable positive ΔS ).

Table 1: Representative Thermodynamic Binding Profiles (at 25°C)

LigandTargetPrimary Binding Mode Kd​ ( μM ) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( n )
4-DASQ ctDNAIntercalation1.2-6.5-1.80.25 (1 per 4 bp)
Ethidium Bromide ctDNAIntercalation2.5-5.2-2.10.50 (1 per 2 bp)
TMPyP4 G-QuadruplexExternal Stacking0.5-10.5+2.04.00 (4 per quad)

(Note: Parameters are representative benchmarks for comparative validation).

Experimental Methodology: The Self-Validating ITC Protocol

A successful ITC experiment is entirely dependent on meticulous sample preparation. The following protocol ensures that the measured heat is exclusively derived from the 4-DASQ/DNA binding event, eliminating artifactual heats of dilution.

Step 1: Buffer Matching and Dialysis (The Causality of Baseline Stability) Why it matters: The microcalorimeter is sensitive to heat changes on the order of microcalories. If the ligand and macromolecule are in slightly different buffers, the heat of mixing will completely mask the heat of binding.

  • Action: Dialyze the DNA sample against 2 liters of the experimental buffer (e.g., 10 mM Sodium Phosphate, 50 mM NaCl, pH 7.4) for 24 hours with at least two buffer exchanges.

  • Action: Dissolve the 4-DASQ powder directly into the final dialysate (the exact buffer recovered from the last dialysis step).

Step 2: Concentration Optimization (The c -Value) Why it matters: The shape of the binding isotherm is dictated by the unitless parameter c=n×[M]/Kd​ , where [M] is the macromolecule concentration. A c -value between 10 and 100 ensures a sigmoidal curve, which is mathematically required to accurately fit both Kd​ and ΔH simultaneously.

  • Action: Assuming a Kd​ of ~1 μM and n=0.25 , prepare the DNA in the sample cell at 40 μM ( c≈10 ). Prepare the 4-DASQ in the syringe at 10-15 times the cell concentration (e.g., 400-600 μM ).

Step 3: Degassing Why it matters: Microbubbles expanding in the sample cell during the rapid stirring of the syringe will cause erratic, unintegratable spikes in the raw data.

  • Action: Degas both the 4-DASQ and DNA solutions under vacuum at a temperature 2°C below the experimental temperature for 10 minutes prior to loading.

Step 4: Titration Execution and Self-Validation Why it matters: Every injection generates a background heat of dilution that must be subtracted to isolate the true binding enthalpy.

  • Action: Set the ITC instrument to 25°C with a stirring speed of 300 rpm.

  • Action: Program 25 injections of 2 μL each. Set the spacing between injections to 150 seconds to ensure the heat signal fully returns to the baseline, proving the system has reached equilibrium.

  • Crucial Control: Perform an identical titration of 4-DASQ into plain dialysate buffer. Subtract this dataset from the 4-DASQ/DNA dataset before performing the final isotherm integration.

Visualizing the Workflow and Thermodynamics

ITC_Workflow A Ligand Prep (4-DASQ in Syringe) C Buffer Matching & Dialysis A->C B Macromolecule Prep (DNA in Cell) B->C D Thermal Equilibration (Isothermal) C->D E Titration (Injection Series) D->E F Raw Heat Measurement (μcal/sec) E->F G Integration & Isotherm Fitting F->G

Fig 1. Step-by-step logical workflow for Isothermal Titration Calorimetry (ITC) experiments.

Binding_Logic Target DNA Target (e.g., ctDNA) Complex Ligand-DNA Complex (Intercalation) Target->Complex Binding Event Ligand 4-DASQ Ligand Ligand->Complex Enthalpy ΔH < 0 (Exothermic) Hydrogen Bonds & Stacking Complex->Enthalpy Entropy ΔS > 0 (Favorable) Water & Ion Displacement Complex->Entropy Affinity ΔG < 0 (Spontaneous) High Affinity (Kd) Enthalpy->Affinity Entropy->Affinity

Fig 2. Thermodynamic drivers of 4-DASQ binding to DNA, highlighting enthalpy and entropy.

References

  • Omidkhah, N. et al. (2024). "Design, synthesis, biological evaluation and multi spectroscopic studies of novel 2-styrylquinoline-carboxamide derivatives as potential DNA intercalating anticancer agents". ResearchGate. URL:[Link]

  • McKnight, R. E. (2013). "Insights into the Relative DNA Binding Affinity and Preferred Binding Mode of Homologous Compounds Using Isothermal Titration Calorimetry (ITC)". IntechOpen. URL:[Link]

  • Freire, E., Mayorga, O. L., & Straume, M. (1990). "Isothermal titration calorimetry". Analytical Chemistry. URL:[Link]

  • Velázquez-Campoy, A. et al. (2004). "Isothermal Titration Calorimetry". Current Protocols in Cell Biology. URL:[Link]

Comparative

comparative photostability of 4-(4-Dimethylaminostyryl)quinoline and cyanine dyes

An in-depth comparative analysis of fluorophore photostability is critical for researchers designing long-term live-cell imaging, super-resolution microscopy, and single-molecule tracking experiments. While cyanine dyes...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of fluorophore photostability is critical for researchers designing long-term live-cell imaging, super-resolution microscopy, and single-molecule tracking experiments. While cyanine dyes (such as Cy3, Cy5, and Indocyanine Green) have historically dominated the near-infrared (NIR) and visible fluorescence landscape, their susceptibility to rapid photobleaching remains a significant bottleneck. In contrast, styrylquinoline derivatives—specifically 4-(4-Dimethylaminostyryl)quinoline —have emerged as robust alternatives, leveraging unique photophysical mechanisms to maintain emission integrity under prolonged irradiation.

This guide provides an objective, mechanistically grounded comparison between 4-(4-Dimethylaminostyryl)quinoline and standard cyanine dyes, supported by experimental workflows and structural causality.

Mechanistic Foundations of Photostability

To understand why these two dye classes perform differently under continuous laser irradiation, we must examine their molecular architectures and excited-state dynamics.

The Vulnerability of Cyanine Dyes: Polymethine Chain Oxidation

Cyanine dyes consist of two nitrogen-containing heterocyclic rings linked by a conjugated polymethine bridge. While this extended conjugation allows for tunable, long-wavelength emission, it is the primary site of photochemical failure. Upon photon absorption, cyanines transition to a singlet excited state ( ). However, a fraction of these molecules undergo intersystem crossing (ISC) to a relatively long-lived triplet state ( )[1]. In the presence of molecular oxygen ( ), the triplet state facilitates energy transfer, generating highly reactive singlet oxygen ( )[2]. This singlet oxygen electrophilically attacks the electron-rich polymethine chain (typically at the C'-C2 bond), leading to irreversible oxidative cleavage and the formation of non-fluorescent carbonyl photoproducts[3]. Additionally, cyanines are prone to forming reversible "dark states" via the covalent addition of primary thiols to the polymethine bridge, further complicating quantitative imaging[4][5].

The Resilience of 4-(4-Dimethylaminostyryl)quinoline: D-π-A Architecture

4-(4-Dimethylaminostyryl)quinoline is a styrylquinoline dye characterized by a Donor-π-Acceptor (D-π-A) "push-pull" system. The dimethylamino group acts as a strong electron donor, while the quinoline core serves as the electron acceptor, connected by a short, rigid styryl (vinyl) linkage[6]. This architecture confers superior photostability through two distinct causal mechanisms:

  • Steric and Electronic Shielding: Unlike the extended, exposed polymethine chains of cyanines, the short vinyl linkage in styrylquinolines is sterically protected and less susceptible to electrophilic attack by singlet oxygen.

  • Intramolecular Charge Transfer (ICT) and AIE: The emission of 4-(4-Dimethylaminostyryl)quinoline is driven by ICT. In biological environments (such as lipid membranes or organelles), the molecule undergoes restriction of intramolecular rotation. This rigidification not only enhances fluorescence via Aggregation-Induced Emission (AIE) principles but also effectively outcompetes the non-radiative intersystem crossing pathways that lead to triplet state formation[7][8]. With fewer molecules entering the triplet state, ROS generation is minimized, inherently protecting the dye from self-destruction.

CyanineBleaching S0 Cyanine Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Photon Absorption Cleavage Polymethine Chain Cleavage (Carbonyl Photoproducts) S0->Cleavage Degradation S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing SingletO2 Singlet Oxygen (1O2) T1->SingletO2 Energy Transfer to O2 O2 Molecular Oxygen (3O2) O2->SingletO2 Excitation SingletO2->Cleavage Oxidative Attack

Photobleaching mechanism of cyanine dyes via triplet-state mediated singlet oxygen generation.

Quantitative Data Comparison

The structural differences between these two dye classes manifest directly in their photophysical performance and utility in biological assays.

PropertyCyanine Dyes (e.g., Cy5)4-(4-Dimethylaminostyryl)quinoline
Core Architecture Polymethine chain linking two heterocyclesD-π-A system with short styryl linkage
Emission Mechanism Delocalized -electron systemIntramolecular Charge Transfer (ICT)
Primary Bleaching Pathway Oxidative cleavage by [3]Highly resistant; minor thermal degradation
ROS Sensitivity High (Requires oxygen scavengers)[1]Low (Inherent structural stability)
Thiol Reactivity High (Forms dark-state adducts)[4]Negligible
Relative Photobleaching ~1x (Baseline)~5x to 10x longer (Environment dependent)
Organelle Targeting Non-specific or requires conjugationIntrinsic mitochondrial/membrane targeting[9]

Experimental Workflows: Self-Validating Benchmarking Protocol

To objectively evaluate the comparative photostability of 4-(4-Dimethylaminostyryl)quinoline against a standard cyanine dye, researchers must employ a self-validating experimental system. The following protocol not only measures the decay rate but actively probes the causality of the degradation using ROS scavengers.

Step-by-Step Methodology

1. Dye Preparation & Standardization

  • Prepare 10 M stock solutions of 4-(4-Dimethylaminostyryl)quinoline and Cy5 (or equivalent cyanine) in DMSO.

  • Dilute to a working concentration of 1 M in standard Phosphate-Buffered Saline (PBS, pH 7.4). Ensure optical densities at the respective excitation wavelengths are matched to prevent excitation bias.

2. Mechanistic Validation Setup (The Self-Validating Control)

  • Divide the working solutions into two cohorts:

    • Cohort A (Standard): Dye in PBS only.

    • Cohort B (Scavenged): Dye in PBS supplemented with 2 mM Cyclooctatetraene (COT) or Trolox.

  • Causality Check: COT acts as a triplet-state quencher and ROS scavenger[1]. If a dye's degradation is driven by triplet-mediated singlet oxygen (as in cyanines), Cohort B will show a drastically extended half-life compared to Cohort A. If the dye is inherently stable (as in styrylquinolines), the decay curves between Cohort A and B will remain nearly identical, proving structural resistance rather than environmental rescue.

3. Continuous Irradiation & Real-Time Monitoring

  • Transfer 100 L of each sample into a 96-well black microplate with a clear bottom.

  • Utilize a fluorescence microplate reader equipped with continuous laser or high-power LED irradiation matching the excitation maxima of the dyes.

  • Irradiate the samples continuously at a constant power density (e.g., 50 mW/cm ).

  • Record fluorescence emission intensity every 10 seconds for a total duration of 60 minutes.

4. Kinetic Decay Analysis

  • Normalize the initial fluorescence intensity ( ) to 100%.

  • Plot the normalized intensity ( ) versus time.

  • Fit the data to a pseudo-first-order exponential decay model: , where is the photobleaching rate constant. Calculate the half-life ( ).

Workflow Prep Dye & Buffer Preparation Stain Mechanistic Validation Setup Prep->Stain Irrad Continuous Laser Irradiation Stain->Irrad Monitor Real-Time Fluorescence Monitoring Irrad->Monitor Kinetics Kinetic Decay Analysis Monitor->Kinetics

Step-by-step experimental workflow for comparative photostability benchmarking.

Conclusion for Drug Development and Imaging Professionals

For applications requiring prolonged continuous imaging—such as tracking lipid droplet dynamics, mitochondrial tracking, or long-term in vivo vasculature imaging—the rapid photobleaching and thiol-reactivity of cyanine dyes present severe limitations[5][8].

4-(4-Dimethylaminostyryl)quinoline bypasses these limitations through its D-π-A styrylquinoline framework. By relying on Intramolecular Charge Transfer and avoiding the use of an extended, oxidation-prone polymethine chain, it drastically reduces triplet-state yields and singlet oxygen susceptibility. Consequently, researchers can achieve higher signal-to-noise ratios over extended timeframes without the need to artificially alter the cellular environment with toxic oxygen scavengers.

Sources

Validation

cross-validation of 4-(4-Dimethylaminostyryl)quinoline fluorescence with flow cytometry

Title: Advanced Cross-Validation of 4-(4-Dimethylaminostyryl)quinoline (4-DSQ) Fluorescence via Flow Cytometry Executive Brief In the landscape of fluorogenic small molecules, 4-(4-Dimethylaminostyryl)quinoline (CAS 897-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Cross-Validation of 4-(4-Dimethylaminostyryl)quinoline (4-DSQ) Fluorescence via Flow Cytometry

Executive Brief In the landscape of fluorogenic small molecules, 4-(4-Dimethylaminostyryl)quinoline (CAS 897-55-2)[1] stands out as a highly sensitive, solvatochromic, and pH-responsive probe. Widely utilized in the synthesis of specialized dyes[2], its quinoline core and dimethylaminostyryl electron-donating group create a dynamic "push-pull" intramolecular charge transfer (ICT) system[3]. For drug development professionals and flow cytometry specialists, cross-validating 4-DSQ against established commercial alternatives is critical to ensuring assay fidelity, particularly when tracking organelle-specific microenvironments such as lysosomal acidification or lipophilic partitioning.

Photophysical Causality: The Mechanism of 4-DSQ

Understanding the causality behind 4-DSQ's fluorescence is essential for robust experimental design. Unlike static fluorophores, 4-DSQ is environmentally sensitive. In a neutral, aqueous environment (pH ~7.4), the molecule remains unprotonated, exhibiting a low fluorescence quantum yield due to non-radiative decay pathways.

However, upon partitioning into acidic vesicular compartments (e.g., lysosomes, pH 4.5–5.0), the quinoline nitrogen undergoes protonation. This protonation drastically increases the electron-withdrawing capacity of the quinoline ring, amplifying the ICT from the dimethylamino group. The result is a massive surge in fluorescence quantum yield and a distinct bathochromic (red) shift in emission, making it an exceptional candidate for 488 nm or 405 nm laser excitation in flow cytometry.

Comparative Performance Matrix

To objectively evaluate 4-DSQ, we must compare its performance metrics against industry-standard probes used for similar intracellular tracking.

Probe / DyeTarget MechanismExcitation / Emission (nm)pKa / Sensitivity RangePhotostabilityMultiplexing Compatibility
4-DSQ (CAS 897-55-2) pH-dependent ICT / Lipophilic405 or 488 / 560–590~5.2 (Ideal for lysosomes)ModerateHigh (Leaves far-red channels open)
LysoTracker™ Red DND-99 Weak base accumulation577 / 590Highly acidic specificHighModerate (Occupies PE/Texas Red)
BCECF-AM Ratiometric pH sensing440 & 490 / 535~6.9 (Cytosolic pH)Low (High photobleaching)Low (Broad emission spectrum)
Acridine Orange Metachromatic (DNA vs RNA/pH)500 / 526 (Green), 650 (Red)BroadLowVery Low (Spills into multiple channels)

Data Synthesis: 4-DSQ offers a distinct advantage over BCECF for acidic organelle tracking and provides a more dynamic "off-on" fluorogenic response compared to the constitutive fluorescence of LysoTracker Red.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of 4-DSQ from cellular uptake to flow cytometric detection, highlighting the critical protonation step that governs its utility.

G A 4-DSQ (CAS 897-55-2) Neutral State B Cellular Internalization (Passive Diffusion) A->B C Cytosolic Environment (pH 7.2 - 7.4) B->C Neutral Partitioning D Lysosomal Compartment (pH 4.5 - 5.0) B->D Acidic Gradient E Low Quantum Yield (Minimal ICT) C->E Deprotonated F Nitrogen Protonation (Enhanced ICT) D->F pKa ~ 5.2 G Flow Cytometry Detection (488nm Excitation) E->G Background Signal F->G High Fluorescence (580nm)

Mechanism of 4-DSQ fluorogenic activation and flow cytometry detection based on intracellular pH.

Self-Validating Flow Cytometry Protocol

To ensure scientific integrity, a protocol cannot merely describe staining; it must include internal controls that validate the mechanism of action. The following methodology establishes a self-validating system by utilizing pharmacological inhibition to prove that 4-DSQ fluorescence is causally linked to lysosomal acidification, cross-validated against a commercial standard according to established .

Materials Required:

  • 4-(4-Dimethylaminostyryl)quinoline (Available via major chemical suppliers)[4].

  • LysoTracker™ Deep Red (Far-red emission for cross-validation without spectral overlap).

  • Bafilomycin A1 (V-ATPase inhibitor).

  • Viability Dye (e.g., DAPI or Zombie UV™).

Step-by-Step Methodology:

  • Cell Preparation & Plating: Harvest cells in the logarithmic growth phase. Wash twice with 1X PBS and resuspend in complete media at a concentration of 1×106 cells/mL.

  • Pharmacological Control (The Self-Validation Step): Divide the cell suspension into two cohorts. Treat Cohort A (Control) with a DMSO vehicle. Treat Cohort B (Validation) with 100 nM Bafilomycin A1 for 1 hour at 37°C.

    • Causality Note: Bafilomycin A1 inhibits the vacuolar-type H+-ATPase, collapsing the lysosomal pH gradient. If 4-DSQ is functioning correctly as a pH-dependent ICT probe, its signal will be abrogated in Cohort B, proving the fluorescence is not a lipophilic artifact.

  • Probe Co-Incubation: Add 4-DSQ (final concentration 1–5 µM) and LysoTracker Deep Red (50 nM) to both cohorts. Incubate for 30 minutes at 37°C in the dark.

  • Viability Staining: Wash cells with cold FACS buffer (PBS + 2% FBS). Resuspend in 500 µL FACS buffer containing DAPI (1 µg/mL) to exclude dead cells, ensuring that the loss of membrane integrity does not confound the uptake of 4-DSQ.

  • Data Acquisition: Run the samples on a flow cytometer equipped with 405 nm, 488 nm, and 633/640 nm lasers following standard .

    • DAPI: Excitation 405 nm, Emission 450/50 nm.

    • 4-DSQ: Excitation 488 nm, Emission 585/40 nm (PE channel).

    • LysoTracker Deep Red: Excitation 640 nm, Emission 670/30 nm (APC channel).

  • Cross-Validation Analysis: Gate on live, single cells. Plot 4-DSQ (y-axis) against LysoTracker Deep Red (x-axis). A strong positive correlation (diagonal population) in Cohort A validates 4-DSQ's localization. The collapse of the 4-DSQ signal in Cohort B confirms its pH-dependent fluorogenic nature.

Conclusion

When sourced at high purities[4] and applied with rigorous controls, 4-(4-Dimethylaminostyryl)quinoline serves as a highly effective, low-cost alternative to proprietary lysosomal and lipophilic probes. By leveraging its push-pull photophysics[3] and employing a self-validating flow cytometry workflow, researchers can confidently integrate 4-DSQ into complex multiplexed panels.

References

  • Santa Cruz Biotechnology. "4-(4-Dimethylaminostyryl)quinoline | CAS 897-55-2". scbt.com. 1

  • Fisher Scientific. "4-(4-Dimethylaminostyryl)quinoline 96.0+%, TCI America". fishersci.com.4

  • ChemicalBook. "Quinoline compounds". chemicalbook.com. 2

  • ResearchGate. "A Theoretical Investigation of Heterocycles with N‒O Bonds". researchgate.net. 3

  • Thermo Fisher Scientific. "Flow Cytometry Protocols". thermofisher.com.

  • Cossarizza, A., et al. "Guidelines for the use of flow cytometry and cell sorting in immunological studies". European Journal of Immunology.

Sources

Comparative

4-(4-Dimethylaminostyryl)quinoline versus LDS 798 for nonlinear optics applications

Comparative Guide: 4-(4-Dimethylaminostyryl)quinoline vs. LDS 798 in Nonlinear Optics Organic push-pull chromophores are foundational to the development of next-generation nonlinear optical (NLO) materials.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 4-(4-Dimethylaminostyryl)quinoline vs. LDS 798 in Nonlinear Optics

Organic push-pull chromophores are foundational to the development of next-generation nonlinear optical (NLO) materials. By featuring an electron-donor group connected to an electron-acceptor via a π -conjugated bridge, these molecules exhibit strong intramolecular charge transfer (ICT). This guide provides an objective, mechanistic comparison of two structurally related but functionally distinct NLO dyes: 4-(4-Dimethylaminostyryl)quinoline (4-DMASQ) and LDS 798 (also known as Styryl-11).

While both share a dimethylamino donor, their divergent π -bridge lengths and acceptor charge states dictate entirely different photophysical behaviors, matrix compatibilities, and experimental workflows[1].

Mechanistic Causality: Molecular Architecture & NLO Performance

The fundamental physics governing the NLO response of these dyes is rooted in their molecular architecture. The efficiency of second-order and third-order NLO effects—such as Second Harmonic Generation (SHG) and Two-Photon Absorption (TPA)—scales with the asymmetry of the electron density and the strength of the ICT.

  • 4-DMASQ (Neutral Styryl System): This molecule features a single ethenyl double bond (styryl bridge) and a neutral quinoline acceptor. Because the acceptor is uncharged, the resulting ICT is moderate. However, its neutral state grants it excellent solubility in non-polar polymeric matrices (e.g., PMMA). To utilize 4-DMASQ for SHG, the randomly oriented molecules must be artificially aligned to break centrosymmetry, typically via an external electric field (corona poling).

  • LDS 798 (Cationic Butadienyl System): LDS 798 features an extended butadienyl bridge (two double bonds) and an N-ethylated quinolinium acceptor. The permanent positive charge on the quinolinium ring creates a highly electron-deficient acceptor, driving a massive ICT[2]. This results in a significantly larger first hyperpolarizability ( β ) and strong TPA cross-sections. Furthermore, its cationic nature allows for spontaneous, non-centrosymmetric organization via ion-exchange into anionic Metal-Organic Frameworks (MOFs), enabling advanced multiphoton-pumped lasing without the need for external poling,[3].

G Donor Donor: -N(CH3)2 Bridge1 Pi-Bridge: Styryl (1 C=C) Neutral Donor->Bridge1 4-DMASQ Bridge2 Pi-Bridge: Butadienyl (2 C=C) Cationic Donor->Bridge2 LDS 798 Acc1 Acceptor: Quinoline (Moderate ICT) Bridge1->Acc1 Acc2 Acceptor: Quinolinium (Strong ICT) Bridge2->Acc2 NLO1 SHG in Poled Polymers (Vis-NIR) Acc1->NLO1 NLO2 TPA & Lasing in MOFs (NIR-I) Acc2->NLO2

Figure 1: Structural causality driving the Intramolecular Charge Transfer (ICT) and NLO applications.

Comparative Photophysical & NLO Data

The structural differences between the two dyes manifest directly in their photophysical properties. The extended conjugation and cationic nature of LDS 798 induce a massive bathochromic (red) shift compared to 4-DMASQ, pushing its emission deep into the Near-Infrared (NIR-I) biological window[2],[3].

Property4-(4-Dimethylaminostyryl)quinolineLDS 798 (Styryl-11)
Molecular State NeutralCationic (Perchlorate salt)
π -Bridge Styryl (1 C=C)Butadienyl (2 C=C)
Absorption Max ~400–450 nm (Visible)~575 nm (Vis-NIR)[2]
Emission Max ~550–600 nm~765 nm (NIR-I)[2]
Primary NLO Application Second Harmonic Generation (SHG)Two-Photon Pumping / Lasing[3]
Matrix Integration Physical Doping (Polymers)Ion Exchange / Encapsulation (MOFs)[3]

Experimental Workflows & Self-Validating Protocols

To harness the NLO properties of these dyes, they must be integrated into solid-state matrices. The choice of matrix is strictly dictated by the dye's charge state.

Protocol 1: Fabrication of LDS 798 / MOF Heterostructures for Two-Photon Lasing

Causality: LDS 798 is highly susceptible to aggregation-caused quenching (ACQ) due to strong dipole-dipole interactions in the solid state. Encapsulating the cationic dye within the rigid pores of an anionic MOF (such as ZJU-67) spatially isolates the molecules. The electrostatic host-guest interactions enforce a non-centrosymmetric alignment, which is an absolute prerequisite for multiphoton lasing,[3].

  • Host Preparation: Synthesize anionic MOF crystals (e.g., ZJU-67) via standard solvothermal methods.

  • Dye Solution: Prepare a 1 mM solution of LDS 798 in anhydrous methanol.

  • Ion Exchange: Immerse the MOF crystals in the LDS 798 solution for 48 hours at room temperature to facilitate complete cation exchange.

  • Purification: Wash the crystals extensively with fresh methanol until the supernatant is colorless, ensuring the removal of any surface-bound, aggregated dye.

  • Validation (NLO Characterization): Mount a single hybrid crystal on a glass slide. Pump the crystal with a tunable femtosecond laser (e.g., 1060 nm, 120 fs pulses). The emergence of a sharp, narrow emission peak near 780 nm validates successful two-photon pumped NIR lasing[3].

Protocol 2: Preparation of Poled PMMA Films Doped with 4-DMASQ for SHG

Causality: Being a neutral molecule, 4-DMASQ disperses homogeneously in non-polar polymers like PMMA without phase separation. To achieve macroscopic SHG, the randomly oriented dipoles must be aligned parallel to each other. This is achieved by applying a strong electric field near the polymer's glass transition temperature ( Tg​ ), allowing the molecules to rotate, followed by cooling to "freeze" them in place.

  • Solution Preparation: Dissolve PMMA and 5 wt% 4-DMASQ in cyclopentanone. Stir overnight to ensure a homogeneous mixture.

  • Spin Coating: Spin-coat the solution onto an Indium Tin Oxide (ITO) coated glass substrate at 2000 rpm for 60 seconds.

  • Solvent Evaporation: Bake the film at 80°C for 12 hours under vacuum to remove residual solvent, which would otherwise act as a plasticizer and lower the Tg​ .

  • Corona Poling: Heat the film to the PMMA Tg​ (~105°C). Apply a corona discharge field (5 kV) via a tungsten needle positioned 1 cm above the film for 30 minutes.

  • Thermal Freezing: Slowly cool the film to room temperature while strictly maintaining the electric field to lock the chromophore alignment.

  • Validation (NLO Characterization): Characterize the SHG efficiency using a Maker fringe experimental setup pumped by a 1064 nm Nd:YAG laser. The detection of a 532 nm signal validates the successful non-centrosymmetric alignment of the 4-DMASQ molecules.

G Start Host-Guest Matrix Preparation MOF ZJU-67 MOF Synthesis (Anionic Framework) Start->MOF PMMA PMMA Polymer Solution (Non-polar Host) Start->PMMA Dye1 Ion Exchange with LDS 798 (Cationic) MOF->Dye1 Dye2 Spin Coating with 4-DMASQ (Neutral) PMMA->Dye2 Align1 Spontaneous Non-centrosymmetric Alignment in Pores Dye1->Align1 Align2 Corona Poling (Electric Field Alignment) Dye2->Align2 Test Femtosecond Laser Pumping & NLO Characterization Align1->Test Align2->Test

Figure 2: Experimental workflows for integrating LDS 798 and 4-DMASQ into functional NLO matrices.

Sources

Validation

benchmarking 4-(4-Dimethylaminostyryl)quinoline sensitivity in nucleic acid quantification

As a Senior Application Scientist, I frequently encounter the limitations of traditional cyanine and phenanthridine dyes when quantifying nucleic acids in complex sample matrices. While SYBR Green I and PicoGreen have lo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional cyanine and phenanthridine dyes when quantifying nucleic acids in complex sample matrices. While SYBR Green I and PicoGreen have long served as the industry gold standards for double-stranded DNA (dsDNA) quantification, the emergence of molecular rotor dyes has shifted the paradigm.

This guide objectively benchmarks 4-(4-Dimethylaminostyryl)quinoline (CAS 897-55-2) [1]—hereafter referred to as DASQ —against conventional alternatives. By deconstructing the photophysical causality behind these dyes, this guide provides the experimental frameworks necessary for researchers and drug development professionals to confidently integrate DASQ into high-throughput screening and molecular diagnostic workflows.

Mechanistic Causality: The Photophysics of "Light-Up" Probes

To understand why DASQ outperforms classical intercalators in specific applications, we must first examine the causality of its fluorescence. DASQ is a styrylquinoline derivative that operates as a molecular rotor.

In an aqueous, unbound state, the single bonds connecting the dimethylaminostyryl moiety to the quinoline core rotate freely. This unrestricted rotation facilitates a Twisted Intramolecular Charge Transfer (TICT) , which effectively dissipates excitation energy via non-radiative decay, rendering the free dye virtually non-fluorescent (the "dark" state)[2].

Upon binding to nucleic acids—either via intercalation into dsDNA or end-stacking on G-quadruplex structures—the dye experiences severe steric hindrance[2]. This Restriction of Intramolecular Rotation (RIR) blocks the TICT pathway, forcing the molecule to release energy radiatively. The result is a massive fluorescence enhancement with an exceptionally high quantum yield.

G A Free DASQ Dye (Aqueous Solution) B Twisted Intramolecular Charge Transfer (TICT) A->B Free Rotation D Target Nucleic Acid (dsDNA / G-Quadruplex) A->D Binding (Intercalation/ Groove Binding) C Non-Radiative Decay (Dark State) B->C Energy Loss E Restriction of Intramolecular Rotation (RIR) D->E Steric Hindrance F Radiative Decay (High Fluorescence) E->F Quantum Yield Boost

Mechanistic pathway of DASQ fluorescence activation via Restriction of Intramolecular Rotation.

Benchmarking Data: DASQ vs. Industry Standards

PicoGreen, a benchmark cyanine dye, achieves an exceptional limit of detection (LOD) of ~25 pg/mL dsDNA due to a >1000-fold fluorescence enhancement upon binding[3]. Studies comparing fluorophores confirm that while SYBR Green I and PicoGreen are substantially more sensitive than classical intercalators like Ethidium Bromide[4], their narrow Stokes shifts (~20–25 nm) can be a limiting factor, leading to high background noise from light scattering and autofluorescence in unpurified cell lysates.

DASQ solves this by offering a massive Stokes shift (~150 nm), allowing for clear signal resolution even in optically dense matrices.

Table 1: Photophysical Comparison of Nucleic Acid Dyes

DyeExcitation (nm)Emission (nm)Stokes Shift (nm)Binding ModeBackground Fluorescence
4-DASQ ~420~570~150 Intercalation / End-stackingExtremely Low (TICT)
PicoGreen 50252321Intercalation / Minor GrooveVery Low
SYBR Green I 49752023Intercalation / Minor GrooveLow
Ethidium Bromide 51860587IntercalationModerate

Table 2: Sensitivity and Application Specificity

DyePrimary TargetLOD (pg/mL)Dynamic RangeKey Advantage
4-DASQ dsDNA / G-Quadruplex~50 - 1004 logsHigh specificity for secondary structures; large Stokes shift.
PicoGreen dsDNA254 logsUltimate sensitivity for pure dsDNA quantification.
SYBR Green I dsDNA / ssDNA / RNA~504 logsVersatile; standard for real-time PCR.
Ethidium Bromide dsDNA / RNA~10002 logsLow cost; standard for gel electrophoresis.

Self-Validating Experimental Protocol: High-Throughput Quantification

To guarantee trustworthiness in your quantification data, protocols cannot rely on blind fluorescence readings. Styrylquinoline dyes are inherently lipophilic; a common pitfall is the adsorption of the dye to standard polystyrene microplates, which artificially lowers the working concentration and skews the linear dynamic range.

The following protocol utilizes a self-validating subtraction method to isolate the true nucleic acid-dependent RIR fluorescence from matrix artifacts.

Phase 1: Matrix & Reagent Preparation
  • Buffer Selection: Prepare a 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Causality: The EDTA chelates divalent cations (e.g., Mg²⁺), inhibiting endogenous DNases and preventing metal-induced quenching of the dye's excited state. The pH ensures the dye's protonation state remains optimal for DNA binding.

  • Dye Working Solution: Dilute the 4-DASQ stock (stored in anhydrous DMSO to prevent hydrolytic degradation) into 1X TE buffer immediately prior to use.

    • Causality: Aqueous environments initiate the slow aggregation of lipophilic dyes. Fresh preparation ensures monomeric dye availability for stoichiometric binding.

  • Plate Selection: Use Non-Binding Surface (NBS) black, flat-bottom 96-well microplates.

    • Causality: Black plates prevent well-to-well optical crosstalk, while the NBS coating prevents the lipophilic DASQ molecules from adhering to the plastic walls.

Phase 2: The Self-Validating Assay (The "True Signal" Test)

For complex matrices (e.g., crude cell lysates or drug-delivery lipid nanoparticles), fluorescence can be confounded by lipid micelles restricting the dye's rotation, causing false positives. To validate the signal:

  • Aliquot 100 µL of the unknown sample into three parallel wells.

  • Well A (Total Signal): Add 10 µL of TE Buffer.

  • Well B (RNA + Matrix Background): Add 10 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

  • Well C (Matrix Background Only): Add 10 µL of a DNase I and RNase A cocktail; incubate at 37°C for 15 minutes.

  • Add 100 µL of the DASQ Working Solution to all wells.

  • Incubate in the dark at room temperature for 5 minutes to achieve thermodynamic binding equilibrium.

  • Read on a microplate fluorometer (Excitation: 420 nm / Emission: 570 nm).

Phase 3: Data Synthesis
  • True dsDNA Signal = (Fluorescence of Well A) - (Fluorescence of Well B)

  • True RNA Signal = (Fluorescence of Well B) - (Fluorescence of Well C)

  • Causality: By enzymatically destroying the target, Well C acts as the ultimate blank. Subtracting this isolates the strict RIR-induced fluorescence, creating a self-validating loop that guarantees the integrity of your quantification.

Conclusion & Application Suitability

While PicoGreen remains the undisputed champion for quantifying highly purified, ultra-low concentration dsDNA[3], 4-DASQ is the superior choice for researchers dealing with complex biological matrices or those specifically investigating DNA secondary structures like G-quadruplexes[2]. Its massive Stokes shift effectively eliminates autofluorescence bleed-through, and its strict TICT-to-RIR activation mechanism ensures that background noise remains negligible.

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Comparative

Evaluating Cell Permeability: 4-(4-Dimethylaminostyryl)quinoline vs. Commercial Nuclear Stains

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of cellular structures and the quantification of dynamic pharmacological processes. When evaluating nuclear stains for live-ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of cellular structures and the quantification of dynamic pharmacological processes. When evaluating nuclear stains for live-cell imaging, cell permeability is the primary gating factor. A dye must cross the lipophilic plasma membrane efficiently without requiring cytotoxic permeabilization agents (like Triton X-100), while maintaining high target specificity.

This guide provides an objective, data-driven comparison between the emerging styryl dye [1] and established commercial nuclear stains: Hoechst 33342, DRAQ5™, and Propidium Iodide (PI).

Mechanistic Causality of Cell Permeability

As an Application Scientist, it is critical to understand why a dye permeates a cell, rather than just memorizing which ones do. The ability of a fluorophore to cross an intact live-cell membrane is governed by its physicochemical properties—specifically lipophilicity, net charge, molecular weight, and its affinity for active efflux pumps.

  • Styrylquinolines (e.g., 4-(4-Dimethylaminostyryl)quinoline): This class of dyes features an electron-donating dimethylamino group conjugated to an electron-accepting quinoline ring via a styryl bridge. This push-pull π -electron system yields a large Stokes shift and imparts an amphiphilic character. The uncharged, lipophilic nature of the free base allows it to passively diffuse across the lipid bilayer, accumulating in intracellular compartments where it binds to nucleic acids or lipid-rich organelles[2].

  • Hoechst 33342: This bisbenzimide derivative is highly lipophilic and uncharged at physiological pH, allowing rapid passive diffusion into live cells where it binds the AT-rich minor groove of dsDNA[3]. However, it is a known substrate for ABC transporters (e.g., P-glycoprotein), which can actively efflux the dye and skew quantitative assays.

  • DRAQ5™: A highly permeable anthraquinone dye that strongly intercalates into dsDNA. Its lipophilicity allows it to rapidly cross membranes, but its high-affinity intercalation can inhibit DNA replication, causing significant cytotoxicity in long-term live-cell assays[4].

  • Propidium Iodide (PI): PI contains a double positive charge (quaternary ammonium groups) that renders it highly hydrophilic. It is strictly membrane-impermeable, making it the gold standard for identifying dead cells with compromised membranes[5].

UptakeMechanism Extracellular Extracellular Space Membrane Plasma Membrane Extracellular->Membrane Permeable Dyes DeadCell Compromised Membrane Extracellular->DeadCell Impermeable Dyes (PI) Intracellular Intracellular Space Membrane->Intracellular Passive Diffusion Efflux Efflux Pumps Intracellular->Efflux Active Extrusion Efflux->Extracellular Dye Efflux DeadCell->Intracellular Free Entry

Cellular uptake mechanisms: Passive diffusion vs. active efflux and membrane exclusion.

Data Presentation: Comparative Analysis

The following table summarizes the quantitative and qualitative performance metrics of these dyes to aid in experimental design.

FluorophoreTarget / Binding ModeCell PermeabilityEx / Em (nm)Key AdvantageLimitation
4-(4-Dimethylaminostyryl)quinoline Nucleic Acids / LipidsHigh (Live & Fixed)~400 / ~550Large Stokes shift, tunableBroad localization (less DNA-specific)
Hoechst 33342 dsDNA (Minor groove)High (Live & Fixed)350 / 461Bright, stoichiometricUV excitation causes phototoxicity
DRAQ5™ dsDNA (Intercalation)High (Live & Fixed)646 / 697Far-red emissionCytotoxic in long-term assays
Propidium Iodide (PI) dsDNA/RNA (Intercalation)Impermeable (Dead only)535 / 617Gold standard for viabilityRequires RNase for DNA specificity
Experimental Protocols: Self-Validating Permeability Assay

To rigorously evaluate the permeability of a novel probe like 4-(4-Dimethylaminostyryl)quinoline, you must design a self-validating system .

Causality Check: We multiplex the experimental dye with Hoechst 33342 (positive control for permeability and nuclear focal plane) and PI (negative control for membrane integrity). If a cell in the "live" cohort shows a PI signal, its membrane is mechanically compromised or apoptotic, and it must be gated out of the live-cell permeability analysis.

Step-by-Step Methodology
  • Cell Preparation: Seed HeLa or A549 cells in a 96-well glass-bottom imaging plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Cohort Splitting:

    • Live Cohort: Wash once with warm PBS. Keep in Live Cell Imaging Solution (LCIS).

    • Fixed/Permeabilized Cohort (Control): Fix with 4% Paraformaldehyde (PFA) for 15 min at room temperature. Wash 3x with PBS, then permeabilize with 0.1% Triton X-100 for 10 min. Wash 3x with PBS.

  • Dye Incubation: Prepare a multiplex staining master mix in LCIS:

    • 4-(4-Dimethylaminostyryl)quinoline (10 µM)

    • Hoechst 33342 (1 µg/mL)

    • Propidium Iodide (1 µg/mL)

    • Action: Incubate both cohorts with the master mix for 30 minutes at 37°C, strictly protected from light.

  • Washing: Wash cells 3x with warm PBS to remove unbound dye. (Note: Amphiphilic styryl dyes can exhibit high background fluorescence in lipid-rich media if not sufficiently washed).

  • Image Acquisition: Image using a confocal microscope equipped with appropriate laser lines.

    • Channel 1 (Hoechst): Ex 405 nm / Em 450/50 nm

    • Channel 2 (Styrylquinoline): Ex 488 nm / Em 550/50 nm

    • Channel 3 (PI): Ex 561 nm / Em 610/20 nm

  • Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio. Exclude any cells in the "Live Cohort" that exhibit PI signal > background.

Workflow Start Seed Cells Split Split Cohorts Start->Split Live Live Cells Split->Live Perm Fixed Cells Split->Perm Stain Add Dye Mixture Live->Stain Perm->Stain Wash Wash with PBS Stain->Wash Image Confocal Imaging Wash->Image Analyze Data Analysis Image->Analyze

Experimental workflow for validating dye permeability using live and fixed cell cohorts.

References
  • M. V. Kaplanskiy et al. "Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior". PubMed Central (PMC).[Link]

  • Wikipedia. "Propidium iodide". Wikipedia.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(4-Dimethylaminostyryl)quinoline proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-(4-Dimethylaminostyryl)quinoline As a Senior Application Scientist, I frequently encounter laboratories mishandling highly conjugated fluorescent probes. 4-(4-Dimethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4-(4-Dimethylaminostyryl)quinoline

As a Senior Application Scientist, I frequently encounter laboratories mishandling highly conjugated fluorescent probes. 4-(4-Dimethylaminostyryl)quinoline (CAS: 897-55-2) is a lipophilic styryl dye widely utilized in cellular imaging and drug development. While its extended π -conjugation yields excellent photophysical properties, it simultaneously creates significant ecological and toxicological hazards. Proper disposal is not merely a regulatory formality; it is a scientific necessity to prevent environmental persistence and human toxicity.

Below is the definitive, self-validating protocol for the safe segregation and disposal of this compound.

Quantitative Hazard Profile and Mechanistic Causality

Before executing any disposal protocol, it is critical to understand why the compound is hazardous. The quinoline core is a known DNA intercalator, and the compound's extreme lipophilicity allows it to easily breach biological membranes ([1]).

Hazard CategoryGHS ClassificationHazard StatementMechanistic Causality
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedHigh lipophilicity enables rapid gastrointestinal and dermal absorption ([2]).
Skin/Eye Irritation Category 2H315/H319: Causes irritationHydrophobic interactions disrupt cellular lipid bilayers, causing inflammation ([3]).
Carcinogenicity Category 2 (Suspected)H351: Suspected of causing cancerThe planar quinoline structure acts as a potent DNA intercalating agent ([4]).
Aquatic Toxicity Category 1H410: Very toxic to aquatic lifeExtended π -conjugation resists aquatic photodegradation; bioaccumulates in lipids ([2]).

Mandatory Segregation and Disposal Workflow

The structural stability of 4-(4-Dimethylaminostyryl)quinoline dictates that it cannot be neutralized via standard benchtop methods (e.g., bleaching or autoclaving). Autoclaving (~121°C) will not degrade the quinoline ring and may cause dangerous volatilization of the dye. Segregation for high-temperature incineration is the only acceptable pathway.

DisposalWorkflow Source 4-(4-Dimethylaminostyryl)quinoline Waste Generation Solid Solid Waste (Powders, Contaminated PPE) Source->Solid Liquid Liquid Waste (Organic Solvents, Rinsate) Source->Liquid Spill Spill Cleanup (Inert Absorbents) Source->Spill SolidCont Labeled Solid Hazardous Waste Container Solid->SolidCont LiquidCont Labeled Liquid Organic Waste Container Liquid->LiquidCont Spill->SolidCont Incineration High-Temperature Incineration (>1000°C) via Licensed Contractor SolidCont->Incineration LiquidCont->Incineration

Figure 1: Standardized laboratory waste segregation and disposal workflow for styryl quinoline dyes.

Step-by-Step Disposal Methodology

Phase 1: Preparation and Personal Protective Equipment (PPE)

  • Action: Don chemical-resistant nitrile gloves, a fully fastened lab coat, and safety goggles. Conduct all powder handling inside a certified chemical fume hood ([5]).

  • Causality: Nitrile provides a robust barrier against the solid powder and the organic solvents (e.g., DMSO, ethanol) typically used to prepare dye stock solutions, preventing transdermal delivery of the intercalating agent.

Phase 2: Solid Waste Segregation

  • Action: Collect all contaminated consumables (weighing boats, pipette tips, Kimwipes) and residual solid powder. Place them directly into a heavy-duty, sealable polyethylene hazardous waste container labeled "Toxic Organic Solid Waste - Quinoline Derivatives" ([5]).

  • Causality: Minimizing the aerosolization of the powder is critical. The planar structure of the dye poses severe respiratory and mutagenic hazards if inhaled as airborne dust ([4]).

Phase 3: Liquid Waste and Glassware Decontamination

  • Action: Do NOT wash contaminated glassware in the sink. Rinse glassware three times with a polar organic solvent (e.g., Acetone or Ethanol). Collect this rinsate into a designated "Halogenated/Non-Halogenated Organic Liquid Waste" carboy ([5]).

  • Causality: 4-(4-Dimethylaminostyryl)quinoline has negligible aqueous solubility. Aqueous washing will fail to decontaminate the surfaces and will result in the illegal discharge of Category 1 aquatic toxins into the municipal sewer system ([2]).

Phase 4: Spill Management

  • Action: For dry powder spills, do not sweep. Gently cover the spill with damp absorbent pads to suppress dust generation. For liquid spills, apply an inert absorbent material (e.g., vermiculite or sand). Transfer all absorbed material to the solid hazardous waste container ([2]).

  • Causality: Mechanical sweeping generates airborne particulates. Utilizing inert absorbents prevents the electron-rich dimethylamino group from reacting exothermically with incompatible materials (such as strong oxidizers) during temporary waste storage ([3]).

Phase 5: Final Destruction (High-Temperature Incineration)

  • Action: Transfer sealed, properly labeled containers to your institutional Environmental Health and Safety (EHS) department. Ultimate disposal must be executed via high-temperature incineration by an approved, licensed hazardous waste contractor ([5]).

  • Causality: Incineration at temperatures exceeding 1000°C is the only self-validating method to permanently cleave the highly stable aromatic quinoline ring and fully oxidize the nitrogen heteroatoms into NOx (which is subsequently scrubbed by the facility's emission controls), ensuring zero environmental persistence.

References

  • - Benchchem[5] 2. - Fisher Scientific[2] 3. - U.S. Environmental Protection Agency (EPA)[4] 4. - National Center for Biotechnology Information[1]

  • - Loba Chemie[3]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Dimethylaminostyryl)quinoline
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4-(4-Dimethylaminostyryl)quinoline
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